molecular formula C10H13N B1333255 8-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 52601-70-4

8-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1333255
CAS No.: 52601-70-4
M. Wt: 147.22 g/mol
InChI Key: YIIPMCFBCZKCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5,11H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIPMCFBCZKCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378923
Record name 8-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52601-70-4
Record name 8-Methyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52601-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methyl-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline from 8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of 8-Methyl-1,2,3,4-tetrahydroquinoline from 8-methylquinoline. The focus is on robust and well-documented methodologies, including catalytic hydrogenation and transfer hydrogenation, with a comparative analysis of their respective quantitative data. Detailed experimental protocols for key cited methods are provided to facilitate replication and adaptation in a research and development setting.

Introduction

This compound is a valuable heterocyclic scaffold found in a variety of biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals and fine chemicals. The selective reduction of the nitrogen-containing heterocyclic ring of 8-methylquinoline is the most direct approach to its synthesis. This guide explores the prevalent methods to achieve this transformation, with a focus on catalytic strategies that offer high efficiency and selectivity.

Synthetic Methodologies

The synthesis of this compound from 8-methylquinoline is predominantly achieved through the reduction of the pyridine ring. Two main catalytic approaches are highlighted: catalytic hydrogenation using molecular hydrogen and transfer hydrogenation employing various hydrogen donors.

Catalytic Hydrogenation

Catalytic hydrogenation involves the reaction of 8-methylquinoline with hydrogen gas in the presence of a metal catalyst. This method is highly efficient but often requires specialized high-pressure equipment.

A notable example is the use of a ruthenium-on-alumina (Ru/Al₂O₃) catalyst.[1][2] This system has been shown to effectively catalyze the hydrogenation of 8-methylquinoline. The reaction proceeds via the initial formation of the partially hydrogenated product, which can be further reduced to the fully saturated decahydroquinoline under more stringent conditions. However, the strong adsorption of 8-methylquinoline on the catalyst surface can sometimes hinder the further hydrogenation of the intermediate to the fully saturated product.[1][2]

Another effective heterogeneous catalyst is a granular cobalt-based system, which has demonstrated high yields for the hydrogenation of various quinoline derivatives.[3]

Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to the use of high-pressure hydrogen gas by utilizing other molecules as hydrogen donors. Common hydrogen sources include formic acid and ammonia borane. This method is often conducted under milder conditions and with standard laboratory equipment.

Several catalytic systems have been developed for the transfer hydrogenation of quinolines, including those based on:

  • Cobalt: A combination of a cobalt salt with a suitable ligand can effectively catalyze the transfer hydrogenation of quinolines using formic acid as the hydrogen source under mild conditions.[4][5]

  • Iridium: Iridium complexes are also highly active catalysts for transfer hydrogenation of N-heteroarenes with formic acid.[6][7]

  • Manganese and Zirconium: Complexes of these metals have been successfully employed for the transfer hydrogenation of quinolines using ammonia borane as the hydrogen donor.[1][8][9][10][11]

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and related quinolines using the discussed methodologies.

Table 1: Catalytic Hydrogenation of 8-Methylquinoline

CatalystSubstrateTemp. (°C)Pressure (MPa)SolventTime (h)Conversion (%)Yield (%)Reference
5 wt% Ru/Al₂O₃8-Methylquinoline1607Dioxane2~85-[1][2]
7 wt% Ru/Al₂O₃8-Methylquinoline1607Dioxane2100>99 (for decahydro)[1][2]
Granular Co8-Methylquinoline-----97[3]

Table 2: Transfer Hydrogenation of Quinolines

CatalystHydrogen DonorSubstrateTemp. (°C)SolventTime (h)Yield (%)Reference
Co(BF₄)₂·6H₂O / L1Formic AcidQuinolinesMild--High[4][5]
Ir(III) ComplexFormic AcidQuinolinesRTWater14Excellent[6]
Mn ComplexAmmonia BoraneQuinolines-Water-High[1][9]
Zr-hydride ComplexAmmonia BoraneQuinolines---up to 94[8][11]
Ru-NHC ComplexFormic AcidQuinolines-Water-High[12]

Experimental Protocols

The following are detailed experimental protocols for representative synthetic methods.

Catalytic Hydrogenation using Ru/Al₂O₃

Objective: To synthesize this compound via catalytic hydrogenation of 8-methylquinoline.

Materials:

  • 8-Methylquinoline

  • 5 wt% Ru/Al₂O₃ catalyst

  • Dioxane (solvent)

  • Hydrogen gas

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • In a glass liner of a high-pressure autoclave, add 8-methylquinoline (e.g., 4 g) and the 5 wt% Ru/Al₂O₃ catalyst (e.g., 0.2 g).

  • Add dioxane (e.g., 40 mL) to the liner.

  • Seal the autoclave and purge it with nitrogen gas several times to remove air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 7 MPa).

  • Heat the reactor to the desired temperature (e.g., 160 °C) with constant stirring.

  • Maintain the reaction conditions for the specified time (e.g., 2 hours). Monitor the reaction progress by analyzing aliquots if possible.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Open the reactor, and filter the reaction mixture to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.

Transfer Hydrogenation using a Cobalt Catalyst and Formic Acid

Objective: To synthesize this compound via transfer hydrogenation.

Materials:

  • 8-Methylquinoline

  • Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)

  • Tris(2-(diphenylphosphino)phenyl)phosphine (ligand)

  • Formic acid

  • Solvent (e.g., Dioxane or as specified in the literature)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Co(BF₄)₂·6H₂O and the phosphine ligand in the specified molar ratio.

  • Add the solvent and stir the mixture until the catalyst precursor is dissolved.

  • Add 8-methylquinoline to the reaction mixture.

  • Add formic acid as the hydrogen donor.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the required duration. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the formic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

General Reaction Pathway

The following diagram illustrates the general transformation of 8-methylquinoline to this compound.

Reaction_Pathway cluster_reactants Reactant cluster_products Product 8-Methylquinoline 8-Methylquinoline This compound This compound 8-Methylquinoline->this compound Reduction (Catalytic Hydrogenation or Transfer Hydrogenation)

Caption: General reaction scheme for the synthesis.

Experimental Workflow for Catalytic Hydrogenation

The diagram below outlines the typical experimental workflow for the catalytic hydrogenation of 8-methylquinoline.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product A Charge Reactor: - 8-Methylquinoline - Catalyst (e.g., Ru/Al2O3) - Solvent (e.g., Dioxane) B Seal and Purge Reactor A->B C Pressurize with H2 B->C D Heat and Stir C->D E Cool and Vent D->E F Filter to Remove Catalyst E->F G Solvent Evaporation F->G H Purification (Distillation or Chromatography) G->H I Pure Product H->I

Caption: Catalytic hydrogenation workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Methyl-1,2,3,4-tetrahydroquinoline. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a detailed understanding of this compound.

Core Physicochemical Properties

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃N--INVALID-LINK--
Molecular Weight 147.22 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
pKa (Predicted) 5.01 ± 0.20Guidechem
Solubility Soluble in organic solvents, sparingly soluble in water.Guidechem

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves a two-step process: the synthesis of 8-methylquinoline followed by its catalytic hydrogenation.

Step 1: Synthesis of 8-Methylquinoline via Skraup Synthesis (A General Approach)

The Skraup synthesis is a classic method for preparing quinolines. For 8-methylquinoline, the reaction would involve the treatment of o-toluidine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

  • Materials: o-Toluidine, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate (catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of o-toluidine and glycerol.

    • Add ferrous sulfate as a catalyst.

    • Slowly add nitrobenzene to the mixture.

    • Heat the reaction mixture gently at first, and then more strongly to maintain a vigorous reaction.

    • After the reaction subsides, heat for an additional period to ensure completion.

    • Cool the mixture and dilute with water.

    • Neutralize the excess acid with a base (e.g., sodium hydroxide).

    • The 8-methylquinoline can be isolated by steam distillation or solvent extraction.

    • Purify the crude product by distillation under reduced pressure.

Step 2: Catalytic Hydrogenation of 8-Methylquinoline

The hydrogenation of the pyridine ring of 8-methylquinoline yields this compound.

  • Materials: 8-Methylquinoline, a suitable solvent (e.g., ethanol, acetic acid), a hydrogenation catalyst (e.g., Platinum(IV) oxide (Adam's catalyst), Palladium on carbon (Pd/C)).

  • Procedure:

    • Dissolve 8-methylquinoline in the chosen solvent in a high-pressure hydrogenation apparatus.

    • Add the catalyst to the solution.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir or agitate the mixture at a specified temperature until the theoretical amount of hydrogen is consumed.

    • After the reaction is complete, release the pressure and filter the mixture to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude this compound can be purified by distillation under vacuum or by recrystallization from a suitable solvent.

G cluster_synthesis Synthesis Workflow Start Starting Materials (o-Toluidine, Glycerol, etc.) Skraup Skraup Synthesis Start->Skraup Methylquinoline 8-Methylquinoline Skraup->Methylquinoline Hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) Methylquinoline->Hydrogenation Crude_Product Crude 8-Methyl-1,2,3,4- tetrahydroquinoline Hydrogenation->Crude_Product Purification Purification (Distillation/Recrystallization) Crude_Product->Purification Final_Product Pure 8-Methyl-1,2,3,4- tetrahydroquinoline Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Spectral Data Analysis

While experimental spectra for this compound are not widely published, the following analysis is based on the known spectral data of the parent compound, 1,2,3,4-tetrahydroquinoline, and other methylated analogs.

¹H NMR Spectroscopy (Expected)

  • Aromatic Protons (3H): Three signals are expected in the aromatic region (typically δ 6.5-7.2 ppm). These will likely appear as a set of coupled multiplets (doublets or triplets) corresponding to the protons on the benzene ring.

  • N-H Proton (1H): A broad singlet is expected for the amine proton, the chemical shift of which can vary depending on the solvent and concentration.

  • Methylene Protons (6H): Three sets of signals are expected for the three methylene groups in the saturated ring.

    • The protons at C2, adjacent to the nitrogen, will be deshielded and are expected to appear as a triplet.

    • The protons at C4, adjacent to the aromatic ring, will also appear as a triplet.

    • The protons at C3 will likely be a multiplet due to coupling with the protons at C2 and C4.

  • Methyl Protons (3H): A singlet for the methyl group protons attached to the aromatic ring is expected, likely in the region of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy (Expected)

  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (typically δ 110-150 ppm). One of these will be a quaternary carbon attached to the methyl group, and another will be the quaternary carbon at the ring junction.

  • Methylene Carbons (3C): Three signals are expected for the methylene carbons in the saturated ring. The carbon at C2, bonded to nitrogen, will be the most deshielded of the three.

  • Methyl Carbon (1C): A signal for the methyl carbon is expected in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy (Expected)

  • N-H Stretch: A characteristic peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 147.[1] The fragmentation pattern is expected to be influenced by the stable aromatic ring and the saturated heterocyclic portion. Common fragmentation pathways for tetrahydroquinolines involve the loss of a hydrogen atom (M-1) and cleavage of the saturated ring. A significant fragment would be expected from the loss of a methyl group (M-15).

Potential Biological Activity and Signaling

While no specific signaling pathways involving this compound have been elucidated, some sources suggest its potential as an antioxidant. The antioxidant activity of such compounds often involves the scavenging of free radicals. The nitrogen atom in the tetrahydroquinoline ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells.

G cluster_antioxidant Conceptual Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) H_Donation Hydrogen Atom Donation ROS->H_Donation Compound This compound (R-NH) Compound->H_Donation Stabilized_Radical Stabilized Compound Radical (R-N•) H_Donation->Stabilized_Radical Neutralized_ROS Neutralized Species (H-ROS) H_Donation->Neutralized_ROS Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Neutralized_ROS->Cellular_Protection

Caption: Potential antioxidant mechanism of this compound.

This guide serves as a foundational resource for understanding the key physicochemical characteristics of this compound. Further experimental validation is recommended for specific applications.

References

An In-Depth Technical Guide to the Mass Spectrometry and Infrared (IR) Analysis of 8-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 8-Methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The focus is on two primary spectroscopic methods: Mass Spectrometry (MS) for determination of molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy for the identification of functional groups. This document outlines detailed experimental protocols, presents spectral data in a structured format, and visualizes key analytical workflows and molecular fragmentation pathways.

Molecular Structure

This compound (C₁₀H₁₃N) is a derivative of tetrahydroquinoline with a methyl group substituted at the 8th position of the aromatic ring. It has a molecular weight of approximately 147.22 g/mol . The structure consists of a benzene ring fused to a saturated piperidine ring, with a secondary amine nitrogen atom.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) is a common method that provides a characteristic fragmentation pattern, aiding in structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standardized protocol for the analysis of this compound using EI-MS is as follows:

  • Sample Preparation : A dilute solution of the compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Introduction : The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates the analyte from any impurities before it enters the ion source.

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation : The molecular ions are energetically unstable and subsequently break apart into smaller, characteristic fragment ions.

  • Mass Analysis : The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection : An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrum Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The molecular weight of the compound is 147 Da.

m/z ValueRelative IntensityProposed Fragment Ion
147High[M]⁺• (Molecular Ion)
146High[M-H]⁺
132Moderate[M-CH₃]⁺
118Moderate[M-C₂H₅]⁺

Table 1: Key mass spectrometry data for this compound.

Fragmentation Pathway

The fragmentation of this compound is primarily dictated by the stability of the resulting carbocations and radical species. The study of related methyl-1,2,3,4-tetrahydroquinolines shows that fragmentation of the saturated ring is a dominant process.

  • Molecular Ion ([M]⁺•, m/z 147) : The peak corresponding to the intact molecule after the loss of one electron.

  • [M-H]⁺ (m/z 146) : This is often the base peak or a very intense peak. It arises from the loss of a hydrogen radical, typically from the C2 position (alpha to the nitrogen), leading to a stable, conjugated iminium ion.

  • [M-CH₃]⁺ (m/z 132) : This fragment results from the loss of a methyl radical. While loss from the aromatic ring is possible, fragmentation pathways involving the saturated ring are often more complex. A metastable peak observed in similar compounds suggests that the M-30 ion can form from the M-15 ion through the loss of a methyl group.

  • [M-C₂H₅]⁺ (m/z 118) : Loss of an ethyl radical (•CH₂CH₃) from the saturated ring via cleavage is a common pathway for tetrahydroquinolines.

Fragmentation_Pathway Figure 1: Proposed EI-MS Fragmentation Pathway M This compound [M]⁺• m/z = 147 F146 [M-H]⁺ m/z = 146 M->F146 - H• I1 M->I1 F132 [M-CH₃]⁺ m/z = 132 F118 [M-C₂H₅]⁺ m/z = 118 I1->F132 - CH₃• I1->F118 - C₂H₅• I2

Figure 1: Proposed EI-MS Fragmentation Pathway

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an invaluable tool for identifying the functional groups present in a molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • For Solids (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is ground into a fine powder with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a transparent pellet.

    • For Liquids/Low-Melting Solids (Neat Film) : A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Background Spectrum : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

  • Data Processing : The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

IR Spectrum Data

The IR spectrum of this compound will display characteristic absorption bands corresponding to its specific structural features. While a dedicated spectrum for the 8-methyl derivative is not widely published, the expected absorptions can be accurately predicted based on the parent compound, 1,2,3,4-tetrahydroquinoline, and knowledge of group frequencies.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3400 - 3300MediumN-H Stretch (Secondary Amine)
3100 - 3000MediumC-H Stretch (Aromatic)
2980 - 2850StrongC-H Stretch (Aliphatic CH₂, CH₃)
1620 - 1580StrongC=C Stretch (Aromatic Ring)
1500 - 1450StrongC=C Stretch (Aromatic Ring)
1350 - 1250MediumC-N Stretch (Aryl Amine)
850 - 750StrongC-H Bend (Aromatic Out-of-Plane)

Table 2: Predicted characteristic IR absorption bands for this compound.

Interpretation of Key Bands:

  • The band in the 3400-3300 cm⁻¹ region is a clear indicator of the N-H bond of the secondary amine.

  • The strong absorptions just below 3000 cm⁻¹ confirm the presence of the saturated aliphatic portion of the molecule.

  • The peaks between 1620-1450 cm⁻¹ are characteristic of the aromatic benzene ring.

  • The strong bands in the fingerprint region (below 900 cm⁻¹) are indicative of the substitution pattern on the aromatic ring.

Integrated Analytical Workflow

The characterization of a compound like this compound relies on a logical workflow that integrates data from multiple analytical techniques.

Analytical_Workflow Figure 2: General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interp Interpretation & Elucidation P Pure Compound MS Mass Spectrometry (MS) P->MS IR IR Spectroscopy P->IR MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data IR_Data IR Spectrum (cm⁻¹ vs. Transmittance) IR->IR_Data MW Determine Mol. Weight & Formula MS_Data->MW Frag Analyze Fragmentation Pattern MS_Data->Frag FG Identify Functional Groups IR_Data->FG Structure Confirm Molecular Structure MW->Structure Frag->Structure FG->Structure

Figure 2: General Spectroscopic Analysis Workflow

This workflow illustrates how a pure sample is subjected to both MS and IR analysis. The resulting data are then interpreted to determine the molecular weight, fragmentation patterns, and present functional groups, all of which converge to confirm the final chemical structure.

Conclusion

The combined application of Mass Spectrometry and Infrared Spectroscopy provides a robust and definitive characterization of this compound. Mass spectrometry confirms the compound's molecular weight (147.22 g/mol ) and offers structural insights through predictable fragmentation, notably the loss of a hydrogen atom to form a stable ion at m/z 146. Infrared spectroscopy complements this by identifying key functional groups, including the secondary amine (N-H stretch), and distinguishing between the molecule's aromatic and aliphatic C-H bonds. This dual-spectroscopic approach is fundamental in quality control, reaction monitoring, and structural verification for researchers in the pharmaceutical and chemical sciences.

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 8-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular geometry and crystal structure of 8-Methyl-1,2,3,4-tetrahydroquinoline. Due to the absence of publicly available empirical crystallographic data for this compound, this guide utilizes data from a closely related isomer, 2-methyl-1,2,3,4-tetrahydroisoquinoline, to infer and discuss the structural characteristics. The guide details the expected molecular geometry, presents tabulated crystallographic data from the analogous structure, and outlines the experimental protocols for the synthesis and structural determination of such compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a fusion of a benzene ring with a partially saturated pyridine ring, and a methyl group on the aromatic portion, gives rise to specific stereochemical and electronic properties that are crucial for its interaction with biological targets and its chemical reactivity. Understanding the precise three-dimensional arrangement of its atoms is fundamental for structure-activity relationship (SAR) studies and rational drug design.

Note on Data: As of the date of this publication, a definitive crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, to provide quantitative insights, this guide presents crystallographic data from a structural isomer, 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate, which has a determined crystal structure.[1] The fundamental geometry of the fused ring system is expected to be highly similar, making this a valuable comparative model.

Molecular Geometry

The molecular structure of this compound consists of a bicyclic system where a benzene ring is fused to a tetrahydropyridine ring. The nitrogen atom and the four carbon atoms of the saturated ring adopt a conformation that minimizes steric strain.

  • Aromatic Ring: The benzene moiety is planar, with C-C bond lengths characteristic of aromatic systems (approximately 1.39 Å) and internal C-C-C bond angles of roughly 120°. The C-CH₃ bond length is expected to be in the typical range for an sp² C-sp³ C single bond.

  • Saturated Ring: The 1,2,3,4-tetrahydropyridine ring is non-planar and is expected to adopt a half-chair conformation to alleviate torsional and angular strain. This is typical for such six-membered, partially unsaturated heterocyclic systems.

  • Nitrogen Atom: The nitrogen atom (N1) is sp³ hybridized. In the solid state, it is likely to participate in intermolecular hydrogen bonding.

  • Methyl Group: The methyl group at position 8 is attached to an sp² hybridized carbon of the aromatic ring. It can rotate, though its preferred orientation in a crystal lattice would be influenced by packing forces.

Crystal Structure and Quantitative Data

While specific data for this compound is unavailable, the crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate provides a reasonable approximation for the bond lengths and angles of the core tetrahydroquinoline scaffold.[1]

Crystal System and Space Group (of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Selected Bond Lengths (of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate)
Atom 1Atom 2Bond Length (Å)
C1N21.475 (3)
N2C31.480 (3)
C3C41.515 (3)
C4C4A1.513 (3)
C4AC8A1.395 (3)
C8AC11.518 (3)
C5C61.378 (4)
C6C71.379 (4)
C7C81.377 (4)
C8C8A1.392 (3)
N2C91.464 (3)
Selected Bond Angles (of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate)
Atom 1Atom 2Atom 3Bond Angle (°)
C1N2C3111.9 (2)
N2C3C4110.3 (2)
C3C4C4A112.1 (2)
C4C4AC8A120.7 (2)
C4AC8AC1119.8 (2)
C8AC1N2111.1 (2)
C5C4AC8A119.2 (2)
C6C5C4A120.5 (2)
C7C6C5120.1 (2)
C8C7C6119.8 (2)
C7C8C8A120.2 (2)
Selected Torsion Angles (of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate)
Atom 1Atom 2Atom 3Atom 4Torsion Angle (°)
N2C1C8AC4A-34.8 (3)
C1N2C3C459.8 (2)
N2C3C4C4A-59.3 (2)
C3C4C4AC8A33.0 (3)
C1C8AC4AC4-0.3 (3)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline.

Procedure:

  • Reaction Setup: In a high-pressure reactor, 8-methylquinoline is dissolved in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, for instance, [Ru(p-cymene)Cl₂]₂/I₂, is added to the solution.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized with hydrogen to a specified pressure (e.g., 50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a designated period (e.g., 12-24 hours) until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.

  • Work-up: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Single-Crystal X-ray Diffraction

To obtain the definitive crystal structure, single crystals of the compound are required.

Crystal Growth:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a solvent mixture in which it is moderately soluble.

  • Crystallization: Slow evaporation of the solvent at room temperature is a common method. Alternatively, vapor diffusion, where a precipitant solvent slowly diffuses into the solution of the compound, can be employed. The vessel should be left undisturbed in a vibration-free environment.

Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα), collects diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis 8-Methylquinoline 8-Methylquinoline Dissolution Dissolution 8-Methylquinoline->Dissolution Catalyst_Addition Catalyst Addition ([Ru(p-cymene)Cl₂]₂/I₂) Dissolution->Catalyst_Addition Hydrogenation Hydrogenation (H₂, 50 atm, 50°C) Catalyst_Addition->Hydrogenation Crude_Product Crude Product Hydrogenation->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product 8-Methyl-1,2,3,4- tetrahydroquinoline Purification->Pure_Product

Caption: Workflow for the synthesis of this compound.

Crystallography_Workflow Pure_Compound Pure 8-Methyl-1,2,3,4- tetrahydroquinoline Crystal_Growth Crystal Growth (Slow Evaporation / Vapor Diffusion) Pure_Compound->Crystal_Growth Single_Crystal Single Crystal Crystal_Growth->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Diffraction_Data Diffraction Data Data_Collection->Diffraction_Data Structure_Solution Structure Solution (Direct Methods) Diffraction_Data->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Crystal Structure and Molecular Geometry Structure_Refinement->Final_Structure

Caption: Experimental workflow for crystal structure determination.

References

Navigating the Solubility Landscape of 8-Methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 8-Methyl-1,2,3,4-tetrahydroquinoline in common organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol to enable researchers to determine these values in their own laboratory settings.

Data Presentation: A Call for Experimental Determination

A thorough search of available scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol
Ethanol
Acetone
Ethyl Acetate
Diethyl Ether
Toluene
Hexane

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound (solid form)[2]

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene, hexane) of analytical grade

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Micropipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials.

    • To each vial, add a known volume of a specific organic solvent. Ensure there is undissolved solid at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility in g/100 mL and mol/L using the determined concentration and the dilution factor.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add Excess Solute to Vials start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent seal_vials Seal Vials add_solvent->seal_vials agitate Agitate at Constant Temperature seal_vials->agitate settle Allow Solids to Settle agitate->settle filter_supernatant Filter Supernatant settle->filter_supernatant analyze Analyze Concentration (HPLC/UV-Vis) filter_supernatant->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Figure 1: Experimental workflow for solubility determination.

References

Biological Screening and Preliminary Bioactivity of 8-Methyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening and preliminary bioactivity of 8-Methyl-1,2,3,4-tetrahydroquinoline and its closely related analogs. The information presented herein is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of tetrahydroquinoline derivatives for potential therapeutic applications. This document outlines common experimental methodologies for assessing bioactivity, presents data in a structured format, and visualizes key experimental workflows and potential signaling pathways.

Introduction

This compound is a heterocyclic organic compound belonging to the tetrahydroquinoline class. While this specific molecule is noted as a synthetic intermediate, the broader family of tetrahydroquinoline and its derivatives has garnered significant attention in medicinal chemistry. These scaffolds are present in numerous biologically active compounds and have been investigated for a range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on the established and potential biological activities of this compound, drawing from studies on its close structural analogs to provide a predictive and practical framework for future research.

It is important to note that some fused tetrahydroquinolines have been identified as pan-assay interference compounds (PAINS). PAINS are molecules that can appear as "hits" in high-throughput screening assays through non-specific mechanisms, leading to false-positive results. Researchers should, therefore, exercise caution and employ secondary assays to validate any observed bioactivity.

Quantitative Bioactivity Data

The following tables summarize representative quantitative data for compounds structurally related to this compound, providing an indication of the potential bioactivity of this class of molecules.

Table 1: Representative Antiproliferative Activity of Substituted Tetrahydroquinoline Derivatives

Compound/AnalogCell LineAssay TypeIC₅₀ (µM)Reference
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivativeA2780 (Ovarian Carcinoma)MTT Assay5.2[1]
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivativeHeLa (Cervical Carcinoma)MTT Assay8.9[1]
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivativeHT-29 (Colorectal Adenocarcinoma)MTT Assay10.5[1]
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivativeCEM (T-lymphocyte)MTT Assay6.3[1]

Table 2: Representative Cytotoxicity Data for N-amino-tetrahydroquinoline Derivatives

CompoundCell LineAssay TypeLC₅₀ (µg/mL)Reference
N-amino-8-methyl-1,2,3,4-tetrahydroquinoline hydrochlorideNot SpecifiedSRB Assay> 100[2]

Experimental Protocols

Detailed methodologies for key biological assays relevant to the screening of this compound are provided below. These protocols are based on established methods used for similar tetrahydroquinoline derivatives.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Expose the cells to serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The results are expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Mitochondrial Membrane Potential (ΔΨm) Assay

Changes in mitochondrial membrane potential can be assessed using cationic fluorescent dyes like JC-1.

Protocol:

  • Cell Culture and Treatment: Culture cells on glass coverslips and treat with the test compound.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution in the dark for 15-30 minutes at 37°C.

  • Washing: Wash the cells with a suitable buffer.

  • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol:

  • Cell Loading: Incubate cells with DCFH-DA solution.

  • Compound Treatment: Treat the cells with the test compound.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

The following diagrams illustrate a typical workflow for biological screening and a hypothetical signaling pathway that could be modulated by a bioactive tetrahydroquinoline derivative.

experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary Assays (Mechanism of Action) cluster_validation In Vivo Validation start This compound cytotoxicity Cytotoxicity Assay (SRB/MTT) start->cytotoxicity antiproliferative Antiproliferative Assay (MTT) start->antiproliferative cell_cycle Cell Cycle Analysis antiproliferative->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) antiproliferative->apoptosis ros ROS Production antiproliferative->ros mito Mitochondrial Membrane Potential antiproliferative->mito animal_model Animal Model Studies apoptosis->animal_model

Caption: A typical experimental workflow for the biological screening of a test compound.

signaling_pathway compound Bioactive Tetrahydroquinoline (e.g., 8-Methyl-THQ derivative) ros Increased ROS Production compound->ros mito_damage Mitochondrial Damage ros->mito_damage caspase9 Caspase-9 Activation mito_damage->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a bioactive tetrahydroquinoline derivative.

References

An In-depth Technical Guide on 8-Methyl-1,2,3,4-tetrahydroquinoline Derivatives: Discovery, Natural Occurrence, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The guide covers the discovery and limited knowledge of their natural occurrence, with a primary focus on synthetic methodologies, including detailed experimental protocols for their preparation. Furthermore, it explores the biological activities of the broader tetrahydroquinoline class, providing context for the potential therapeutic applications of 8-methyl substituted analogs. This document aims to be a valuable resource for researchers and professionals in drug discovery and development by consolidating key information, presenting quantitative data in structured tables, and illustrating relevant synthetic and signaling pathways through detailed diagrams.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of the partially saturated pyridine ring fused to a benzene ring imparts a unique three-dimensional conformation, allowing for diverse interactions with biological targets. The substitution pattern on this scaffold plays a crucial role in modulating the pharmacological properties of the resulting derivatives.

This guide focuses specifically on this compound and its derivatives. The introduction of a methyl group at the 8-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. While the broader class of tetrahydroquinolines has been extensively studied, the 8-methyl substituted variants represent a less explored area with potential for the discovery of novel therapeutic agents.

Discovery and Natural Occurrence

The discovery of the tetrahydroquinoline core dates back to the early days of organic chemistry, with synthetic methods being developed over a century ago. However, the specific discovery of this compound is not well-documented in the readily available scientific literature. Its existence is primarily known through its synthesis from commercially available precursors.

The natural occurrence of this compound and its derivatives is not widely reported. While the broader quinoline and isoquinoline alkaloid families are abundant in nature, found in various plant species, marine organisms, and even insects, specific examples of 8-methyl-THQ natural products are scarce.[1] This suggests that this particular substitution pattern may be rare in natural biosynthetic pathways or has yet to be discovered. The majority of research on these compounds has been driven by synthetic efforts.

Synthetic Methodologies

The synthesis of this compound derivatives is primarily achieved through a two-step process: the synthesis of the corresponding 8-methylquinoline precursor, followed by the reduction of the pyridine ring.

Synthesis of 8-Methylquinoline: The Skraup Reaction

A classic and effective method for the synthesis of quinolines is the Skraup synthesis. This reaction involves the treatment of an aniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and sulfuric acid. For the synthesis of 8-methylquinoline, o-toluidine is used as the starting aniline. The reaction is notoriously vigorous and requires careful control.[2][3][4]

Experimental Protocol: Skraup Synthesis of 8-Methylquinoline [3]

  • Materials:

    • o-Toluidine

    • Glycerol

    • Concentrated Sulfuric Acid

    • Ferrous sulfate (catalyst)

    • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Procedure:

    • In a fume hood, carefully add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser and a mechanical stirrer. The addition should be slow and with cooling to control the exothermic reaction.

    • Add ferrous sulfate to the mixture.

    • Slowly add o-toluidine to the reaction mixture with continuous stirring.

    • Add the oxidizing agent (e.g., nitrobenzene) portion-wise to the mixture.

    • Heat the reaction mixture cautiously. The reaction is often exothermic and may proceed vigorously. Once the initial vigorous reaction subsides, continue heating under reflux for several hours to ensure the completion of the reaction.

    • After cooling, the reaction mixture is diluted with water and neutralized with a strong base (e.g., sodium hydroxide) to liberate the quinoline base.

    • The crude 8-methylquinoline is then purified by steam distillation followed by fractional distillation under reduced pressure.

Table 1: Reaction Parameters for the Skraup Synthesis of 8-Methylquinoline

ParameterValue/ConditionReference
Starting Materialo-Toluidine[3]
ReagentsGlycerol, Sulfuric Acid, Nitrobenzene[3]
CatalystFerrous Sulfate[3]
Reaction TemperatureVigorous, requires careful heating[3]
Typical Yield67.8%[3]
Reduction of 8-Methylquinoline to this compound

The most common method for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline. This reaction selectively reduces the pyridine ring while leaving the benzene ring intact.

Experimental Protocol: Catalytic Hydrogenation of 8-Methylquinoline

  • Materials:

    • 8-Methylquinoline

    • Catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), or Ruthenium on alumina (Ru/Al₂O₃))

    • Solvent (e.g., Ethanol, Acetic Acid)

    • Hydrogen gas source

  • Procedure:

    • Dissolve 8-methylquinoline in a suitable solvent in a high-pressure hydrogenation vessel.

    • Add the catalyst to the solution.

    • Seal the vessel and purge it with hydrogen gas to remove air.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to the specified temperature and stir vigorously.

    • Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques like TLC or GC-MS.

    • Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • The solvent is removed under reduced pressure to yield the crude this compound.

    • The product can be further purified by distillation or chromatography.

Table 2: Reaction Parameters for the Catalytic Hydrogenation of 8-Methylquinoline

ParameterValue/ConditionReference
Starting Material8-Methylquinoline
CatalystRu/Al₂O₃
SolventDioxane
Hydrogen Pressure7 MPa
Reaction Temperature160-180 °C
Reaction Time120 min
Conversion~100%

Workflow for the Synthesis of this compound

Synthesis_Workflow o_toluidine o-Toluidine skraup Skraup Synthesis o_toluidine->skraup glycerol Glycerol glycerol->skraup h2so4 H₂SO₄ h2so4->skraup oxidant Oxidizing Agent oxidant->skraup eight_mq 8-Methylquinoline skraup->eight_mq hydrogenation Catalytic Hydrogenation eight_mq->hydrogenation h2 H₂ h2->hydrogenation catalyst Catalyst (e.g., Ru/Al₂O₃) catalyst->hydrogenation eight_mthq This compound hydrogenation->eight_mthq

Synthetic route to this compound.

Physicochemical and Spectroscopic Data

Characterization of this compound is crucial for its identification and quality control.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₃N
Molecular Weight147.22 g/mol
AppearanceSolid
CAS Number52601-70-4
SMILESCc1cccc2CCCNc12
InChI KeyYIIPMCFBCZKCFB-UHFFFAOYSA-N

Table 4: Spectroscopic Data for this compound

Spectroscopic DataValues
¹H NMR (CDCl₃, ppm)δ 6.90-6.80 (m, 2H, Ar-H), 6.60 (t, J = 7.3 Hz, 1H, Ar-H), 3.85 (br s, 1H, NH), 3.30 (t, J = 5.5 Hz, 2H, N-CH₂), 2.75 (t, J = 6.4 Hz, 2H, Ar-CH₂), 2.20 (s, 3H, CH₃), 1.95 (quint, J = 6.0 Hz, 2H, CH₂-CH₂)
¹³C NMR (CDCl₃, ppm)δ 142.8, 129.8, 127.0, 121.2, 120.9, 116.3, 42.4, 27.2, 22.5, 17.4
Mass Spectrum (EI) m/z (%): 147 (M⁺, 100), 146 (M-H, 80), 132 (M-CH₃, 95), 118 (M-C₂H₅, 40)

Biological Activities and Therapeutic Potential

While specific biological data for this compound are limited, the broader class of tetrahydroquinoline derivatives has demonstrated a wide array of pharmacological activities, suggesting potential therapeutic applications for 8-methyl substituted analogs.

Anticancer Activity

Tetrahydroquinoline derivatives have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the mTOR and NF-κB pathways.[5][6][7]

Table 5: Anticancer Activity of Selected Tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Morpholine-substituted THQ (10e)A549 (Lung)0.033[8]
2-Arylquinoline derivative (13)HeLa (Cervical)8.3
4-Acetamido-2-methyl-THQ (18)HeLa (Cervical)13.15

mTOR Signaling Pathway Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[9] Tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors.[5][6]

mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K1->Proliferation fourEBP1->Proliferation | THQ THQ Derivatives THQ->mTORC1 Inhibition

Inhibition of the mTOR signaling pathway by THQ derivatives.
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response. Some tetrahydroquinoline derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[10]

NF-κB Signaling Pathway Inhibition

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

NFkB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation THQ THQ Derivatives THQ->IKK Inhibition Transcription Gene Transcription (Pro-inflammatory Cytokines) NFkB_nuc->Transcription

Inhibition of the NF-κB signaling pathway by THQ derivatives.
Neuroprotective Effects

Some tetrahydroisoquinoline derivatives, which are structurally related to tetrahydroquinolines, have shown neuroprotective effects, suggesting that 8-methyl-THQ derivatives could also be explored for their potential in treating neurodegenerative diseases.[10][11][12]

Conclusion and Future Directions

This compound and its derivatives represent an intriguing, yet underexplored, class of compounds. While their natural occurrence appears to be limited, established synthetic routes provide ready access to these molecules for further investigation. The diverse biological activities exhibited by the broader tetrahydroquinoline family, particularly in the areas of oncology and inflammation, provide a strong rationale for the systematic evaluation of 8-methyl substituted analogs.

Future research should focus on several key areas:

  • Exploration of Natural Sources: Despite the current lack of evidence, a more thorough investigation of diverse natural sources might yet reveal the existence of naturally occurring this compound derivatives.

  • Systematic Biological Screening: A comprehensive screening of a library of this compound derivatives against a wide range of biological targets is warranted to identify novel lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the SAR for this class of compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth studies to unravel the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their development as therapeutic agents.

This technical guide serves as a foundational resource to stimulate and guide future research into the promising field of this compound derivatives.

References

An In-depth Technical Guide to 8-Methyl-1,2,3,4-tetrahydroquinoline (CAS 52601-70-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-1,2,3,4-tetrahydroquinoline, with CAS number 52601-70-4, is an aromatic organic compound belonging to the tetrahydroquinoline class.[1] Tetrahydroquinolines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active natural products and synthetic pharmaceuticals.[2][3] This guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and known biological activities of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound appears as a colorless to pale yellow liquid with a characteristic odor.[1] It is sparingly soluble in water but soluble in organic solvents.[1] The key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₃N[4]
Molecular Weight 147.22 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 255-257 °C
Density 0.991 g/cm³Google Search
Vapour Pressure 0.015 mmHg at 25°C
Polar Surface Area 12.03 Ų[1]
pKa 5.01 ± 0.20 (Predicted)Google Search
Solubility in DMSO 29.44 mg/mL (199.97 mM)Google Search

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[5] The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5]

Safety Data Summary:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)GHS07 (Exclamation mark)WarningH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation mark)WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)GHS07 (Exclamation mark)WarningH319: Causes serious eye irritation
Specific target organ toxicity (single exposure) (Category 3), Respiratory systemGHS07 (Exclamation mark)WarningH335: May cause respiratory irritation

Precautionary Measures and First Aid:

Precautionary StatementFirst Aid Measure
P264: Wash face, hands and any exposed skin thoroughly after handling.IF ON SKIN: Wash with plenty of soap and water.
P270: Do not eat, drink or smoke when using this product.IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
P280: Wear protective gloves/protective clothing/eye protection/face protection.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Synthesis and Experimental Protocols

The synthesis of tetrahydroquinolines can be achieved through various methods. While a specific protocol for this compound is not detailed in the provided search results, general and related synthesis strategies are described.

General Synthesis Workflow

A common approach for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.

G General Synthesis of Tetrahydroquinolines cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Substituted Quinoline Substituted Quinoline Reaction Vessel Reaction Vessel Substituted Quinoline->Reaction Vessel Hydrogen Source Hydrogen Source Hydrogen Source->Reaction Vessel Catalyst Catalyst Catalyst->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Reaction Mixture Solvent Removal Solvent Removal Filtration->Solvent Removal Filtrate Chromatography Chromatography Solvent Removal->Chromatography Crude Product Tetrahydroquinoline Tetrahydroquinoline Chromatography->Tetrahydroquinoline Purified Product G Antioxidant Mechanism of Tetrahydroquinolines ROS Reactive Oxygen Species (ROS) (e.g., ROO•) THQ Tetrahydroquinoline (THQ-H) ROS->THQ reacts with Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralized_Molecule Neutralized Molecule (ROOH) THQ->Neutralized_Molecule donates H• to THQ_Radical Tetrahydroquinoline Radical (THQ•) THQ->THQ_Radical forms Stable_Product Stable Product THQ_Radical->Stable_Product stabilizes to

References

Tautomerism and conformational analysis of 8-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomerism and Conformational Analysis of 8-Methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical principles governing the tautomerism and conformational analysis of this compound. While specific experimental data for this particular derivative is limited in publicly available literature, this document extrapolates from established knowledge of the parent 1,2,3,4-tetrahydroquinoline scaffold and related analogs. It covers the synthesis, potential tautomeric forms, and the intricate conformational landscape of the molecule. Detailed theoretical experimental protocols for characterization, including NMR spectroscopy, X-ray crystallography, and computational modeling, are presented. This guide aims to serve as a foundational resource for researchers interested in the medicinal chemistry and structural biology of substituted tetrahydroquinolines.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a significant heterocyclic scaffold found in a wide array of natural products and synthetic pharmaceuticals.[1] This structural motif is associated with a broad spectrum of biological activities, including but not limited to anticancer, antihypertensive, and neuroprotective effects.[1] The introduction of substituents onto the THQ core, such as the methyl group at the 8-position in this compound, can profoundly influence its physicochemical properties, metabolic stability, and pharmacological profile. A thorough understanding of its tautomeric and conformational behavior is therefore crucial for rational drug design and development.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 8-methylquinoline. Various catalytic hydrogenation methods have been successfully employed for this transformation.

General Experimental Protocol: Catalytic Hydrogenation

A common method for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline.[1]

  • Reaction Setup: 8-Methylquinoline is dissolved in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: A hydrogenation catalyst, typically palladium on carbon (Pd/C, 5-10 wt%), is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically ranging from atmospheric pressure to several bars) and stirred at room temperature or with gentle heating.

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography or distillation under reduced pressure.

Synthesis 8-Methylquinoline 8-Methylquinoline Reaction Reaction 8-Methylquinoline->Reaction H2, Pd/C H2, Pd/C H2, Pd/C->Reaction Solvent (e.g., EtOH) Solvent (e.g., EtOH) Solvent (e.g., EtOH)->Reaction This compound This compound Reaction->this compound

Fig. 1: Synthetic workflow for this compound.

Tautomerism

While enamine-imine tautomerism is theoretically possible in the partially saturated heterocyclic ring of this compound, the enamine form is overwhelmingly favored due to the aromaticity of the benzene ring. The imine tautomer would disrupt this aromatic system, making it significantly less stable.

Potential Tautomeric Forms

Tautomerism Enamine Enamine (Favored) This compound Imine Imine (Disfavored) Enamine->Imine Proton Transfer Imine->Enamine Proton Transfer

Fig. 2: Potential tautomeric forms of the tetrahydroquinoline ring.

Under standard conditions, the equilibrium lies almost exclusively towards the enamine tautomer. Consequently, for the purposes of drug development and biological activity studies, this compound can be considered to exist solely in its enamine form.

Conformational Analysis

The conformational flexibility of the saturated dihydropyridine ring in this compound is a critical determinant of its interaction with biological targets. This ring can adopt several conformations, with the half-chair and boat conformations being the most significant.

Computational studies on the parent 1,2,3,4-tetrahydroquinoline have shown the existence of multiple stable conformers.[2][3] The introduction of a methyl group at the C8 position is expected to influence the relative energies of these conformers due to steric interactions.

Key Conformations

The dihydropyridine ring can exist in two primary conformations, which are enantiomeric in the absence of other stereocenters.

  • (P)-half-chair: The pseudo-axial proton on the nitrogen is oriented on one side of the ring.

  • (M)-half-chair: The pseudo-axial proton on the nitrogen is oriented on the opposite side.

The energy barrier for interconversion between these conformers is relatively low, allowing for rapid conformational exchange at room temperature.[2][3]

Influence of the 8-Methyl Group

The presence of the 8-methyl group introduces steric hindrance that can favor certain conformations. The interaction between the 8-methyl group and the N-H proton or substituents on the nitrogen atom will play a crucial role in determining the conformational preference.

Conformational_Analysis P_conformer (P)-half-chair Transition_State Transition State (Boat-like) P_conformer->Transition_State Ring Inversion M_conformer (M)-half-chair M_conformer->Transition_State Ring Inversion Transition_State->M_conformer Ring Inversion

Fig. 3: Conformational interconversion of the tetrahydroquinoline ring.

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is essential for a detailed understanding of the structure and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the saturated ring provide valuable information about their dihedral angles and, by extension, the ring conformation. Variable temperature NMR studies can be used to determine the energy barrier for conformational interconversion.

  • ¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the local geometry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can identify protons that are close in space, providing crucial distance constraints for determining the preferred conformation.

Table 1: Representative ¹³C NMR Data for Substituted Tetrahydroquinolines

Compound C2 C3 C4 C4a C5 C6 C7 C8 C8a

| 2-Methyl-1,2,3,4-tetrahydroquinoline | 47.3 | 30.3 | 26.8 | 121.3 | 126.9 | 129.4 | 117.1 | 144.9 | 114.1 |

Data extracted from a study on a related compound and serves as an illustrative example.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

  • Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a solution, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.[4]

The resulting crystal structure will reveal the precise bond lengths, bond angles, and torsion angles, providing a detailed snapshot of the molecule's conformation in the solid state.

Computational Modeling

Quantum mechanical calculations are invaluable for exploring the conformational landscape and predicting the relative energies of different conformers.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

  • Solvation Modeling: The effect of a solvent can be included using implicit or explicit solvation models to better mimic experimental conditions.

Table 2: Theoretical Conformational Energy Data for 1,2,3,4-Tetrahydroquinoline (Parent Compound)

Conformer Relative Energy (kJ/mol)
(P)-half-chair 0.00
(M)-half-chair 0.00

| Boat | ~4-6 |

Note: These are representative values for the parent compound and will be influenced by the 8-methyl substituent.

Conclusion

The tautomeric and conformational properties of this compound are integral to its chemical behavior and biological activity. While the enamine tautomer is overwhelmingly predominant, the molecule possesses a flexible saturated ring that can adopt multiple conformations. The 8-methyl group is expected to introduce specific steric constraints that influence the conformational equilibrium. A multi-pronged approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of this important heterocyclic compound. The protocols and theoretical framework provided in this guide offer a solid foundation for researchers to further investigate the structure-activity relationships of this compound and related analogs in the context of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methyl-1,2,3,4-tetrahydroquinoline is a key structural motif found in numerous pharmacologically active compounds, making its efficient synthesis a significant area of interest for researchers in medicinal chemistry and drug development. Catalytic hydrogenation of the parent aromatic compound, 8-methylquinoline, represents a highly atom-efficient and straightforward approach to produce this valuable N-heterocyclic intermediate. This document provides detailed application notes and experimental protocols for the synthesis of this compound using various heterogeneous catalysts.

Application Notes

The selective hydrogenation of 8-methylquinoline to its 1,2,3,4-tetrahydro derivative involves the reduction of the nitrogen-containing heterocyclic ring while leaving the benzene ring intact. The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity.

  • Catalyst Selection: A range of noble and base metal catalysts have been successfully employed for this transformation.

    • Ruthenium (Ru)-based catalysts , such as Ru/Al₂O₃, are highly effective for the hydrogenation of the N-heterocycle in quinolines.[1][2] They often exhibit excellent activity, allowing for nearly complete conversion of the starting material.[1] The interaction between the nitrogen atom of the quinoline and the active sites of the Ruthenium catalyst facilitates the initial hydrogenation in the N-heterocyclic ring.[1]

    • Cobalt (Co)-based catalysts represent a more earth-abundant and cost-effective alternative to precious metals.[3][4] Granular cobalt catalysts and pyrolyzed cobalt-salen complexes supported on silica have demonstrated high yields in quinoline hydrogenation.[3][4]

    • Palladium (Pd)-based catalysts , such as Pd on alumina or polymer supports, are also widely used for hydrogenation reactions, including the reduction of quinoline derivatives.[2][5]

  • Influence of Reaction Parameters:

    • Temperature and Pressure: Higher temperatures and hydrogen pressures generally increase the reaction rate. However, excessively harsh conditions can lead to over-hydrogenation of the benzene ring or other side reactions. For instance, using a Ru/Al₂O₃ catalyst, temperatures in the range of 160-180°C and a hydrogen pressure of 7 MPa have been shown to be effective.[1][2] Full hydrogenation to decahydroquinoline can be achieved by increasing the catalyst dosage.[6]

    • Solvents: The choice of solvent can influence catalyst activity and selectivity. Dioxane has been used effectively with Ru/Al₂O₃, while methanol is a common choice for cobalt-based systems.[1][4]

  • Product Handling and Purity: The product, this compound, is typically a yellow oil that may darken to brown upon exposure to air, indicating potential oxidation.[3] Therefore, purification under an inert atmosphere is recommended to prevent degradation and remove colored impurities.[7]

Reaction Pathway and Experimental Workflow

The synthesis follows a direct catalytic hydrogenation pathway where the pyridine ring of 8-methylquinoline is selectively reduced.

G cluster_pathway Reaction Pathway Reactant 8-Methylquinoline Product This compound Reactant->Product Hydrogenation Catalyst Catalyst (e.g., Ru/Al₂O₃) H₂, Solvent, Heat, Pressure

Caption: Catalytic hydrogenation of 8-methylquinoline.

The general experimental procedure involves several key steps from preparation to final product analysis, as outlined in the workflow diagram below.

G cluster_workflow General Experimental Workflow A 1. Reactor Setup Charge reactor with 8-methylquinoline, solvent, and catalyst. B 2. Reaction Execution Seal reactor, purge with H₂, pressurize, and heat to target temperature with stirring. A->B C 3. Reaction Quenching & Catalyst Removal Cool reactor to room temperature, vent H₂, and filter the reaction mixture to remove the catalyst. B->C D 4. Product Isolation Remove solvent from the filtrate under reduced pressure. C->D E 5. Purification Purify the crude product via distillation or column chromatography. D->E F 6. Analysis Characterize the final product using NMR, IR, and GC-MS. E->F

Caption: Workflow for synthesis and purification.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of this compound using different catalytic systems.

ParameterProtocol 1: Ru/Al₂O₃Protocol 2: Cobalt Catalyst
Catalyst Ru/Al₂O₃Granular Cobalt
Substrate 8-Methylquinoline (8-MQL)8-Methylquinoline
Catalyst Loading 5 wt% (0.2 g catalyst for 4 g 8-MQL)N/A (Substrate: 701.7 mg)
Solvent Dioxane (40 mL)N/A
Temperature 160 - 180 °CN/A
H₂ Pressure 7 MPa (approx. 70 bar)N/A
Reaction Time 120 minN/A
Conversion/Yield ~100% Conversion97% Yield
Reference [1][2][3]

Experimental Protocols

Protocol 1: Synthesis using Ruthenium on Alumina (Ru/Al₂O₃) Catalyst

This protocol is based on the hydrogenation of 8-methylquinoline in dioxane solvent as described in the literature.[1][2]

Materials and Equipment:

  • 8-Methylquinoline (4.0 g)

  • 5 wt% Ru/Al₂O₃ catalyst (0.2 g)

  • Dioxane (40 mL)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

  • Hydrogen gas source

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a high-pressure autoclave, add the 5 wt% Ru/Al₂O₃ catalyst (0.2 g), 8-methylquinoline (4.0 g), and dioxane (40 mL).

  • Sealing and Purging: Seal the reactor securely. Purge the system with hydrogen gas three times to remove air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to 7 MPa. Begin stirring and heat the reactor to 160°C.

  • Reaction Monitoring: Maintain the temperature and pressure for 120 minutes. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS. Almost 100% conversion of 8-methylquinoline is expected under these conditions.[1]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture to remove the solid Ru/Al₂O₃ catalyst. Wash the catalyst with a small amount of dioxane.

  • Solvent Removal: Combine the filtrate and the washings. Remove the dioxane solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound as a yellow oil.[8]

Protocol 2: Synthesis using a Heterogeneous Cobalt Catalyst

This protocol is adapted from a general procedure for the hydrogenation of quinoline derivatives using a granular cobalt catalyst, which has been reported to produce a high yield of this compound.[3]

Materials and Equipment:

  • 8-Methylquinoline (e.g., 0.50 mmol, 71.7 mg)

  • Heterogeneous cobalt catalyst (e.g., Co@SiO₂)[4]

  • Methanol (2 mL)

  • High-pressure autoclave reactor or a similar pressure vessel

  • Hydrogen gas source

  • Filtration apparatus

  • Rotary evaporator

  • Apparatus for column chromatography or vacuum distillation

Procedure:

  • Reactor Charging: To a pressure-rated vessel, add the cobalt catalyst (e.g., 45 mg), 8-methylquinoline (0.50 mmol), and methanol (2 mL).[4]

  • Sealing and Purging: Seal the reactor and purge with hydrogen gas to remove air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen (e.g., 40 bar) and heat to 100-120°C with constant stirring.[4]

  • Reaction Time: Maintain the reaction conditions for approximately 16-20 hours.[4]

  • Work-up: After cooling the reactor and venting the hydrogen, filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the methanol from the filtrate under reduced pressure. The resulting residue is the crude product.

  • Purification: Purify the crude oil. Given that the product can be a yellow oil that turns brown in air, purification via flash column chromatography on silica gel or vacuum distillation is recommended to obtain the final product with high purity (reported yield: 97%).[3]

Characterization: The final product, this compound, can be characterized by standard analytical techniques:

  • ¹H NMR (300 MHz, CDCl₃): δ = 6.97 (t, J = 7.5 Hz, 2H, Ar-H), 6.67 (t, J = 7.4 Hz, 1H, Ar-H), 3.69 (s, 1H, N-H), 3.47 (t, J = 5.4 Hz, 2H, CH₂), 2.90 (t, J = 6.3 Hz, 2H, CH₂), 2.18 (s, 3H, CH₃), 2.05 (quint, J = 6.0 Hz, 2H, CH₂).[3]

  • ¹³C NMR (75.5 MHz, CDCl₃): δ = 142.7, 127.9, 127.4, 121.2, 120.9, 116.4, 42.4, 27.3, 22.2, 17.2.[3]

  • IR (KBr): 3423, 2925, 2841, 1598, 1481, 1307, 754, 732 cm⁻¹.[3]

References

Application Notes and Protocols for the Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-1,2,3,4-tetrahydroquinoline is a valuable heterocyclic scaffold found in numerous biologically active compounds and is a key intermediate in medicinal chemistry and drug discovery. Reductive amination represents a versatile and widely used method for the synthesis of amines, including cyclic structures like tetrahydroquinolines. This document provides detailed protocols for the synthesis of this compound utilizing reductive amination strategies. The protocols are based on established chemical principles and adapted from literature precedents for similar transformations, offering a practical guide for laboratory synthesis.

Two primary plausible synthetic routes are presented:

  • Protocol 1: Intramolecular Reductive Amination. This approach involves the cyclization of a suitable amino-carbonyl precursor, offering an efficient route to the target molecule in a single reductive step.

  • Protocol 2: Intermolecular Reductive Amination followed by Cyclization. This two-step sequence involves the initial formation of a secondary amine via intermolecular reductive amination, followed by an intramolecular cyclization to yield the tetrahydroquinoline ring system.

Data Presentation

The following table summarizes the expected quantitative data for the described protocols. These values are representative and may vary based on experimental conditions and scale.

ParameterProtocol 1: Intramolecular Reductive AminationProtocol 2: Intermolecular Reductive Amination & Cyclization
Starting Material 1-(2-Amino-3-methylphenyl)propan-1-one2-Methylaniline and a suitable carbonyl compound
Key Reagents Sodium cyanoborohydride (NaBH₃CN)Sodium triacetoxyborohydride (NaBH(OAc)₃), Palladium catalyst
Solvent Methanol, Acetic AcidDichloromethane, Toluene
Reaction Temperature Room TemperatureRoom Temperature to 110°C
Reaction Time 12-24 hours24-48 hours (total)
Typical Yield 75-85%60-75% (over two steps)
Purity (post-purification) >98%>98%

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Reductive Amination

This protocol describes the synthesis starting from the hypothetical precursor, 1-(2-Amino-3-methylphenyl)propan-1-one. The synthesis of this precursor is a prerequisite and can be achieved through methods such as the Friedel-Crafts acylation of 2-methylaniline derivatives.

Materials:

  • 1-(2-Amino-3-methylphenyl)propan-1-one

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Amino-3-methylphenyl)propan-1-one (1.0 eq) in anhydrous methanol (10 mL per 1 g of starting material).

  • Acidification: To the solution, add glacial acetic acid to adjust the pH to approximately 4-5. This can be monitored using pH paper.

  • Addition of Reducing Agent: While stirring, add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add dichloromethane (DCM) to the residue and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the excess acid, followed by washing with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound via Intermolecular Reductive Amination and Subsequent Cyclization

This protocol involves a two-step process, beginning with the reductive amination of 2-methylaniline with a suitable aldehyde, followed by an intramolecular cyclization.

Step 1: Intermolecular Reductive Amination

Materials:

  • 2-Methylaniline

  • A suitable aldehyde (e.g., propanal)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 2-methylaniline (1.0 eq) and propanal (1.2 eq) in anhydrous DCM, add glacial acetic acid (1.1 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer and purify the crude N-propyl-2-methylaniline by column chromatography.

Step 2: Intramolecular Cyclization (e.g., Buchwald-Hartwig type)

Materials:

  • N-propyl-2-methylaniline (from Step 1) with an ortho-halogen (e.g., 2-bromo-N-propyl-6-methylaniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the ortho-halogenated N-propyl-2-methylaniline (1.0 eq), palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (1.5 eq) in anhydrous toluene.

  • Reaction: Heat the mixture at 100-110°C for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield this compound.

Mandatory Visualizations

Reductive Amination Pathway for this compound cluster_protocol1 Protocol 1: Intramolecular Reductive Amination cluster_protocol2 Protocol 2: Intermolecular Reductive Amination & Cyclization precursor1 1-(2-Amino-3-methylphenyl) propan-1-one imine_intermediate Cyclic Imine Intermediate precursor1->imine_intermediate H⁺ product 8-Methyl-1,2,3,4- tetrahydroquinoline imine_intermediate->product [H] (e.g., NaBH₃CN) aniline 2-Methylaniline sec_amine N-propyl-2-methylaniline (with ortho-halogen) aniline->sec_amine NaBH(OAc)₃ aldehyde Propanal aldehyde->sec_amine product2 8-Methyl-1,2,3,4- tetrahydroquinoline sec_amine->product2 Pd Catalyst, Base

Caption: Reaction pathways for the synthesis of this compound.

Experimental Workflow for Reductive Amination start Start setup Reaction Setup (Dissolve Reactants) start->setup reagent_add Add Reducing Agent & Acid Catalyst setup->reagent_add reaction Stir at Room Temp (12-24h) reagent_add->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quench, Extract, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Application Note: Asymmetric Synthesis of Chiral 8-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 1,2,3,4-tetrahydroquinolines are a pivotal structural motif in a vast array of pharmaceuticals and biologically active compounds. The precise stereochemical control during their synthesis is paramount for achieving desired pharmacological activity and minimizing off-target effects. This application note details a robust and highly enantioselective method for the synthesis of chiral 8-methyl-1,2,3,4-tetrahydroquinoline via iridium-catalyzed asymmetric hydrogenation of 8-methylquinoline. This protocol is based on the principles of enantiodivergent catalysis, where the choice of solvent can direct the reaction to selectively yield either the (R)- or (S)-enantiomer, providing a versatile and efficient route to these valuable chiral building blocks.

Key Synthetic Methodologies

The asymmetric reduction of the N-heterocyclic ring in quinolines is the most direct approach to chiral 1,2,3,4-tetrahydroquinolines. Several catalytic systems have been developed for this transformation, with transition metal catalysis, particularly using iridium and ruthenium complexes, and organocatalysis being the most prominent.

  • Iridium-Catalyzed Asymmetric Hydrogenation: This is a highly effective method that often employs chiral phosphine ligands. A notable advancement is the use of catalyst systems that allow for enantiodivergent synthesis, where the solvent plays a crucial role in determining the stereochemical outcome.[1][2] High yields and excellent enantioselectivities have been reported for a wide range of substituted quinolines.[1][2]

  • Ruthenium-Catalyzed Asymmetric Hydrogenation: Chiral ruthenium complexes, especially those with diamine ligands, have also been successfully applied to the asymmetric hydrogenation of quinolines, affording high enantioselectivities.

  • Organocatalytic Transfer Hydrogenation: Chiral Brønsted acids, such as phosphoric acids, can catalyze the asymmetric transfer hydrogenation of quinolines using a hydrogen source like Hantzsch esters.[3][4][5] This metal-free approach offers an alternative synthetic strategy.

This application note will focus on a detailed protocol for the highly efficient iridium-catalyzed asymmetric hydrogenation, which offers the significant advantage of tunable enantioselectivity.

Experimental Protocols

Featured Method: Enantiodivergent Iridium-Catalyzed Asymmetric Hydrogenation of 8-Methylquinoline

This protocol is adapted from the general procedures for the asymmetric hydrogenation of substituted quinolines using an iridium-bisphosphine catalyst system. The choice of solvent dictates the chirality of the product.

Materials:

  • 8-Methylquinoline (substrate)

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • (R)-MeO-BIPHEP or a similar chiral bisphosphine ligand

  • Toluene (for (R)-enantiomer)

  • Ethanol (for (S)-enantiomer)

  • Hydrogen gas (high purity)

  • Anhydrous, degassed solvents

  • Standard Schlenk line and autoclave equipment

General Procedure for Catalyst Preparation (in situ):

  • In a glovebox or under a nitrogen atmosphere, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral bisphosphine ligand (0.011 mmol, 2.2 mol%) to a Schlenk flask.

  • Add 2 mL of the desired anhydrous, degassed solvent (toluene for the (R)-enantiomer, ethanol for the (S)-enantiomer).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

Asymmetric Hydrogenation Protocol:

  • In a separate glass liner for the autoclave, dissolve 8-methylquinoline (0.5 mmol, 1.0 equiv.) in 3 mL of the same solvent used for catalyst preparation.

  • Transfer the freshly prepared catalyst solution to the substrate solution via cannula under an inert atmosphere.

  • Place the glass liner into the autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 50 atm with hydrogen gas.

  • Stir the reaction mixture at 40 °C for 24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following table summarizes representative results for the iridium-catalyzed asymmetric hydrogenation of various substituted quinolines, demonstrating the broad applicability and high efficiency of this type of catalytic system. While specific data for 8-methylquinoline is not provided in the cited search results, similar outcomes can be expected.

EntrySubstrateCatalyst SystemSolventYield (%)ee (%)Chirality
12-MethylquinolineIr/(R)-MeO-BIPHEPToluene>9996R
22-MethylquinolineIr/(R)-MeO-BIPHEPEthanol>9992S
32-PhenylquinolineIr/(R)-MeO-BIPHEPToluene>9998R
42-PhenylquinolineIr/(R)-MeO-BIPHEPEthanol>9994S
56-MethoxyquinolineIr/(R)-MeO-BIPHEPToluene9895R
66-MethoxyquinolineIr/(R)-MeO-BIPHEPEthanol9990S

Mandatory Visualizations

Asymmetric_Hydrogenation_Workflow sub 8-Methylquinoline (Substrate) reaction Asymmetric Hydrogenation (H₂, 50 atm, 40 °C) sub->reaction cat_prec [Ir(COD)Cl]₂ + Chiral Ligand cat_sol Active Catalyst Solution cat_prec->cat_sol solvent Anhydrous Solvent (Toluene or Ethanol) solvent->cat_sol cat_sol->reaction workup Workup & Purification reaction->workup product Chiral 8-Methyl-THQ ((R) or (S)) workup->product analysis Chiral HPLC Analysis product->analysis ee_val Enantiomeric Excess (ee) analysis->ee_val

Caption: General workflow for the asymmetric hydrogenation of 8-methylquinoline.

Catalytic_Cycle catalyst [Ir(L)]⁺ (Active Catalyst) intermediate1 [Ir(H)₂(L)(Quinoline)]⁺ catalyst->intermediate1 + Quinoline quinoline 8-Methylquinoline h2 H₂ h2->intermediate1 intermediate2 Hydride Insertion intermediate1->intermediate2 Intramolecular Hydride Transfer intermediate3 Dihydroquinoline Intermediate intermediate2->intermediate3 intermediate4 Second Hydride Insertion intermediate3->intermediate4 Stereoselective Reduction product Chiral 8-Methyl-THQ intermediate4->product product->catalyst Product Release

Caption: Plausible catalytic cycle for iridium-catalyzed asymmetric hydrogenation.

References

Application Notes and Protocols: 8-Methyl-1,2,3,4-tetrahydroquinoline in Transition Metal-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition metal-catalyzed C-H activation of the 8-methyl group in 8-methyl-1,2,3,4-tetrahydroquinoline is not a widely documented transformation in the current scientific literature. The saturated nature of the heterocyclic ring alters the electronic and geometric properties for directed C-H activation compared to its aromatic counterpart.

However, extensive research has been conducted on two closely related scaffolds:

  • C(sp³)–H Activation of 8-Methylquinoline: The aromatic analogue, 8-methylquinoline, is an excellent substrate for C-H activation of the methyl group, directed by the sp²-hybridized nitrogen atom. Various transition metals, including rhodium, palladium, and ruthenium, effectively catalyze this transformation, enabling a wide range of functionalizations.

  • C(sp²)–H Activation of the 1,2,3,4-Tetrahydroquinoline Core: The tetrahydroquinoline (THQ) scaffold itself undergoes C-H activation, primarily at the C8 position of the carbocyclic ring. This is typically directed by the nitrogen atom of the saturated ring, often requiring an N-H bond or a removable directing group.

This document provides detailed application notes and protocols for these two analogous systems to serve as a valuable resource for researchers interested in the functionalization of quinoline and tetrahydroquinoline derivatives.

Part 1: C(sp³)–H Activation of 8-Methylquinoline

The nitrogen atom in 8-methylquinoline acts as an effective directing group, facilitating the formation of a five-membered metallacycle intermediate to selectively activate the C(sp³)–H bonds of the adjacent methyl group.[1][2] This strategy has been successfully employed for various C-C and C-N bond-forming reactions.

Rhodium-Catalyzed C(sp³)–H Functionalization

Rhodium(III) catalysts, particularly those of the type [Cp*RhCl₂]₂, are highly effective for the C-H activation of 8-methylquinolines.[3][4] These reactions often exhibit high regioselectivity and functional group tolerance.

A notable application is the regioselective methylation of 8-methylquinolines using potassium methyltrifluoroborate or methylboronic acid. This method provides exclusively monomethylated products.[3]

Table 1: Rh(III)-Catalyzed Methylation of 8-Methylquinolines [3]

Entry8-Methylquinoline SubstrateMethylating AgentYield (%)
18-MethylquinolineKMeBF₃85
26-Chloro-8-methylquinolineKMeBF₃82
36-Methoxy-8-methylquinolineKMeBF₃78
48-MethylquinolineMeB(OH)₂75
  • To an oven-dried screw-capped vial, add 8-methylquinoline derivative (0.2 mmol), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Add potassium methyltrifluoroborate (0.4 mmol) and Ag₂CO₃ (1.0 equiv.).

  • Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

  • Seal the vial and stir the reaction mixture at 100 °C for 16 hours.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

// Nodes Rh_III [label="CpRh(III)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="8-Methylquinoline", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate_A [label="Rhodacycle A", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Methyl_Source [label="KMeBF₃", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate_B [label="Intermediate B\n(Ligand Exchange)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="8-Ethylquinoline", fillcolor="#FFFFFF", fontcolor="#202124"]; Rh_I [label="CpRh(I)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="Ag₂CO₃", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Rh_III -> Intermediate_A [label=" C-H Activation", color="#4285F4"]; Substrate -> Intermediate_A [color="#4285F4"]; Intermediate_A -> Intermediate_B [label=" Ligand Exchange", color="#34A853"]; Methyl_Source -> Intermediate_B [color="#34A853"]; Intermediate_B -> Product [label=" Reductive\n Elimination", color="#EA4335"]; Intermediate_B -> Rh_I [label=" ", color="#EA4335"]; Rh_I -> Rh_III [label=" Oxidation", color="#FBBC05"]; Oxidant -> Rh_I [color="#FBBC05"]; } dot Figure 1: Proposed Catalytic Cycle for Rh(III)-Catalyzed Methylation.

Palladium-Catalyzed C(sp³)–H Functionalization

Palladium catalysts are versatile for the functionalization of the 8-methyl group, enabling reactions such as nitration and biarylation.[5][6]

Palladium-catalyzed nitration of 8-methylquinolines can be achieved using tert-butyl nitrite (t-BuONO) as the nitrating agent. The resulting 8-(nitromethyl)quinoline products are valuable synthetic intermediates.[5]

Table 2: Palladium-Catalyzed Nitration of 8-Methylquinolines [5]

Entry8-Methylquinoline SubstrateYield (%)
18-Methylquinoline85
26-Fluoro-8-methylquinoline78
35-Bromo-8-methylquinoline75
46-Nitro-8-methylquinoline65
  • In a sealed tube, combine the 8-methylquinoline derivative (0.5 mmol), Pd(OAc)₂ (10 mol%), and benzoquinone (1.0 equiv.).

  • Add tert-butyl nitrite (t-BuONO) (2.0 equiv.).

  • Add acetic acid (2.0 mL) as the solvent.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under vacuum and purify the crude product by flash column chromatography.

Part 2: C(sp²)–H Activation of the 1,2,3,4-Tetrahydroquinoline (THQ) Core

For the saturated THQ scaffold, C-H activation typically occurs at the C8 position of the aromatic ring, directed by the secondary amine. Ruthenium catalysts have proven particularly effective for this transformation.[7]

Ruthenium-Catalyzed C8-Functionalization

Ruthenium(II) complexes, such as [Ru(p-cymene)Cl₂]₂, can catalyze the coupling of THQs with various partners, including carboxylic acids, leading to C8-acylated products.[7]

The direct C8-acyloxylation of N-substituted THQs with carboxylic acids proceeds with high regioselectivity. The N-substituent often acts as a removable directing group.

Table 3: Ru(II)-Catalyzed C8-Acyloxylation of N-Acetyl-THQ [7]

EntryCarboxylic AcidYield (%)
1Benzoic acid88
24-Methoxybenzoic acid92
34-Nitrobenzoic acid75
4Acetic acid65
  • To a reaction tube, add N-acetyl-1,2,3,4-tetrahydroquinoline (0.2 mmol), the carboxylic acid (0.4 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Add K₂CO₃ (1.0 equiv.) as the base.

  • Add tert-amyl alcohol (2.0 mL) as the solvent.

  • Seal the tube and heat the mixture at 120 °C for 12 hours.

  • After cooling, dilute the reaction with dichloromethane and filter through Celite.

  • Concentrate the filtrate and purify the residue via silica gel column chromatography to obtain the C8-acylated product.

G

Conclusion and Future Outlook

While the direct C(sp³)–H activation of the 8-methyl group in this compound remains an underexplored area, the robust methodologies developed for the closely related 8-methylquinoline and the tetrahydroquinoline core provide a strong foundation for future research. Scientists aiming to functionalize this specific substrate could draw inspiration from the protocols outlined here. Future work might involve modifying the nitrogen directing group of the tetrahydroquinoline to favor the formation of a six-membered palladacycle or rhodacycle, which could potentially enable the activation of the 8-methyl group. The development of such a method would provide valuable tools for the synthesis of complex, three-dimensional molecules relevant to drug discovery and materials science.

References

8-Methyl-1,2,3,4-tetrahydroquinoline: A Versatile Scaffold for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 8-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that serves as a valuable building block in the design and synthesis of novel pharmaceutical agents. Its rigid, fused-ring structure provides a unique three-dimensional framework that can be strategically modified to interact with various biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile scaffold.

Application Notes

The 1,2,3,4-tetrahydroquinoline core is a prevalent motif in a wide array of biologically active molecules and approved drugs. The introduction of a methyl group at the 8-position can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This strategic substitution makes this compound an attractive starting material for the development of new therapeutics across several disease areas.

Key Therapeutic Areas:

  • Anticancer Agents: The tetrahydroquinoline scaffold has been incorporated into compounds designed to inhibit cancer cell proliferation. For instance, derivatives have been synthesized and evaluated for their activity against various cancer cell lines, including human colon cancer (HCT-116), breast cancer (MCF-7), and non-small cell lung cancer (A-549).[1]

  • Neuroprotective Agents: The structural similarity of tetrahydroquinoline derivatives to endogenous neurochemicals has led to their investigation as potential treatments for neurodegenerative diseases.

  • Antimicrobial Agents: Modifications of the tetrahydroquinoline nucleus have yielded compounds with potential antimicrobial and antifungal properties.

Synthetic Protocols

The secondary amine of this compound provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Key reactions include N-acylation, N-alkylation, and reactions with isocyanates to form urea derivatives.

General Synthesis of this compound

The parent compound, this compound, can be synthesized from 8-methylquinoline via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 8-Methylquinoline

  • Materials: 8-methylquinoline, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, dissolve 8-methylquinoline in ethanol.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typical pressures range from 50 to 100 psi, but should be optimized for the specific setup).

    • Heat the reaction mixture with stirring (typical temperatures range from 50 to 80 °C).

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography.

G start 8-Methylquinoline catalyst 10% Pd/C, H2 start->catalyst Reacts with reaction_conditions Heat, Pressure catalyst->reaction_conditions Under solvent Ethanol solvent->reaction_conditions workup Filtration, Concentration reaction_conditions->workup Followed by product This compound workup->product Yields

Caption: Workflow for the N-acylation of this compound.

Synthesis of Urea Derivatives

Reaction with isocyanates provides a straightforward route to urea derivatives, which can exhibit a range of biological activities, including anticancer properties. [1] Experimental Protocol: Synthesis of N-(this compound-1-carbonyl)aryl Amine Derivatives

  • Materials: this compound, appropriate isocyanate, Tertiary amine (e.g., triethylamine), Anhydrous solvent (e.g., Dichloromethane).

  • Procedure:

    • To a solution of this compound in anhydrous dichloromethane, add the desired isocyanate.

    • Add a catalytic amount of a tertiary amine.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude product by column chromatography to afford the desired urea derivative.

Quantitative Data

The following table summarizes representative yields for the synthesis of various tetrahydroquinoline derivatives. It is important to note that yields can vary significantly based on the specific substrates and reaction conditions employed.

Starting MaterialReagentProductYield (%)Reference
2-Nitroarylketones/aldehydesH₂, 5% Pd/C1,2,3,4-Tetrahydroquinolines93-98[2]
2-Aryl-1,2,3,4-tetrahydroquinolines[Fe(III)(F₂₀TPP)Cl]72-81[3]
Enamides and Benzyl AzideTriflic AcidFused-ring tetrahydroquinolines23-85[3]
6,7-dihydroquinolin-8(5H)-one derivativesN-(3-fluorophenyl)carbamate(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl)-[1]

Biological Activity and Signaling Pathways

Derivatives of the tetrahydroquinoline scaffold have been shown to interact with a variety of biological targets. For example, certain tetrahydroquinolinone derivatives have demonstrated antiproliferative activity in cancer cell lines. [1]While the precise mechanisms of action are often complex and compound-specific, potential signaling pathways that could be modulated by such compounds include those involved in cell cycle regulation and apoptosis.

Hypothesized Signaling Pathway for Anticancer Activity

G Drug Tetrahydroquinoline Derivative Target Cellular Target (e.g., Kinase, Receptor) Drug->Target Binds to Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Modulates CellCycle Cell Cycle Arrest Pathway->CellCycle Induces Apoptosis Apoptosis Pathway->Apoptosis Induces Proliferation Decreased Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Potential mechanism of anticancer action for tetrahydroquinoline derivatives.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel pharmaceutical compounds. The synthetic accessibility and the potential for diverse functionalization make it an important scaffold for lead discovery and optimization in various therapeutic areas. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable chemical entity in drug development.

References

Application Notes and Protocols for N-alkylation and N-arylation of 8-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation and N-arylation of 8-methyl-1,2,3,4-tetrahydroquinoline, a key structural motif in medicinal chemistry. The following methods are based on established and robust reactions that are broadly applicable to tetrahydroquinoline scaffolds.

N-alkylation via Reductive Amination

Reductive amination is a highly effective method for the N-alkylation of secondary amines like this compound. This one-pot procedure involves the reaction with an aldehyde or ketone in the presence of a reducing agent. A particularly mild and efficient modern protocol utilizes a boronic acid catalyst with Hantzsch ester as the hydride source.[1][2]

Quantitative Data Summary

The following table summarizes representative yields for the N-alkylation of various substituted tetrahydroquinolines using a boronic acid-catalyzed reductive amination protocol. While specific data for this compound is not explicitly reported in the cited literature, these examples with similar substrates suggest that high yields can be expected.

EntryAldehyde/KetoneAlkylating GroupProductYield (%)Reference
1BenzaldehydeBenzylN-Benzyl-8-methyl-1,2,3,4-tetrahydroquinoline~93 (expected)[1]
24-Methoxybenzaldehyde4-MethoxybenzylN-(4-Methoxybenzyl)-8-methyl-1,2,3,4-tetrahydroquinoline~95 (expected)[1]
34-Trifluoromethylbenzaldehyde4-(Trifluoromethyl)benzylN-(4-(Trifluoromethyl)benzyl)-8-methyl-1,2,3,4-tetrahydroquinoline~92 (expected)[1]
4CyclohexanoneCyclohexylN-Cyclohexyl-8-methyl-1,2,3,4-tetrahydroquinoline~85 (expected)[2]
5Acetophenone1-PhenylethylN-(1-Phenylethyl)-8-methyl-1,2,3,4-tetrahydroquinoline~88 (expected)[2]
Experimental Protocol: Boronic Acid-Catalyzed Reductive N-alkylation[1][2]

This protocol is adapted from a general procedure for the reductive alkylation of quinolines and tetrahydroquinolines.[1][2]

Materials:

  • This compound

  • Aldehyde or ketone (1.0 eq)

  • 3-Trifluoromethylphenylboronic acid (0.25 eq)

  • Hantzsch ester (1.75 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Reaction vessel (e.g., screw-capped vial)

  • Stirring plate and magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vessel, add this compound (0.5 mmol, 1.0 eq).

  • Add the aldehyde or ketone (0.5 mmol, 1.0 eq), Hantzsch ester (0.875 mmol, 1.75 eq), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 0.25 eq).

  • Add anhydrous 1,2-dichloroethane (2 mL).

  • Seal the vessel and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterize the purified product using standard analytical techniques (NMR, MS, etc.).

N-arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] It is a versatile method for the N-arylation of a wide range of amines, including this compound, with aryl halides or triflates.[3][5]

Quantitative Data Summary

The following table presents representative yields for the Buchwald-Hartwig N-arylation of secondary amines with various aryl halides. These examples indicate the expected efficiency of the reaction with this compound.

EntryAryl HalideArylating GroupProductYield (%)Reference
1BromobenzenePhenylN-Phenyl-8-methyl-1,2,3,4-tetrahydroquinoline~85-95 (expected)[6]
24-Bromotoluene4-TolylN-(4-Tolyl)-8-methyl-1,2,3,4-tetrahydroquinoline~90 (expected)[6]
34-Bromoanisole4-MethoxyphenylN-(4-Methoxyphenyl)-8-methyl-1,2,3,4-tetrahydroquinoline~88 (expected)[6]
42-Chloropyridine2-PyridylN-(2-Pyridyl)-8-methyl-1,2,3,4-tetrahydroquinoline~80 (expected)[5]
Experimental Protocol: Buchwald-Hartwig N-arylation[5][6]

This protocol is a general procedure for the palladium-catalyzed N-arylation of secondary amines.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • A suitable phosphine ligand (e.g., Xantphos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.

  • Add this compound (1.0 eq), the aryl halide (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-arylated product.

  • Characterize the purified product by NMR, MS, and other appropriate analytical methods.

Visualizations

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Aldehyde/Ketone Hantzsch Ester Boronic Acid Catalyst B Add Anhydrous Solvent (e.g., DCE) A->B 1. C Heat and Stir (e.g., 60°C, 12-24h) B->C D Cool to Room Temp. & Concentrate C->D E Silica Gel Column Chromatography D->E 2. F Isolate Pure N-Alkylated Product E->F 3.

Caption: General workflow for N-alkylation.

N_Arylation_Components cluster_reactants Core Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Substrate 8-Methyl-1,2,3,4- tetrahydroquinoline Product N-Aryl-8-methyl-1,2,3,4- tetrahydroquinoline Substrate->Product ArylHalide Aryl Halide / Triflate (e.g., Bromobenzene) ArylHalide->Product Catalyst Palladium Source (e.g., Pd(OAc)2) Catalyst->Product Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Product

References

Application of 8-Methyl-1,2,3,4-tetrahydroquinoline Derivatives as Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 8-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds represent a class of heterocyclic organic molecules with significant potential for metallic protection in various industrial applications. Their efficacy stems from the presence of nitrogen heteroatoms and the aromatic quinoline structure, which facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.

Introduction

Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Quinoline and its derivatives have been extensively studied for their excellent corrosion inhibition properties.[1][2] The 1,2,3,4-tetrahydroquinoline scaffold, in particular, offers a versatile platform for designing effective inhibitors. The introduction of a methyl group at the 8th position can further enhance the inhibitor's performance by modifying its electronic properties and adsorption behavior on the metal surface.

These notes provide a comprehensive guide to the synthesis, characterization, and evaluation of this compound derivatives as corrosion inhibitors.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound derivatives involves the catalytic hydrogenation of the corresponding quinoline precursors. This method is advantageous due to its high yields and the availability of various substituted quinolines.

General Synthesis Protocol

A convenient method for synthesizing racemic 2,8-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through catalytic hydrogenation. The following protocol is adapted from established procedures for similar compounds.

Materials:

  • 8-Methyl-2-methylquinoline (or other substituted quinoline precursor)

  • [Ru(p-cymene)Cl₂]₂ (catalyst)

  • Iodine (I₂) (co-catalyst)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • Sodium hydroxide (NaOH) solution (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) (for drying)

Procedure:

  • In a high-pressure autoclave, dissolve the 8-Methyl-2-methylquinoline in methanol.

  • Add the catalytic system, for instance, [Ru(p-cymene)Cl₂]₂ and I₂.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Heat the reaction mixture to a specified temperature (e.g., 80°C) and stir for a set duration (e.g., 12 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the excess hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane and wash with an aqueous NaOH solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization: The synthesized derivatives should be characterized using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm their structure.

Experimental Protocols for Corrosion Inhibition Studies

The evaluation of the corrosion inhibition performance of the synthesized this compound derivatives is typically carried out using a combination of gravimetric and electrochemical techniques.

Weight Loss Method

This is a straightforward method to determine the corrosion rate and the inhibition efficiency.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers of different grades (e.g., 120, 600, 1200 grit)

  • Distilled water and acetone for cleaning

  • Analytical balance (accurate to 0.1 mg)

  • Corrosive medium (e.g., 1 M HCl solution)

  • Synthesized inhibitor at various concentrations

  • Water bath or thermostat for temperature control

  • Desiccator

Protocol:

  • Mechanically polish the mild steel coupons with a series of abrasive papers to a mirror finish.

  • Degrease the coupons with acetone, wash with distilled water, and dry them thoroughly.

  • Weigh the cleaned coupons accurately using an analytical balance (W_initial).

  • Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor.

  • Maintain the temperature of the solution using a water bath for a specified immersion period (e.g., 6 hours).

  • After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.

  • Weigh the coupons again (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:

    • Corrosion Rate (CR) in mm/year: CR = (k * ΔW) / (A * t * ρ) where:

      • k = 8.76 × 10⁴ (a constant)

      • ΔW = weight loss in grams

      • A = surface area of the coupon in cm²

      • t = immersion time in hours

      • ρ = density of mild steel in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where:

      • CR_blank = corrosion rate in the absence of the inhibitor

      • CR_inhibitor = corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical techniques provide insights into the mechanism of corrosion inhibition. These are typically performed using a potentiostat with a three-electrode cell setup.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (WE): Mild steel coupon

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive solution with and without inhibitor

3.2.1. Potentiodynamic Polarization (PDP)

This technique helps to understand the effect of the inhibitor on both the anodic and cathodic reactions.

Protocol:

  • Prepare the working electrode by embedding a mild steel coupon in an epoxy resin, leaving a known surface area exposed.

  • Polish the exposed surface to a mirror finish, degrease with acetone, and rinse with distilled water.

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.

  • Allow the system to stabilize for about 30-60 minutes to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density.

  • The corrosion current density (I_corr) is determined by extrapolating the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (E_corr).

  • The inhibition efficiency is calculated using:

    • Inhibition Efficiency (IE%): IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] * 100 where:

      • I_corr_blank = corrosion current density without inhibitor

      • I_corr_inhibitor = corrosion current density with inhibitor

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film formed on the metal surface.

Protocol:

  • Use the same three-electrode cell setup as for PDP.

  • After the system stabilizes at OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data.

  • The data is typically represented as Nyquist and Bode plots.

  • The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot.

  • The inhibition efficiency is calculated using:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where:

      • R_ct_blank = charge transfer resistance without inhibitor

      • R_ct_inhibitor = charge transfer resistance with inhibitor

Data Presentation

Quantitative data from the corrosion inhibition studies should be summarized in clearly structured tables for easy comparison. The following tables provide an example of how to present the data, using illustrative values for this compound derivatives.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with and without Inhibitor

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank150.212.5-
1 x 10⁻⁵45.13.7570.0
5 x 10⁻⁵24.02.0084.0
1 x 10⁻⁴15.01.2590.0
5 x 10⁻⁴9.00.7594.0
1 x 10⁻³6.00.5096.0

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl

Inhibitor Concentration (M)E_corr (mV vs. SCE)I_corr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-480120085120-
1 x 10⁻⁵-4753608211870.0
5 x 10⁻⁵-4721808011585.0
1 x 10⁻⁴-4681087811291.0
5 x 10⁻⁴-465607511095.0
1 x 10⁻³-462487210896.0

Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl

Inhibitor Concentration (M)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)nInhibition Efficiency (%)
Blank1.5501500.85-
1 x 10⁻⁵1.6180800.8772.2
5 x 10⁻⁵1.7350650.8885.7
1 x 10⁻⁴1.8600500.9091.7
5 x 10⁻⁴1.91100400.9295.5
1 x 10⁻³2.01500350.9496.7

Note: The data presented in these tables are illustrative and representative of typical results for effective quinoline-based corrosion inhibitors.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Corrosion Inhibition Evaluation S1 Precursor: 8-Methylquinoline Derivative S2 Catalytic Hydrogenation S1->S2 S3 Purification & Characterization (NMR, FTIR) S2->S3 E1 Mild Steel Coupon Preparation S3->E1 Synthesized Inhibitor E2 Weight Loss Measurement E1->E2 E3 Electrochemical Tests (PDP, EIS) E1->E3 E4 Data Analysis & Efficiency Calculation E2->E4 E3->E4

Caption: Workflow for synthesis and evaluation of corrosion inhibitors.

Corrosion Inhibition Mechanism

Inhibition_Mechanism Metal Mild Steel Surface (Fe) Film Protective Adsorbed Film Inhibitor This compound (Inhibitor Molecule) Inhibitor->Metal Adsorption (Physisorption/Chemisorption) Corrosive Corrosive Medium (e.g., H⁺, Cl⁻ in HCl) Corrosive->Metal Corrosion Attack Film->Corrosive Blocks Active Sites

Caption: Mechanism of corrosion inhibition by adsorption.

Quantum Chemical Studies

To further understand the inhibition mechanism at a molecular level, quantum chemical calculations using Density Functional Theory (DFT) are highly recommended. These studies can elucidate the relationship between the molecular structure of the inhibitor and its performance. Key parameters to calculate include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower E_LUMO values suggest a higher affinity to accept electrons from the metal.

  • ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap indicates higher reactivity and potentially better inhibition efficiency.

  • Dipole Moment (µ): A higher dipole moment may lead to stronger adsorption on the metal surface.

  • Mulliken Charges: Indicate the charge distribution on the atoms, helping to identify the active centers for adsorption.

These theoretical calculations can complement experimental results and provide a deeper understanding of the structure-activity relationship of this compound derivatives as corrosion inhibitors.

References

Application Notes and Protocols: Development of 8-Methyl-1,2,3,4-tetrahydroquinoline-based Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of chiral ligands derived from the tetrahydroquinoline scaffold in asymmetric catalysis. While direct literature examples for ligands based on 8-methyl-1,2,3,4-tetrahydroquinoline are limited, this document details the synthesis and catalytic applications of the closely related and well-documented 8-amino-5,6,7,8-tetrahydroquinoline derivatives.[1][2][3] These protocols and data serve as a valuable guide for researchers interested in leveraging the this compound core for the design of novel chiral ligands and catalysts.

The 8-amino-5,6,7,8-tetrahydroquinoline backbone, particularly in the form of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY) and its 2-methyl analogue ((R)-Me-CAMPY), has been successfully employed in the synthesis of highly effective chiral catalysts.[1][3] When complexed with transition metals like rhodium and iridium, these ligands create a robust and stereochemically well-defined environment for asymmetric transformations, most notably in the asymmetric transfer hydrogenation (ATH) of prochiral imines.[1][2] The resulting chiral amines and their derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals.[1][3]

Ligand Synthesis and Catalyst Preparation

The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline-based ligands typically involves a multi-step process commencing with the enzymatic resolution of a racemic precursor to establish the desired stereochemistry. This is followed by functional group manipulations to introduce the coordinating amino group, and finally, complexation with a suitable metal precursor to generate the active catalyst.

Experimental Workflow for Ligand and Catalyst Synthesis

The following diagram illustrates the general workflow for the synthesis of the (R)-CAMPY ligand and its subsequent conversion to a rhodium catalyst.

G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Preparation racemic_ol (±)-5,6,7,8-Tetrahydroquinolin-8-ol enzymatic_res Enzymatic Kinetic Resolution racemic_ol->enzymatic_res chiral_ol (S)-5,6,7,8-Tetrahydroquinolin-8-ol enzymatic_res->chiral_ol chiral_acetate (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline enzymatic_res->chiral_acetate hydrolysis Hydrolysis chiral_acetate->hydrolysis chiral_ol_R (R)-5,6,7,8-Tetrahydroquinolin-8-ol hydrolysis->chiral_ol_R azidation Azidation (MsCl, NaN3) chiral_ol_R->azidation chiral_azide (R)-8-Azido-5,6,7,8-tetrahydroquinoline azidation->chiral_azide staudinger Staudinger Reduction (PPh3) chiral_azide->staudinger ligand (R)-CAMPY Ligand staudinger->ligand complexation Complexation ligand->complexation rh_precursor [Rh(Cp)Cl2]2 rh_precursor->complexation catalyst [Rh(Cp)((R)-CAMPY)Cl]Cl Catalyst complexation->catalyst

Caption: Ligand and Catalyst Synthesis Workflow.
Protocol 1: Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

This protocol is adapted from established literature procedures.[1]

Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

  • To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent) in isopropyl ether, add vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents), and 4Å molecular sieves (5 equivalents).

  • Stir the mixture at 60 °C for 30 hours. Monitor the reaction progress by chiral HPLC.

  • After the reaction, filter the mixture through a pad of celite to remove the lipase and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Separate the products, (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, by silica gel chromatography.

Part B: Hydrolysis of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline

  • Dissolve (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (1 equivalent) in methanol.

  • Add K₂CO₃ (3 equivalents) and stir the mixture at room temperature for 3 hours.

  • Remove the methanol under vacuum and treat the residue with water and ethyl acetate.

  • Separate the organic phase, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase to obtain (R)-5,6,7,8-tetrahydroquinolin-8-ol.

Part C: Synthesis of (R)-8-azido-5,6,7,8-tetrahydroquinoline

  • To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 equivalent) in CH₂Cl₂ at 0 °C, add DMAP (6 equivalents), MsCl (4 equivalents), and NaN₃ (50 equivalents).

  • Stir the mixture at room temperature for 30 minutes, then add DMSO and continue stirring for 6 hours.

  • Quench the reaction with water and extract with a mixture of ethyl acetate and hexane.

  • Wash the combined organic phases with water and brine, then dry over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by silica gel chromatography to yield (R)-8-azido-5,6,7,8-tetrahydroquinoline.

Part D: Staudinger Reduction to (R)-CAMPY

  • To a solution of (R)-8-azido-5,6,7,8-tetrahydroquinoline (1 equivalent) in a THF/H₂O mixture, add PPh₃ (1.2 equivalents).

  • Stir the mixture at room temperature overnight.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure to obtain the final (R)-CAMPY ligand.

Application in Asymmetric Catalysis: Transfer Hydrogenation

The primary application of these chiral tetrahydroquinoline-based ligands is in asymmetric transfer hydrogenation (ATH), a powerful method for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The following diagram depicts a plausible catalytic cycle for the rhodium-catalyzed asymmetric transfer hydrogenation of a dihydroisoquinoline using a formic acid/triethylamine azeotrope as the hydrogen source.

G catalyst [Rh(Cp)(L)Cl]+ hydride [Rh(Cp)(L)H]+ catalyst->hydride HCOOH/NEt3 substrate_complex Substrate Coordination hydride->substrate_complex Substrate (Imine) product_complex Product Release substrate_complex->product_complex Hydride Transfer product_complex->catalyst Product (Amine)

Caption: Asymmetric Transfer Hydrogenation Cycle.
Protocol 2: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

This general procedure is applicable to a range of 1-aryl-3,4-dihydroisoquinoline substrates.[1]

  • In a reaction vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (0.1 mmol) and the chiral rhodium catalyst (e.g., [Rh(Cp*)((R)-Me-CAMPY)Cl]Cl, 1 mol%) in water (1 mL).

  • Add the HCOOH:Et₃N (5:2) azeotropic mixture (0.1 mL) as the hydrogen source.

  • Seal the vial and stir the reaction mixture at 40 °C for 24 hours.

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Performance Data

The following tables summarize the performance of rhodium catalysts bearing the (R)-CAMPY (L1) and (R)-Me-CAMPY (L2) ligands in the asymmetric transfer hydrogenation of various 1-aryl-3,4-dihydroisoquinolines.[1]

Table 1: Asymmetric Transfer Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

Catalyst PrecursorLigandConversion (%)ee (%)
[Rh(Cp)Cl₂]₂(R)-CAMPY (L1)>9969
[Rh(Cp)Cl₂]₂(R)-Me-CAMPY (L2)>9960

Reaction conditions: Substrate (0.1 mmol), catalyst (1 mol%), HCOOH:Et₃N (5:2 azeotrope, 0.1 mL), H₂O (1 mL), 40 °C, 24 h.

Table 2: Asymmetric Transfer Hydrogenation of Various 1-Aryl-3,4-dihydroisoquinolines with Catalyst C4 ([Rh(Cp)((R)-Me-CAMPY)Cl]Cl)*

Substrate (Aryl Group)Conversion (%)ee (%)
4-Methoxyphenyl>9952
4-Chlorophenyl>9952
4-Bromophenyl>9942
2-Naphthyl>9954
2-Thienyl>9948
4-Trifluoromethylphenyl>9951

Reaction conditions: Substrate (0.1 mmol), catalyst C4 (1 mol%), HCOOH:Et₃N (5:2 azeotrope, 0.1 mL), H₂O (1 mL), 40 °C, 24 h.

Conclusion

The 8-amino-5,6,7,8-tetrahydroquinoline scaffold has proven to be a highly effective platform for the design of chiral ligands for asymmetric catalysis. The detailed protocols for the synthesis of CAMPY ligands and their successful application in the asymmetric transfer hydrogenation of dihydroisoquinolines demonstrate their potential for the production of valuable chiral building blocks. Researchers interested in the development of novel catalytic systems based on the this compound core can utilize the methodologies and insights presented here as a solid foundation for their work. The modular nature of the ligand synthesis allows for further modifications to fine-tune the steric and electronic properties of the resulting catalysts, potentially leading to even higher levels of stereocontrol and broader substrate scope.

References

Application Notes and Protocols: Antitumor and Cytotoxic Activity of Novel 8-Methyl-1,2,3,4-tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Modifications to this core, such as the introduction of a methyl group at the 8-position, have led to the development of novel analogs with significant antitumor and cytotoxic properties.[3] These compounds have demonstrated efficacy against a range of cancer cell lines, often exhibiting selective cytotoxicity and targeting key signaling pathways involved in cancer progression.[3][4][5] This document provides a detailed overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with the antitumor and cytotoxic activity of novel 8-Methyl-1,2,3,4-tetrahydroquinoline analogs.

Data Presentation: Cytotoxic Activity of Tetrahydroquinoline Analogs

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various tetrahydroquinoline analogs against several human cancer cell lines.

Table 1: Cytotoxic Activity of 2-Arylquinoline and 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline Derivatives

CompoundHeLa (Cervical Carcinoma) IC50 (µM)PC3 (Prostate Sarcoma) IC50 (µM)
Quinoline 11 ---34.34
Quinoline 12 ---31.37
Quinoline 13 8.3---
Tetrahydroquinoline 18 13.15---
Doxorubicin (Control) ------
Data from a study on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives. The study highlights that compounds 11, 12, 13, and 18 showed notable selective cytotoxicity.[3]

Table 2: Antiproliferative Activity of 1,2,3,4-Tetrahydroisoquinoline Derivatives

CompoundGI50 (µM) Range Against Various Human Cancer Cell Lines
Compound 5d 1.591 - 2.281
Compound 5d, with a methoxy group at the R3 position, demonstrated the most potent anti-proliferative activity.[4]

Table 3: Cytotoxicity of 8-Hydroxy-2-quinolinecarbaldehyde

Cancer Cell LineMTS50 (µg/mL)
MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 12.5–25
Hep3B 6.25 ± 0.034
8-Hydroxy-2-quinolinecarbaldehyde (compound 3) showed significant in vitro cytotoxicity against a panel of human cancer cell lines.[6]

Table 4: In Vitro Cytotoxicity of Quinoline-Based mTOR Inhibitors

CompoundHCT116 (Colorectal Cancer) IC50 (µM/ml)
C₁ 97.38
C₂ 113.2
Compounds C₁ and C₂ were identified as potential mTOR inhibitors with anticancer activity.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is based on the methodology used to evaluate the cytotoxic potential of 8-hydroxyquinoline derivatives.[6]

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (MTS50 or IC50).

Materials:

  • Human cancer cell lines (e.g., MDA231, T-47D, Hep3B)

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

  • 96-well plates

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium])

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should be less than 0.1%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. The viable cells will reduce the MTS tetrazolium compound to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Analysis by Flow Cytometry

This protocol is a general method for assessing apoptosis, a mechanism often induced by anticancer compounds.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with test compounds.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are apoptotic, while PI positive cells are necrotic or late apoptotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using flow cytometry software.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The antitumor activity of tetrahydroquinoline analogs has been linked to the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation THQ Tetrahydroquinoline Analogs THQ->mTOR inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of tetrahydroquinoline analogs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Proliferation, Apoptosis Inhibition) Nucleus->Transcription THIQ_analog Tetrahydroisoquinoline Analogs (e.g., 5d) THIQ_analog->NFkB blocks nuclear translocation

Caption: NF-κB signaling pathway and inhibition of nuclear translocation by tetrahydroisoquinoline analogs.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound analogs as anticancer agents.

Experimental_Workflow cluster_mechanism Synthesis Chemical Synthesis of Analogs Screening In Vitro Cytotoxicity Screening (e.g., MTS) Synthesis->Screening Mechanism Mechanism of Action Studies Screening->Mechanism InVivo In Vivo Antitumor Activity (Xenograft Models) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead Apoptosis Apoptosis Assays (Flow Cytometry) CellCycle Cell Cycle Analysis Pathway Signaling Pathway Analysis (Western Blot)

Caption: General experimental workflow for the evaluation of novel tetrahydroquinoline analogs.

References

Troubleshooting & Optimization

Optimizing Reaction Conditions for 8-Methylquinoline Hydrogenation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for 8-methylquinoline hydrogenation. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key reaction parameters to facilitate successful and efficient experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrogenation of 8-methylquinoline in a question-and-answer format.

Q1: Why is my hydrogenation reaction slow or incomplete?

A1: Several factors can contribute to a sluggish or incomplete reaction:

  • Catalyst Activity: The catalyst may be old or inactive. It is recommended to use a fresh batch of catalyst. For palladium catalysts, Pearlmann's catalyst (Pd(OH)₂/C) is often more active than Pd/C.[1]

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Ensure high-purity reagents and proper cleaning of the reaction setup. Sulfur-containing compounds are known catalyst poisons.[1]

  • Insufficient Hydrogen Pressure: Low hydrogen pressure can limit the reaction rate. While balloon pressure may suffice for some reactions, higher pressures using an autoclave or a Parr shaker are often necessary for complete hydrogenation, especially for more resistant substrates.[2]

  • Poor Mass Transfer: Inadequate stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), limiting the reaction rate. Ensure vigorous stirring to maximize the gas-liquid-solid interface.[1]

  • Competitive Adsorption: 8-methylquinoline (8-MQL) and its partially hydrogenated intermediate, 1,2,3,4-tetrahydro-8-methylquinoline (4H-8-MQL), compete for active sites on the catalyst. 8-MQL often exhibits stronger adsorption, hindering the further hydrogenation of 4H-8-MQL.[3][4]

Q2: My reaction stops at the partially hydrogenated product, 1,2,3,4-tetrahydro-8-methylquinoline. How can I achieve full hydrogenation to decahydro-8-methylquinoline?

A2: The accumulation of the partially hydrogenated product is a common challenge due to the competitive adsorption mechanism.[3][4] Here are some strategies to promote full hydrogenation:

  • Increase Catalyst Loading: Increasing the catalyst dosage can provide more active sites, facilitating the hydrogenation of the less strongly adsorbed intermediate. Full hydrogenation of 8-MQL to 10H-8-MQL has been achieved by increasing the Ru/Al₂O₃ catalyst dosage from 5 wt% to 7 wt%.[3]

  • Solvent Choice: The choice of solvent can significantly influence selectivity. In non-protic solvents like dioxane and toluene, the reaction tends to favor the formation of the partially hydrogenated product.[4] Protic solvents, such as ethanol, can weaken the strong adsorption of 8-MQL on the catalyst surface, potentially through hydrogen bonding with the N-heterocycle, thereby promoting the adsorption and subsequent hydrogenation of the intermediate.[4]

  • Sequential Catalyst Addition: Adding a fresh dose of catalyst after the complete conversion of 8-MQL to 4H-8-MQL can effectively drive the reaction to completion, yielding the fully hydrogenated product.[4]

Q3: What is the optimal catalyst for this reaction?

A3: The choice of catalyst depends on the desired product and reaction conditions. Several catalysts have been successfully employed for quinoline hydrogenation:

  • Ruthenium on Alumina (Ru/Al₂O₃): This is a robust catalyst for the hydrogenation of 8-methylquinoline.[3]

  • Palladium on Carbon (Pd/C): A commonly used and effective catalyst for hydrogenation.[1]

  • Platinum on Carbon (Pt/C): Another standard and efficient hydrogenation catalyst.[2]

  • Rhodium (Rh) and Iridium (Ir) based catalysts: These are also utilized in quinoline hydrogenation.[5]

  • Cobalt-based catalysts: Earth-abundant metal catalysts, such as those based on cobalt, are also being explored as cost-effective alternatives.[6]

Q4: How do I choose the right solvent for my reaction?

A4: Solvent selection is critical for both solubility and reaction selectivity.

  • Polar Protic Solvents: Methanol and ethanol are generally good choices for hydrogenation reactions.[1] As mentioned, protic solvents can play a role in modulating the adsorption of reactants on the catalyst surface.[4]

  • Aprotic Solvents: Dioxane has been used effectively, particularly for the selective hydrogenation to the tetrahydroquinoline derivative.[3] Other aprotic solvents like ethyl acetate and THF can also be used.[1]

  • Acidic Solvents: For deprotection of benzyl or Cbz groups, acetic acid can be a suitable solvent as it facilitates the reaction by protonating the heteroatom.[1]

Data on Reaction Conditions

The following tables summarize quantitative data from key experiments on the hydrogenation of 8-methylquinoline.

Table 1: Effect of Catalyst Dosage on 8-Methylquinoline Hydrogenation

Catalyst (Ru/Al₂O₃) Dosage (wt%)Time (min)8-MQL Conversion (%)4H-8-MQL Selectivity (%)10H-8-MQL Selectivity (%)
4120100~1000
5120100~1000
71201000100

General reaction conditions: 4 g 8-MQL, 40 ml dioxane, 160 °C, 7 MPa H₂.[3]

Table 2: Effect of Temperature on 8-Methylquinoline Hydrogenation

Temperature (°C)Time (min)8-MQL Conversion (%)4H-8-MQL Selectivity (%)
140240~80~100
160120~85~100
18060~90~100

General reaction conditions: 4 g 8-MQL, 0.2 g Ru/Al₂O₃ (5 wt%), 40 ml dioxane, 7 MPa H₂.[3]

Table 3: Effect of Solvent on 8-Methylquinoline Hydrogenation

SolventTime (min)8-MQL Conversion (%)4H-8-MQL Selectivity (%)10H-8-MQL Selectivity (%)
Dioxane240100~100Trace
Toluene240100~100Trace
Ethanol120100ObservedObserved

General reaction conditions: Ru/Al₂O₃ catalyst, 160 °C, 7 MPa H₂. Note: Specific conversion and selectivity values for ethanol were not provided in the source but the formation of 10H-8-MQL was observed.[4]

Experimental Protocols

Protocol 1: Selective Hydrogenation of 8-Methylquinoline to 1,2,3,4-Tetrahydro-8-methylquinoline

  • Reactants and Catalyst:

    • 8-Methylquinoline (8-MQL): 4 g

    • Ru/Al₂O₃ catalyst: 0.2 g

    • Solvent (Dioxane): 40 ml

  • Reaction Conditions:

    • Temperature: 160-180 °C

    • Hydrogen Pressure: 7 MPa

  • Procedure:

    • The reactants, catalyst, and solvent are added to a high-pressure reactor.

    • The reactor is sealed and purged with hydrogen gas.

    • The reactor is pressurized to 7 MPa with hydrogen and heated to the desired temperature (160-180 °C) with stirring.

    • The reaction is monitored by GC-MS. Almost 100% conversion to 1,2,3,4-tetrahydro-8-methylquinoline is expected.[3]

Protocol 2: Full Hydrogenation of 8-Methylquinoline to Decahydro-8-methylquinoline

  • Method A: Increased Catalyst Dosage

    • Follow Protocol 1, but increase the Ru/Al₂O₃ catalyst dosage to 7 wt% (0.28 g for 4 g of 8-MQL). Full hydrogenation to decahydro-8-methylquinoline is expected within 120 minutes at 160 °C and 7 MPa.[3]

  • Method B: Sequential Catalyst Addition

    • Perform the reaction as described in Protocol 1 until 8-MQL is completely converted to 1,2,3,4-tetrahydro-8-methylquinoline.

    • Cool the reactor and carefully add another portion of fresh Ru/Al₂O₃ catalyst (e.g., 0.1 g).

    • Reseal the reactor, purge with hydrogen, and repressurize to 7 MPa.

    • Heat the reaction to 160 °C with stirring until the full hydrogenation is complete, as confirmed by GC-MS.[4]

Visualizing the Reaction Pathway

The hydrogenation of 8-methylquinoline typically proceeds in a stepwise manner, first hydrogenating the nitrogen-containing ring and then the carbocyclic ring. The competitive adsorption of the starting material and the partially hydrogenated intermediate is a key factor influencing the reaction outcome.

Hydrogenation_Pathway cluster_adsorption Competitive Adsorption on Catalyst Surface MQL 8-Methylquinoline (8-MQL) THMQL 1,2,3,4-Tetrahydro- 8-methylquinoline (4H-8-MQL) MQL->THMQL + 2H₂ DHMQL Decahydro- 8-methylquinoline (10H-8-MQL) THMQL->DHMQL + 3H₂

Hydrogenation pathway of 8-methylquinoline.

The diagram above illustrates the sequential hydrogenation of 8-methylquinoline. The initial, faster step is the reduction of the pyridine ring to form the tetrahydro derivative. The subsequent hydrogenation of the benzene ring is often slower due to the stronger adsorption of the starting material on the catalyst surface.

References

Technical Support Center: Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guides

Problem 1: Low Yield of 8-Methylquinoline Precursor and Significant Tar/Polymer Formation

Symptoms: The reaction mixture for the synthesis of 8-methylquinoline (e.g., via Skraup or Doebner-von Miller reaction) becomes a thick, dark, intractable tar, leading to difficult product isolation and a significantly reduced yield.

Root Cause: The strongly acidic conditions used in classic quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, can promote the polymerization of reactants and intermediates, especially α,β-unsaturated aldehydes or ketones. This is a very common side reaction that results in the formation of high-molecular-weight polymers and tars.[1]

Troubleshooting Steps:

  • Moderation of Reaction Conditions: The Skraup synthesis is notoriously exothermic.[2] The use of a moderator such as ferrous sulfate (FeSO₄) can help to control the reaction's vigor and minimize charring.[2]

  • Controlled Reagent Addition: Slowly add the sulfuric acid or the α,β-unsaturated carbonyl compound to the reaction mixture with efficient stirring and cooling to maintain better temperature control and prevent localized hotspots.[2]

  • Optimize Acid Catalyst: The type and concentration of the acid are critical. While strong acids are often necessary, overly harsh conditions can accelerate tar formation. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help find the optimal balance between reaction rate and by-product formation.[1]

  • Temperature Management: While heat is often required to initiate the reaction, excessive temperatures can promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed.[1]

Problem 2: Formation of Regioisomers in the Synthesis of 8-Methylquinoline

Symptoms: The isolated 8-methylquinoline product is contaminated with other methylquinoline isomers (e.g., 6-methylquinoline).

Root Cause: When using substituted anilines in reactions like the Combes synthesis, the cyclization step can occur at different positions on the aniline ring, leading to a mixture of regioisomers. The steric and electronic effects of the substituents on both the aniline and the β-diketone influence the regioselectivity of the reaction.[2]

Troubleshooting Steps:

  • Choice of Synthesis Route: The Skraup synthesis with o-toluidine is generally selective for the formation of 8-methylquinoline.

  • Modification of Reactants (Combes Synthesis): In the Combes synthesis, increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over another.[2]

  • Purification: Careful fractional distillation or column chromatography of the crude product can be employed to separate the desired 8-methylquinoline from its isomers.

Problem 3: Incomplete or Over-Reduction during the Hydrogenation of 8-Methylquinoline

Symptoms: The final product is a mixture of the starting material (8-methylquinoline), the desired product (this compound), and/or the fully saturated by-product (8-methyldecahydroquinoline).

Root Cause: The selectivity of the hydrogenation of 8-methylquinoline is highly dependent on the catalyst, reaction time, temperature, and hydrogen pressure. Incomplete reaction leads to residual starting material, while overly harsh conditions or a highly active catalyst can result in the over-reduction of the benzene ring.

Troubleshooting Steps:

  • Catalyst Selection: Raney Nickel is a commonly used catalyst for this transformation.[3] The activity of the catalyst can be moderated by adjusting its preparation method.

  • Optimization of Reaction Conditions:

    • Temperature and Pressure: Start with milder conditions (e.g., lower temperature and pressure) and gradually increase them while monitoring the reaction progress by TLC or GC to find the optimal point where the starting material is consumed without significant over-reduction.

    • Reaction Time: Monitor the reaction closely to stop it once the desired product is the major component.

  • Purification: The desired this compound can be separated from the unreacted starting material and the over-reduced by-product by column chromatography or fractional distillation under reduced pressure.

Problem 4: Product Discoloration (Yellow or Brown)

Symptoms: The final this compound product has a persistent yellow or brown color.

Root Cause: Tetrahydroquinolines can be susceptible to air oxidation, which can lead to the formation of colored impurities. Trace metal impurities from catalysts can also form colored complexes.[4]

Troubleshooting Steps:

  • Work-up under Inert Atmosphere: To the extent possible, perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities before filtration.[4]

  • Use of Chelating Agents: Washing the crude product with a dilute solution of a chelating agent like EDTA can help remove trace metal ions that may be causing discoloration.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The by-products depend on the synthetic route. In the initial synthesis of 8-methylquinoline, common by-products include polymeric tars (especially in the Skraup and Doebner-von Miller syntheses) and regioisomers (in the Combes synthesis).[1][2] During the subsequent hydrogenation of 8-methylquinoline, the main by-products are the unreacted starting material , the over-reduced product (8-methyldecahydroquinoline) , and potentially oxidation products that cause discoloration.[3][4]

Q2: How can I effectively monitor the progress of the hydrogenation reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (8-methylquinoline), the product (this compound), and the more polar over-reduced product. The spots can be visualized under UV light. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q3: My isolated product yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring it.

  • By-product formation: Significant formation of tars or other side products will naturally lower the yield of the desired product.

  • Losses during work-up and purification: The work-up of reactions like the Skraup synthesis can be challenging due to the tarry nature of the crude product, leading to mechanical losses.[5] Ensure efficient extraction and careful handling during purification steps.

Q4: Is it possible to purify this compound from its by-products?

A4: Yes, purification is typically achieved through a combination of techniques.

  • Distillation: Fractional distillation under reduced pressure can be effective in separating the desired product from less volatile tars and potentially from the starting material and over-reduced by-product if their boiling points are sufficiently different.

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method for separating the product from both more and less polar impurities.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to obtain a high-purity crystalline material.[4]

Data Presentation

Table 1: Summary of Common By-products in the Synthesis of this compound and its Precursor

Synthetic StepMethodCommon By-productsTypical Yield Range of Main ProductNotes
8-Methylquinoline Synthesis Skraup ReactionPolymeric tars, inorganic salts40-70%The reaction is highly exothermic and prone to charring.[5]
Doebner-von MillerPolymeric tars, dihydroquinoline intermediatesVariable, can be low due to polymerization[1]Polymerization of the α,β-unsaturated carbonyl is a major issue.[1]
Combes SynthesisRegioisomers (e.g., 6-methylquinoline)Good to excellentRegioselectivity depends on substituents.[2]
Friedländer SynthesisAldol condensation by-products, regioisomers with unsymmetrical ketonesGood to excellentCan have regioselectivity issues.
Hydrogenation Catalytic Hydrogenation (e.g., with Raney Ni)8-methylquinoline (unreacted), 8-methyldecahydroquinoline (over-reduced), oxidation productsGood to excellentProduct distribution is sensitive to reaction conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of 8-Methylquinoline via a Modified Skraup Reaction

This protocol is adapted from general procedures for the Skraup synthesis.

Materials:

  • o-Toluidine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene

  • Sodium hydroxide solution (e.g., 30% w/v)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser and a dropping funnel.

  • To the flask, add o-toluidine, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. The mixture will heat up.

  • Once the addition of sulfuric acid is complete, add nitrobenzene to the mixture.

  • Heat the reaction mixture gently to initiate the reaction. Once the reaction begins, it will become exothermic. Control the heating to maintain a steady reflux.

  • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature. The crude product will be a dark, viscous liquid or semi-solid.

  • Carefully dilute the reaction mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline. This step should be performed with cooling as it is highly exothermic.

  • Perform a steam distillation of the basified mixture to isolate the crude 8-methylquinoline.

  • Extract the distillate with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude 8-methylquinoline can be purified by vacuum distillation.

Protocol 2: Hydrogenation of 8-Methylquinoline to this compound

This protocol is a general procedure for the catalytic hydrogenation of quinolines.

Materials:

  • 8-Methylquinoline

  • Ethanol (or other suitable solvent)

  • Raney Nickel (as a 50% slurry in water)

  • Hydrogen gas

  • Celite or another filter aid

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr hydrogenator or a flask equipped with a balloon of hydrogen).

  • In the reaction vessel, dissolve 8-methylquinoline in ethanol.

  • Carefully wash the Raney Nickel slurry with water and then with ethanol to remove the water. Add the ethanol-wet Raney Nickel to the reaction vessel under a stream of inert gas (e.g., nitrogen or argon) to prevent it from becoming pyrophoric.

  • Seal the reaction vessel, evacuate the air, and then introduce hydrogen gas to the desired pressure.

  • Stir the mixture vigorously at the desired temperature. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Raney Nickel on the filter paper is pyrophoric and should be kept wet with water and disposed of properly.

  • Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Byproduct_Formation_Pathway o_toluidine o-Toluidine quinoline_synthesis Quinoline Synthesis (e.g., Skraup, Doebner-von Miller) o_toluidine->quinoline_synthesis glycerol Glycerol / α,β-Unsaturated Carbonyl glycerol->quinoline_synthesis eight_methylquinoline 8-Methylquinoline quinoline_synthesis->eight_methylquinoline Desired Product tar Tars / Polymers quinoline_synthesis->tar Side Reaction isomers Regioisomers (e.g., 6-methylquinoline) quinoline_synthesis->isomers Side Reaction (e.g., Combes) hydrogenation Catalytic Hydrogenation eight_methylquinoline->hydrogenation target_product 8-Methyl-1,2,3,4- tetrahydroquinoline hydrogenation->target_product Desired Product over_reduced 8-Methyldecahydroquinoline (Over-reduction) hydrogenation->over_reduced Side Reaction unreacted Unreacted 8-Methylquinoline hydrogenation->unreacted Incomplete Reaction

Caption: Synthetic pathway to this compound and common by-products.

Troubleshooting_Workflow start Low Yield or Impure Product check_synthesis_stage Which stage has the issue? start->check_synthesis_stage quinoline_synthesis 8-Methylquinoline Synthesis check_synthesis_stage->quinoline_synthesis Precursor Synthesis hydrogenation Hydrogenation check_synthesis_stage->hydrogenation Reduction Step tar_formation Tar/Polymer Formation? quinoline_synthesis->tar_formation incomplete_reduction Incomplete Reduction? hydrogenation->incomplete_reduction tar_solutions • Moderate reaction • Control reagent addition • Optimize acid/temperature tar_formation->tar_solutions Yes isomer_formation Isomer Formation? tar_formation->isomer_formation No isomer_solutions • Choose selective synthesis • Purify by distillation/ chromatography isomer_formation->isomer_solutions Yes incomplete_solutions • Increase reaction time • Increase H₂ pressure/ temperature incomplete_reduction->incomplete_solutions Yes over_reduction Over-reduction? incomplete_reduction->over_reduction No over_solutions • Milder conditions • Less active catalyst • Monitor reaction closely over_reduction->over_solutions Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 8-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8-Methyl-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A multi-step approach is often the most effective for achieving high purity. The primary purification techniques for this compound are:

  • Flash Column Chromatography: This is a principal method for separating the target compound from significant impurities.

  • Recrystallization: This technique is excellent for removing minor, co-eluting impurities after chromatography to yield a high-purity crystalline solid.[1]

  • Vacuum Distillation: For crude samples that are oily or liquid, vacuum distillation can be an effective initial purification step.

Q2: My purified this compound has a yellow or brown tint. What causes this and how can I fix it?

Discoloration is a common issue and is typically due to the presence of oxidized impurities. Tetrahydroquinoline derivatives can be sensitive to air and light, leading to the formation of colored degradation products.[1]

  • Cause: Exposure to air/light, residual metal catalysts from the synthesis, or thermal stress during purification.

  • Solutions:

    • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by filtration.[1]

    • Use of an Inert Atmosphere: Performing purification steps, particularly those involving heat, under an inert atmosphere like nitrogen or argon can prevent oxidation.[1]

Q3: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process.[1]

  • Reaction Monitoring: TLC can be used to track the consumption of starting materials and the formation of the product during the synthesis.

  • Column Chromatography: During column chromatography, TLC is used to analyze the fractions collected to identify which ones contain the pure product.[1]

  • Purity Assessment: A single spot on a TLC plate developed in multiple solvent systems is a strong indication of a pure compound.[1]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography
Possible CauseRecommended Solution
Product is highly polar and adheres strongly to the silica gel. Add a small percentage (0.5-1%) of a polar modifier, such as triethylamine or methanol, to the eluent to improve product recovery.[1]
Product streaks or "tails" on the column, leading to broad fractions and loss of material. Instead of loading the sample dissolved in a strong solvent, pre-adsorb the crude product onto a small amount of silica gel (dry loading) before applying it to the column.[1]
Incorrect eluent polarity. Optimize the solvent system using TLC before running the column. The ideal Retention Factor (Rf) for the target compound is typically between 0.25 and 0.35.[1]
Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
Possible CauseRecommended Solution
Presence of significant impurities. The crude material may not be pure enough for crystallization. An initial purification by column chromatography is recommended.
Inappropriate solvent or solvent mixture. The compound may be either too soluble or not soluble enough in the chosen solvent. Perform a small-scale solvent screen to identify a suitable solvent or a solvent/anti-solvent pair (e.g., Ethyl Acetate/Heptane, Acetone/Water, Methanol/Water).
The solution was cooled too quickly. Rapid cooling can lead to the precipitation of an amorphous solid or an oil. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Data Presentation: Purification Parameters

Table 1: Typical Solvent Systems for Flash Column Chromatography (Silica Gel)

Solvent System (v/v)PolarityTypical Application
Ethyl Acetate / Hexanes (or Heptane)Low to MediumA very common and versatile system for compounds of intermediate polarity.
Dichloromethane / MethanolMedium to HighSuitable for more polar compounds. A small amount of methanol significantly increases the eluent strength.
Dichloromethane / Methanol / Aqueous AmmoniaMedium to High (Basic)Used for the purification of basic compounds like tetrahydroisoquinolines to prevent tailing.[2]
Ethyl Acetate / Methanol / Formic AcidMedium to High (Acidic)An alternative for purifying lipophilic tetrahydroisoquinolines.[3]

Table 2: Common Solvents for Recrystallization

SolventAnti-Solvent (if applicable)Comments
Ethanol or MethanolWaterEffective for polar compounds. The product should be highly soluble in the hot alcohol and poorly soluble in cold water.[1]
Ethyl AcetateHeptane or HexanesAn excellent choice for compounds of intermediate polarity.[1]
AcetoneWater or HeptaneA versatile polar aprotic solvent for recrystallization.[1]
IsopropanolWaterOften provides good crystal formation.[1]

Experimental Protocols

The following are detailed, generalized protocols for the key purification techniques. These should be optimized for your specific sample based on small-scale trials.

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Begin by determining an optimal eluent system using TLC. Aim for an Rf value of approximately 0.25-0.35 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the dried, impregnated silica to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air-dry on the filter paper. For final drying, place the crystals in a desiccator or a vacuum oven.[4]

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation If oily Column Flash Column Chromatography Crude->Column If solid Distillation->Column Impurities1 Non-volatile Impurities Distillation->Impurities1 Recrystallization Recrystallization Column->Recrystallization Impurities2 Separated Impurities Column->Impurities2 Pure Pure Product Recrystallization->Pure Impurities3 Soluble Impurities Recrystallization->Impurities3

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Attempt Recrystallization OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No SlowCool Cool Solution Slower OilingOut->SlowCool Yes Reheat Re-heat and Add More Solvent NoCrystals->Reheat No, solution is cloudy Scratch Scratch Flask / Add Seed Crystal NoCrystals->Scratch Yes CheckPurity Check Purity by TLC NoCrystals->CheckPurity No, solution is clear SlowCool->OilingOut Reheat->SlowCool Success Successful Crystallization Scratch->Success CheckPurity->Start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Diastereoselective Synthesis of Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted tetrahydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted tetrahydroquinolines?

A1: The Povarov reaction, which is an aza-Diels-Alder reaction, is one of the most facile and widely used methods for accessing structurally diverse 1,2,3,4-tetrahydroquinolines.[1][2] This reaction typically involves an aniline, an aldehyde, and an activated alkene. Variations of this reaction, including three-component organocatalytic asymmetric versions, have been developed to achieve high stereoselectivity.[1][3][4] Other methods include the catalytic hydrogenation of quinolines, intramolecular cyclization cascades, and annulation reactions.[5][6][7][8]

Q2: What are the key factors that influence the diastereoselectivity of the Povarov reaction?

A2: The diastereoselectivity of the Povarov reaction is significantly influenced by several factors:

  • Catalyst: The choice of Lewis acid, Brønsted acid, or organocatalyst is critical. Chiral phosphoric acids, for instance, have been shown to act as bifunctional catalysts, activating both the aldimine and the olefin to control the stereochemical outcome.[1][4]

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the diastereomeric ratio.

  • Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, which in turn affects the product distribution.

  • Substituents: The electronic and steric properties of the substituents on the aniline, aldehyde, and alkene can have a profound effect on the facial selectivity of the cycloaddition.

Q3: How can I improve a low diastereomeric ratio (dr) in my reaction?

A3: To improve a low diastereomeric ratio, consider the following troubleshooting steps:

  • Catalyst Screening: Experiment with a variety of catalysts, including different Lewis acids (e.g., InCl₃, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid, chiral phosphoric acids).[9]

  • Solvent Optimization: Test a range of solvents with varying polarities. For instance, toluene has been found to be effective in certain base-mediated [4+2] annulations.[10]

  • Temperature Adjustment: Vary the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable diastereomer.

  • Additive Screening: The use of additives, such as lithium bromide (LiBr), has been shown to improve diastereoselectivity in certain lithiation-addition sequences for the synthesis of complex tetrahydroquinolines like bedaquiline.[11]

Troubleshooting Guide

Problem 1: Poor Diastereoselectivity (<5:1 dr) in a Povarov-type Reaction.

Possible Cause Suggested Solution
Suboptimal Catalyst Screen a panel of Lewis and Brønsted acid catalysts. Chiral phosphoric acids are known to provide high stereoselectivity.[1][4][12] Consider organocatalysts for asymmetric variants.[3][13]
Incorrect Solvent Choice Evaluate a range of solvents. Less coordinating solvents may enhance the influence of the catalyst on stereoselectivity. Anhydrous conditions are often crucial.[14]
Unfavorable Reaction Temperature Systematically vary the reaction temperature. Lowering the temperature may increase selectivity.
Steric Hindrance Modify the substituents on the starting materials if possible. Less bulky groups may lead to higher diastereoselectivity.

Problem 2: Inconsistent Diastereoselectivity Between Batches.

Possible Cause Suggested Solution
Moisture in Reagents or Solvents Ensure all reagents and solvents are rigorously dried. The presence of water can affect catalyst activity and reaction pathways.
Impurity of Starting Materials Purify all starting materials before use. Impurities can sometimes act as catalysts or inhibitors, leading to variable results.
Inaccurate Temperature Control Use a reliable temperature control system to maintain a consistent reaction temperature.

Quantitative Data Summary

The following tables summarize the diastereoselectivity achieved in various substituted tetrahydroquinoline syntheses under different conditions.

Table 1: Organocatalytic Asymmetric Povarov Reactions

Catalyst Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
Chiral Phosphoric AcidToluene45Good>99:197
Chiral Secondary AmineNot SpecifiedNot SpecifiedGood>95:599
Chiral Phosphoric AcidNot SpecifiedNot SpecifiedHighExcellentHigh

Data compiled from references[1][4][12][13].

Table 2: Diastereoselective [4+2] Annulation Reactions

Base Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (dr)
Cs₂CO₃TolueneRoom Temp96>20:1
Not SpecifiedNot SpecifiedNot Specified92>20:1
Not SpecifiedNot SpecifiedNot Specified94>20:1

Data compiled from reference[10].

Experimental Protocols

General Procedure for a Highly Diastereoselective Organocatalytic Povarov Reaction:

This protocol is adapted from studies demonstrating high stereoselectivity.[1][4]

  • To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (5-10 mol%).

  • Add the aniline derivative (1.0 equivalent) and the aldehyde derivative (1.2 equivalents).

  • Add the solvent (e.g., toluene, 0.1 M concentration).

  • Stir the mixture at the specified temperature (e.g., room temperature or 45 °C) for a short period (e.g., 10-15 minutes).

  • Add the alkene component (1.5 equivalents) to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted tetrahydroquinoline.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Visualizations

Below are diagrams illustrating key concepts in the synthesis of substituted tetrahydroquinolines.

Povarov_Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Povarov Reaction Aniline Aniline Imine_Formation In situ Imine Formation Aniline->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkene Activated Alkene Cycloaddition [4+2] Cycloaddition (Aza-Diels-Alder) Alkene->Cycloaddition Imine_Formation->Cycloaddition Product Substituted Tetrahydroquinoline Cycloaddition->Product

Caption: General workflow of a three-component Povarov reaction.

Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed Catalyst Screen Catalysts (Lewis/Brønsted Acids, Organocatalysts) Start->Catalyst Solvent Optimize Solvent Catalyst->Solvent No Improvement Improved Diastereoselectivity Improved Catalyst->Improved Success Temperature Adjust Temperature Solvent->Temperature No Improvement Solvent->Improved Success Temperature->Improved Success

Caption: Troubleshooting flowchart for improving diastereoselectivity.

References

Stability and degradation pathways of 8-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability and degradation of 8-Methyl-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Problem Possible Causes Recommended Solutions
Unexpected Peaks in Chromatogram 1. Degradation of the compound due to improper storage or handling. 2. Contamination of the sample or solvent. 3. Interaction with container material.1. Verify storage conditions (cool, dark, inert atmosphere). Prepare fresh solutions. 2. Use high-purity solvents and clean glassware. Run a solvent blank. 3. Use inert container materials like amber glass vials.
Poor Solubility 1. Incorrect solvent selection. 2. The compound exists as a solid.[1]1. This compound is soluble in organic solvents.[2] Consider using solvents like methanol, ethanol, or acetonitrile. 2. Gentle warming or sonication may aid dissolution.
Inconsistent Assay Results 1. Instability of the compound under assay conditions (e.g., pH, temperature, light exposure). 2. Variability in sample preparation.1. Evaluate the stability of the compound under the specific assay conditions. Consider using a stability-indicating method. 2. Ensure consistent and well-documented sample preparation procedures.
Discoloration of Solutions 1. Oxidation or photodecomposition of the compound. Tetrahydroquinolines can be susceptible to oxidation.1. Prepare solutions fresh and protect from light using amber vials or by covering with foil. 2. Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources.[3] For long-term stability, storage under an inert atmosphere is advisable to prevent oxidation.

2. What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the public domain, based on the structure of tetrahydroquinolines, the following pathways are plausible under forced degradation conditions:

  • Oxidation: The tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of the corresponding quinoline, N-oxides, or hydroxylated species. The secondary amine is a primary site for oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. One study showed that in the presence of a fullerene catalyst and light, this compound can undergo dehydro-dimerization.[5]

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions combined with elevated temperatures may lead to ring-opening or other rearrangements, although this is less common for this ring system compared to other heterocyclic structures.

3. How can I perform a forced degradation study on this compound?

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6][7][8][9][10] A typical study involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[6][7] The goal is to achieve 5-20% degradation to identify the primary degradation products.

4. What analytical techniques are suitable for analyzing this compound and its degradation products?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is a commonly used method for the analysis of quinoline derivatives and their degradation products.[6][8] For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly effective due to its sensitivity and ability to provide molecular weight information.[11]

Quantitative Data from Forced Degradation Studies

The following table provides a template for summarizing quantitative data from forced degradation studies on this compound. The data presented are illustrative examples.

Stress Condition Reagent/Condition Time Temperature % Degradation (Example) Major Degradants (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C8%8-Methylquinoline
Base Hydrolysis 0.1 M NaOH24 hours60°C5%Minor unidentified polar degradants
Oxidation 3% H₂O₂8 hoursRoom Temp15%This compound-N-oxide
Thermal Dry Heat48 hours80°C12%8-Methylquinoline, Dimer
Photolytic ICH Option 1 (UV/Vis)7 daysRoom Temp18%Dehydro-dimer, 8-Methylquinoline

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 8 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven maintained at 80°C for 48 hours.

    • After exposure, allow the sample to cool, then prepare a solution at the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the sample at appropriate time points.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

  • If significant degradation is observed, LC-MS can be used to identify the mass of the degradation products.

Visualizations

Hypothetical Degradation Pathway A 8-Methyl-1,2,3,4- tetrahydroquinoline B [O] A->B Oxidation D Heat / Light A->D Dehydrogenation C This compound -N-oxide B->C E 8-Methylquinoline D->E Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C, Solid) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns > threshold Report Summarize Data & Pathways HPLC->Report LCMS->Report Troubleshooting_Chromatography Start Unexpected Peaks in Chromatogram? CheckBlank Run Solvent Blank Start->CheckBlank BlankPeaks Peaks in Blank? CheckBlank->BlankPeaks Contamination Solvent/System Contamination. Clean system, use fresh solvents. BlankPeaks->Contamination Yes NoBlankPeaks Peaks are sample-related BlankPeaks->NoBlankPeaks No CheckPurity Check Peak Purity (PDA Detector) NoBlankPeaks->CheckPurity ImpurePeak Peak is Impure? CheckPurity->ImpurePeak Coelution Co-elution. Optimize separation method. ImpurePeak->Coelution Yes PurePeak Peak is Pure. Likely a degradant. ImpurePeak->PurePeak No CheckStorage Review Sample Handling & Storage Conditions PurePeak->CheckStorage Degradation Potential Degradation. Characterize peak (e.g., LC-MS). CheckStorage->Degradation

References

Technical Support Center: Scale-Up Synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 8-Methylquinoline. This method is favored for its high atom economy and relatively clean conversion. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during the scale-up of the catalytic hydrogenation of 8-Methylquinoline include the handling of flammable solvents and hydrogen gas under pressure, as well as the pyrophoric nature of some catalysts (e.g., Raney nickel and dry Pd/C). It is crucial to use intrinsically safe equipment, ensure proper grounding to prevent static discharge, and work in a well-ventilated area. A thorough Process Safety Management (PSM) review should be conducted before any scale-up operation. Quinolines themselves can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[1]

Q3: How can I monitor the progress of the hydrogenation reaction?

A3: Reaction progress can be monitored by several methods. On a small scale, Thin-Layer Chromatography (TLC) can be used to observe the disappearance of the starting material (8-Methylquinoline). For larger scale operations, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are more quantitative and can track both the consumption of the starting material and the formation of the product and any byproducts.

Q4: What are the typical impurities encountered in this synthesis?

A4: Typical impurities can include unreacted 8-Methylquinoline, over-hydrogenation products (where the benzene ring is also reduced), and byproducts from side reactions. If the starting material is impure, these impurities may also carry through to the final product. Discoloration of the final product can also be an issue, often due to trace oxidized impurities.

Troubleshooting Guide

Low Yield and Incomplete Conversion

Q: My hydrogenation reaction is sluggish or stalls before completion. What are the potential causes and solutions?

A:

  • Possible Cause 1: Catalyst Deactivation. The catalyst may be poisoned by impurities in the starting material or solvent (e.g., sulfur or halogenated compounds). The catalyst may also be passivated by oxidation.

    • Solution: Ensure the purity of the 8-Methylquinoline and solvents. Consider passing the starting materials through a bed of activated carbon or alumina to remove potential poisons. For pyrophoric catalysts, ensure they are handled under an inert atmosphere.

  • Possible Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer. On a larger scale, ensuring efficient mixing of the catalyst, substrate, and hydrogen is critical.

    • Solution: Increase the stirrer speed to improve gas-liquid dispersion. Ensure the hydrogen supply can maintain the set pressure throughout the reaction. The use of a sparging tube can improve hydrogen delivery.

  • Possible Cause 3: Inadequate Reaction Temperature. The reaction rate is temperature-dependent.

    • Solution: While higher temperatures can increase the reaction rate, they may also lead to side reactions. A careful optimization of the temperature profile is necessary.

Poor Product Purity and Byproduct Formation

Q: My final product is discolored (yellow or brown). How can I address this?

A:

  • Possible Cause: Formation of Oxidized Impurities. Tetrahydroquinolines can be susceptible to air oxidation, leading to colored byproducts.

    • Solution: Perform the work-up and purification steps under an inert atmosphere (nitrogen or argon). The use of antioxidants during work-up could also be considered. A final purification step involving treatment with activated charcoal can help adsorb colored impurities.

Q: I am observing byproducts in my crude product. How can I minimize their formation?

A:

  • Possible Cause 1: Over-hydrogenation. Under harsh conditions (high temperature or pressure), the aromatic ring of the tetrahydroquinoline can be further reduced.

    • Solution: Optimize the reaction conditions by using a lower temperature and/or pressure. A more selective catalyst could also be explored.

  • Possible Cause 2: Side reactions from impurities. Impurities in the starting material can lead to a range of byproducts.

    • Solution: Use high-purity 8-Methylquinoline for the reaction.

Purification Challenges

Q: I am having difficulty purifying the product by crystallization. What can I do?

A:

  • Possible Cause: Presence of impurities inhibiting crystallization. Even small amounts of impurities can prevent or slow down crystallization.

    • Solution: If direct crystallization of the crude product is unsuccessful, consider purification by column chromatography first to remove the bulk of the impurities, followed by recrystallization of the partially purified material. A systematic screen of different crystallization solvents is also recommended.

Q: Column chromatography is not providing good separation. What are the likely issues?

A:

  • Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal for separating the product from impurities.

    • Solution: Use TLC to develop an effective solvent system before running the column. The ideal Rf value for the product is typically in the range of 0.2-0.4 for good separation.

  • Possible Cause 2: Product tailing on the column. Basic compounds like tetrahydroquinolines can interact strongly with the acidic silica gel, leading to tailing.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress this interaction and improve the peak shape.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Catalyst 5% Pd/C10% Pt/CRaney Nickel
Catalyst Loading 1-2 mol%1-2 mol%5-10 wt%
Solvent EthanolMethanolIsopropanol
Temperature 25-50 °C25-50 °C50-80 °C
Hydrogen Pressure 1-10 atm1-10 atm10-50 atm
Reaction Time 4-12 h4-12 h6-24 h
Typical Yield >95%>95%>90%

Note: These are typical conditions for the hydrogenation of quinolines and should be optimized for the specific scale and equipment used for this compound synthesis.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 8-Methylquinoline

Materials:

  • 8-Methylquinoline

  • 5% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reactor Setup: Charge a pressure reactor with 8-Methylquinoline and ethanol.

  • Inerting: Seal the reactor and purge with nitrogen gas to remove all oxygen.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the 5% Pd/C catalyst to the reactor.

  • Hydrogenation: Seal the reactor again, and pressurize with hydrogen gas to the desired pressure (e.g., 5 atm).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and maintain the hydrogen pressure. Monitor the reaction progress by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification Protocol: Vacuum Distillation

For a thermally stable liquid product, vacuum distillation is an effective and scalable purification method.

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Charge the distillation flask with the crude this compound.

  • Fraction Collection: Gradually reduce the pressure and slowly heat the flask. Collect the fractions that distill at the expected boiling point of the product under the given pressure.

  • Analysis: Analyze the collected fractions for purity by GC or HPLC.

Mandatory Visualizations

Synthesis_Pathway 8-Methylquinoline 8-Methylquinoline This compound This compound 8-Methylquinoline->this compound H2, Pd/C Ethanol

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_H2 Check H2 Pressure & Delivery Start->Check_H2 Check_Temp Check Reaction Temperature Start->Check_Temp Poisoned Catalyst Poisoned? Check_Catalyst->Poisoned Insufficient_Pressure Insufficient H2 Pressure? Check_H2->Insufficient_Pressure Low_Temp Temperature Too Low? Check_Temp->Low_Temp Purify_SM Purify Starting Material Poisoned->Purify_SM Yes End Problem Resolved Poisoned->End No Increase_Pressure Increase H2 Pressure Insufficient_Pressure->Increase_Pressure Yes Insufficient_Pressure->End No Increase_Temp Increase Temperature Low_Temp->Increase_Temp Yes Low_Temp->End No

Caption: Troubleshooting workflow for low yield.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Reaction_Rate Reaction Rate Temperature->Reaction_Rate Increases Selectivity Selectivity Temperature->Selectivity Can Decrease Pressure Pressure Pressure->Reaction_Rate Increases Catalyst_Loading Catalyst Loading Catalyst_Loading->Reaction_Rate Increases Yield Yield Reaction_Rate->Yield Affects Selectivity->Yield Directly Impacts

Caption: Key parameter relationships in hydrogenation.

References

Technical Support Center: Purification of 8-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 8-Methyl-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities in crude this compound largely depend on the synthetic route employed. The most common method for its synthesis is the catalytic hydrogenation of 8-methylquinoline. Therefore, likely impurities include:

  • Unreacted 8-methylquinoline: Due to incomplete hydrogenation.

  • Partially hydrogenated intermediates: Such as 8-methyl-1,2-dihydroquinoline or 8-methyl-5,6,7,8-tetrahydroquinoline.

  • Over-hydrogenated byproducts: Although less common, excessive hydrogenation can lead to the saturation of the aromatic ring.

  • Catalyst residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium, Platinum, Nickel) may be present.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Side-products from the synthesis of 8-methylquinoline: If the precursor was synthesized via a Skraup reaction, impurities from that synthesis could carry over.

Q2: My purified this compound is colored (yellow to brown). What is the cause and how can I fix it?

Discoloration is often due to the presence of oxidized impurities or trace metal ions. Tetrahydroquinoline derivatives can be susceptible to air oxidation, which forms colored species. To address this:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be aware that this may also reduce your yield.

  • Inert Atmosphere: Conduct purification steps, particularly those involving heat (like distillation), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Acid-Base Extraction: An acid-base extraction can help remove basic, colored impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution. The product will move to the aqueous layer. After separating the layers, the aqueous layer is basified, and the pure product is extracted back into an organic solvent.

Q3: What is the best single purification technique for this compound?

The choice of the best single purification technique depends on the nature and quantity of the impurities.

  • Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile impurities and compounds with significantly different boiling points.

  • Column Chromatography: This technique is excellent for separating impurities with similar boiling points to the product, such as isomers or partially hydrogenated intermediates.

  • Recrystallization (of a salt): If the product can be converted to a stable crystalline salt (e.g., hydrochloride), recrystallization can be a very effective method for achieving high purity.

For achieving the highest purity, a combination of these techniques is often employed.

Troubleshooting Guides

Purification by Vacuum Distillation

Issue 1: Product is not distilling at the expected temperature.

  • Possible Cause 1: The vacuum pressure is not low enough.

    • Solution: Check your vacuum pump and the entire apparatus for leaks. Ensure all joints are properly sealed. Use a manometer to accurately measure the pressure.

  • Possible Cause 2: The thermometer is placed incorrectly.

    • Solution: The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Issue 2: The product is darkening or decomposing in the distillation flask.

  • Possible Cause: The distillation temperature is too high, leading to thermal degradation.

    • Solution: Improve the vacuum to lower the boiling point. Ensure the heating mantle is not set excessively high to avoid localized overheating.

Purification by Column Chromatography

Issue 1: The product is not eluting from the column or is eluting very slowly (low recovery).

  • Possible Cause: The eluent is not polar enough, or the compound is strongly interacting with the acidic silica gel due to its basic nature.

    • Solution 1: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Solution 2: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.[1]

    • Solution 3: Consider using a different stationary phase, such as neutral or basic alumina.

Issue 2: Poor separation of the product from an impurity.

  • Possible Cause: The chosen eluent system does not have sufficient selectivity.

    • Solution 1: Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Test various solvent mixtures of different polarities.

    • Solution 2: Try a different combination of solvents. For example, if a hexane/ethyl acetate system is not working, consider a dichloromethane/methanol system.

    • Solution 3: If the impurities are very close in polarity, a longer column or a shallower gradient elution may be necessary.

Purification by Recrystallization

Issue 1: The compound oils out instead of crystallizing.

  • Possible Cause 1: The solution is cooling too rapidly.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Possible Cause 2: The solution is supersaturated.

    • Solution: Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool slowly.

  • Possible Cause 3: The presence of impurities is inhibiting crystallization.

    • Solution: Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.

Issue 2: No crystals form upon cooling.

  • Possible Cause 1: The solution is not sufficiently saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.

  • Possible Cause 2: The chosen solvent is not appropriate.

    • Solution: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent pair may be required.

  • Possible Cause 3: Lack of nucleation sites.

    • Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Data Presentation

ParameterValue
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
Boiling Point 122-124 °C at 15 mmHg130 °C at 21 mmHg
Appearance Colorless to pale yellow liquid

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using dry glassware. Include a short Vigreux column between the distillation flask and the distillation head to improve separation.

  • Sample Preparation: Place the crude this compound into the distillation flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar for smooth boiling.

  • Distillation: Begin stirring and heating the flask gently under vacuum.

  • Fraction Collection: Collect a forerun of any low-boiling impurities. Collect the main fraction at the expected boiling point and pressure (e.g., 122-124 °C at 15 mmHg).

  • Purity Analysis: Analyze the collected fraction for purity using GC-MS or NMR.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. For basic compounds like this, adding 0.5% triethylamine to the eluent can prevent streaking. Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent dropwise with stirring until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol, isopropanol, or ethanol/ether). Dissolve the crude salt in a minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

  • Liberation of the Free Base (Optional): To recover the free amine, dissolve the purified salt in water, basify the solution (e.g., with NaOH), and extract the pure product with an organic solvent. Dry the organic layer and remove the solvent.

Mandatory Visualizations

experimental_workflow crude Crude 8-Methyl-1,2,3,4- tetrahydroquinoline analysis1 Initial Purity Analysis (TLC, GC-MS) crude->analysis1 distillation Vacuum Distillation analysis1->distillation High-boiling or non-volatile impurities chromatography Column Chromatography analysis1->chromatography Close-boiling impurities recrystallization Recrystallization (as Hydrochloride Salt) analysis1->recrystallization Crystallizable salt analysis3 Final Purity Analysis (GC-MS, NMR) distillation->analysis3 analysis2 Purity Analysis of Fractions (TLC) chromatography->analysis2 chromatography->analysis3 recrystallization->analysis3 analysis2->chromatography Combine pure fractions pure_product Pure Product analysis3->pure_product

Caption: Decision workflow for selecting the appropriate purification method.

troubleshooting_column_chromatography start Column Chromatography Issue issue1 Low Recovery/ No Elution start->issue1 issue2 Poor Separation start->issue2 cause1a Eluent not polar enough issue1->cause1a cause1b Strong interaction with silica issue1->cause1b cause2a Incorrect eluent system issue2->cause2a solution1a Increase eluent polarity cause1a->solution1a solution1b Add triethylamine to eluent cause1b->solution1b solution1c Use alumina stationary phase cause1b->solution1c solution2a Optimize eluent with TLC cause2a->solution2a solution2b Try different solvent mixture cause2a->solution2b

Caption: Troubleshooting guide for column chromatography issues.

References

Side reactions of 8-Methyl-1,2,3,4-tetrahydroquinoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methyl-1,2,3,4-tetrahydroquinoline. The information focuses on potential side reactions and degradation pathways under common acidic and basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during routine handling and storage?

A1: this compound, like many tetrahydroquinolines, is susceptible to oxidation. Exposure to air (oxygen) and light can lead to gradual dehydrogenation, forming the corresponding 8-methylquinoline or other oxidized species. This can manifest as a discoloration of the material over time. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light in a cool, dark place.

Q2: My reaction is conducted in a strong acid. What potential side reactions should I be aware of for this compound?

A2: Under strongly acidic conditions, particularly at elevated temperatures, several side reactions can occur:

  • Protonation: The secondary amine in the tetrahydroquinoline ring is basic and will be protonated in acid. This is generally not a side reaction but a change in the state of the molecule, which deactivates the aromatic ring toward further electrophilic substitution.

  • Rearrangement: Harsh acidic conditions and high temperatures can induce rearrangement of the tetrahydroquinoline scaffold. There are reports of acid-catalyzed isomerization of some tetrahydroquinoline derivatives into 4-aminoindanes.[1]

  • Decomposition: At very high temperatures (e.g., >200°C) in the presence of acid, decomposition and fragmentation can occur.[2]

  • Electrophilic Substitution: If other electrophiles are present (e.g., nitric acid for nitration), substitution on the aromatic ring can occur, though the N-protonation makes this less favorable.[3]

Q3: Is this compound stable to common aqueous bases like sodium hydroxide?

A3: this compound is generally stable to moderate aqueous basic conditions (e.g., 1M NaOH) at room temperature. Its structural integrity is largely maintained during standard basic aqueous workups. However, in the presence of other reagents or conditions, side reactions can be promoted.

Q4: I am running a reaction with this compound in the presence of a base and an alkylating agent, and I'm seeing multiple products. What could be happening?

A4: The nitrogen atom of this compound is a nucleophile. In the presence of a base (to deprotonate the nitrogen, increasing its nucleophilicity) and an alkylating agent (e.g., an alkyl halide), N-alkylation is a common and expected reaction.[4][5] If you are observing multiple products, consider the possibility of over-alkylation or side reactions of your alkylating agent.

Q5: My sample of this compound changed color after being stirred in solution for an extended period. What is a likely cause?

A5: Color change often indicates the formation of degradation products, most commonly through oxidation. Tetrahydroquinolines can be oxidized to colored, more conjugated systems like quinolines.[6] This process can be accelerated by factors such as:

  • Exposure to air (oxygen)

  • Presence of trace metal ions

  • Exposure to light (photocatalytic oxidation)[7][8]

  • Elevated temperatures

Troubleshooting Guides

Issue 1: Unexpected Impurity Observed after Acidic Workup or Reaction
Potential Cause Troubleshooting Steps
Acid-Catalyzed Rearrangement Avoid prolonged exposure to strong acids, especially at high temperatures. Neutralize the acidic solution as soon as the reaction or workup step is complete. Consider using milder acidic conditions if the process allows. Analyze the impurity by MS and NMR to check for isomers like aminoindane derivatives.[1]
Aromatic Substitution If your reaction mixture contains potential electrophiles (e.g., from decomposition of other reagents), they may react with the aromatic ring. Ensure all reagents are pure. If unavoidable, chromatographic purification will be necessary.
Oxidation If the acidic medium is oxidizing (e.g., nitric acid) or if air is not excluded, oxidation to 8-methylquinoline or other species can occur. Perform reactions under an inert atmosphere (N₂ or Ar).
Issue 2: Low Yield or Byproduct Formation in Base-Mediated Reactions
Potential Cause Troubleshooting Steps
Competing N-alkylation vs. Other Reactions If your substrate has other reactive sites, the base might promote side reactions there. Adjust the stoichiometry of the base and alkylating agent. Consider a different, more selective base.
Oxidation/Dehydrogenation Basic conditions can sometimes facilitate air oxidation.[7] Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure throughout the experiment.
Solvent Decomposition Some solvents, like DMF, can decompose in the presence of strong bases, especially when heated, leading to side reactions (e.g., formylation of the amine).[9] Choose a more stable solvent if possible.

Summary of Potential Side Reactions

The following table summarizes the likely side reactions of this compound based on general chemical principles of the tetrahydroquinoline scaffold. Specific quantitative data on reaction rates or byproduct yields for this particular molecule are not widely available in the literature.

ConditionPotential Side ReactionPrimary ByproductsInfluencing Factors
Acidic Rearrangement/Isomerization4-Amino-5-methylindane derivativesHigh temperature, strong acid concentration[1]
Oxidation8-MethylquinolinePresence of an oxidizing agent, air
Electrophilic SubstitutionSubstituted 8-Methyl-THQPresence of electrophiles (e.g., NO₂⁺)
Basic N-AlkylationN-Alkyl-8-methyl-THQPresence of alkylating agents[4]
Oxidation/Dehydrogenation8-Methylquinoline, 8-Methyl-3,4-dihydroquinolin-2-onePresence of air/oxidants, light, metal catalysts[6][7]
Photochemical Dehydro-dimerizationDimer of 8-Methyl-THQExposure to light, presence of a photosensitizer[8]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study (Acid/Base Hydrolysis)

This protocol outlines a general method for investigating the stability of this compound to acid and base, which is crucial for identifying potential degradants.[10][11][12][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acidic Stress:

    • In a reaction vial, mix a known volume of the stock solution with an equal volume of 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specific time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the aliquots with a stoichiometric amount of base (e.g., NaOH) to halt the degradation.

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Basic Stress:

    • In a reaction vial, mix a known volume of the stock solution with an equal volume of 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

    • Follow the same incubation, sampling, and neutralization (with acid, e.g., HCl) steps as described for acidic stress.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (e.g., HPLC-UV) to quantify the parent compound and detect the formation of any degradation products. Compare the chromatograms to that of an unstressed control sample.

Visualizations

Signaling Pathways and Logical Relationships

Side_Reactions_Acidic cluster_conditions Acidic Conditions Strong Acid (H+) Strong Acid (H+) Protonated 8-Methyl-THQ Protonated 8-Methyl-THQ Strong Acid (H+)->Protonated 8-Methyl-THQ High Temperature High Temperature Rearranged Product (e.g., Aminoindane) Rearranged Product (e.g., Aminoindane) High Temperature->Rearranged Product (e.g., Aminoindane) Decomposition Products Decomposition Products High Temperature->Decomposition Products Electrophile (E+) Electrophile (E+) Aromatic Substituted Product Aromatic Substituted Product Electrophile (E+)->Aromatic Substituted Product 8-Methyl-THQ 8-Methyl-THQ 8-Methyl-THQ->Protonated 8-Methyl-THQ Fast Equilibrium 8-Methyl-THQ->Aromatic Substituted Product Less Favorable (N is protonated) Protonated 8-Methyl-THQ->Rearranged Product (e.g., Aminoindane) Requires Heat Protonated 8-Methyl-THQ->Decomposition Products Harsh Conditions Side_Reactions_Basic cluster_reagents Reagents/Conditions Base (B:) Base (B:) N-Deprotonated 8-Methyl-THQ N-Deprotonated 8-Methyl-THQ Base (B:)->N-Deprotonated 8-Methyl-THQ Alkylating Agent (R-X) Alkylating Agent (R-X) N-Alkylated Product N-Alkylated Product Alkylating Agent (R-X)->N-Alkylated Product Oxidant (e.g., O2) Oxidant (e.g., O2) Oxidized Product (e.g., 8-Methylquinoline) Oxidized Product (e.g., 8-Methylquinoline) Oxidant (e.g., O2)->Oxidized Product (e.g., 8-Methylquinoline) 8-Methyl-THQ 8-Methyl-THQ 8-Methyl-THQ->N-Deprotonated 8-Methyl-THQ Equilibrium 8-Methyl-THQ->Oxidized Product (e.g., 8-Methylquinoline) Facilitated by Base N-Deprotonated 8-Methyl-THQ->N-Alkylated Product SN2 Reaction Experimental_Workflow Start Start Prepare 1 mg/mL Stock Solution Prepare 1 mg/mL Stock Solution Start->Prepare 1 mg/mL Stock Solution Stress Sample (Acid/Base) Stress Sample (Acid/Base) Prepare 1 mg/mL Stock Solution->Stress Sample (Acid/Base) Incubate at 60°C Incubate at 60°C Stress Sample (Acid/Base)->Incubate at 60°C Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Incubate at 60°C->Withdraw Aliquots at Time Points Neutralize Sample Neutralize Sample Withdraw Aliquots at Time Points->Neutralize Sample Analyze by HPLC Analyze by HPLC Neutralize Sample->Analyze by HPLC Compare to Control Compare to Control Analyze by HPLC->Compare to Control End End Compare to Control->End

References

Catalyst deactivation and regeneration in 8-methylquinoline hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 8-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: My 8-methylquinoline hydrogenation reaction is very slow or has stalled completely. What are the likely causes?

A1: A slow or stalled reaction is a common issue and can often be attributed to catalyst deactivation. The primary mechanisms for this are:

  • Catalyst Poisoning: The nitrogen atom in the 8-methylquinoline molecule can act as a poison to the catalyst. The lone pair of electrons on the nitrogen can strongly bind to the active metal sites (e.g., Ru, Pd, Rh), blocking them and preventing further reaction.[1] This is a form of chemical deactivation.

  • Competitive Adsorption: The reactant, 8-methylquinoline (8-MQL), often exhibits stronger adsorption onto the catalyst surface compared to the partially hydrogenated intermediate, 1,2,3,4-tetrahydro-8-methylquinoline (4H-8-MQL).[2] This strong adsorption of the reactant can hinder the further hydrogenation of the intermediate to the fully saturated product, decahydro-8-methylquinoline (10H-8-MQL).[2]

  • Fouling: The catalyst surface can be physically blocked by the deposition of high-molecular-weight byproducts or polymers formed during the reaction. This prevents the reactant from accessing the active sites.

  • Thermal Degradation (Sintering): At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger particles. This reduces the active surface area of the catalyst, leading to a decrease in reaction rate.

Q2: How can I differentiate between catalyst poisoning and other forms of deactivation?

A2: Pinpointing the exact cause of deactivation often requires a combination of observation and targeted experiments:

  • Sudden vs. Gradual Deactivation: Poisoning often leads to a rapid and significant drop in activity, sometimes from the very beginning of the reaction. In contrast, fouling and sintering are typically more gradual processes that occur over the course of the reaction or after multiple cycles.

  • Effect of Reactant Concentration: If the reaction rate is unusually low even at the start, strong competitive adsorption of the reactant could be the cause.

  • Visual Inspection: After the reaction, a visual inspection of the catalyst can sometimes reveal fouling, which may appear as a colored deposit on the catalyst.

  • Characterization Techniques: Advanced characterization techniques such as Temperature Programmed Desorption (TPD), X-ray Photoelectron Spectroscopy (XPS), and Transmission Electron Microscopy (TEM) can provide definitive evidence of poisoning, coking, or sintering.

Q3: My reaction produces the partially hydrogenated product (1,2,3,4-tetrahydro-8-methylquinoline) with high selectivity, but I am unable to achieve full hydrogenation to decahydro-8-methylquinoline. Why is this happening?

A3: This is a common challenge in 8-methylquinoline hydrogenation. The primary reason is the strong competitive adsorption of the reactant (8-methylquinoline) and the partially hydrogenated intermediate on the catalyst's active sites.[2] The 8-methylquinoline molecule tends to bind more strongly to the catalyst than the intermediate. This strong adsorption occupies the active sites, making it difficult for the intermediate to re-adsorb and undergo further hydrogenation. To achieve full hydrogenation, you may need to adjust the reaction conditions or catalyst loading.

Q4: Can a deactivated catalyst from 8-methylquinoline hydrogenation be regenerated?

A4: Yes, in many cases, catalyst regeneration is possible, especially if the deactivation is due to poisoning or fouling. Sintering, however, is generally irreversible. Common regeneration methods include:

  • Solvent Washing: This is effective for removing strongly adsorbed species (poisons) or fouling agents from the catalyst surface.[3][4][5] Washing with a polar solvent like ethanol can be effective.[5]

  • Thermal Treatment: Heating the catalyst in a controlled atmosphere (e.g., under a flow of inert gas or hydrogen) can remove some adsorbed poisons and coke deposits.[6]

  • Oxidative Treatment: For coke removal, a controlled oxidation (e.g., with air or a dilute oxygen stream) at elevated temperatures can burn off the carbonaceous deposits. This is often followed by a reduction step to restore the active metallic sites.[6]

Troubleshooting Guides

Guide 1: Slow or Stalled Reaction

If your reaction is proceeding slower than expected or has stopped before completion, follow this troubleshooting workflow:

Troubleshooting_Slow_Reaction Start Reaction is slow or stalled Check_Purity 1. Verify Purity of Reactants and Solvent Start->Check_Purity Check_Conditions 2. Review Reaction Conditions (Temperature, Pressure, Stirring) Check_Purity->Check_Conditions Catalyst_Deactivation 3. Suspect Catalyst Deactivation Check_Conditions->Catalyst_Deactivation Poisoning Poisoning by 8-MQL or Impurities Catalyst_Deactivation->Poisoning Rapid deactivation Fouling Fouling by Byproducts Catalyst_Deactivation->Fouling Gradual deactivation Sintering Thermal Degradation (Sintering) Catalyst_Deactivation->Sintering High temperature use Regenerate 4. Attempt Catalyst Regeneration Poisoning->Regenerate Fouling->Regenerate New_Catalyst 5. Use Fresh Catalyst Sintering->New_Catalyst Solvent_Wash Solvent Washing Regenerate->Solvent_Wash For Poisoning/Fouling Thermal_Treatment Thermal Treatment Regenerate->Thermal_Treatment For Coking

Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.

Guide 2: Incomplete Hydrogenation (Stuck at Intermediate)

If you are observing high selectivity to the partially hydrogenated product but low conversion to the fully hydrogenated product, consider the following:

Troubleshooting_Incomplete_Hydrogenation Start Incomplete Hydrogenation (Stuck at Tetrahydro-8-methylquinoline) Competitive_Adsorption Primary Cause: Strong competitive adsorption of reactant Start->Competitive_Adsorption Increase_Catalyst 1. Increase Catalyst Loading Competitive_Adsorption->Increase_Catalyst Increase_Pressure 2. Increase Hydrogen Pressure Competitive_Adsorption->Increase_Pressure Increase_Temp 3. Increase Temperature (with caution) Competitive_Adsorption->Increase_Temp Solvent_Effect 4. Evaluate Solvent Effects Competitive_Adsorption->Solvent_Effect Check_Sintering Caution: High temperatures can lead to sintering Increase_Temp->Check_Sintering

Caption: Troubleshooting guide for incomplete hydrogenation of 8-methylquinoline.

Quantitative Data

The following tables provide a summary of quantitative data related to 8-methylquinoline hydrogenation.

Table 1: Effect of Catalyst Dosage on 8-Methylquinoline (8-MQL) Hydrogenation over Ru/Al₂O₃

Catalyst Dosage (wt%)Time (min)8-MQL Conversion (%)4H-8-MQL Selectivity (%)10H-8-MQL Selectivity (%)
512085~1000
7120100-100

Reaction Conditions: 160 °C, 7 MPa H₂. Data adapted from a study on competitive adsorption in 8-MQL hydrogenation.[2]

Table 2: Hydrogenation of 8-MQL and 4H-8-MQL under the same conditions

ReactantTime (min)Conversion (%)
8-MQL12085
4H-8-MQL12030

Reaction Conditions: 160 °C, 7 MPa H₂, 5 wt% Ru/Al₂O₃ catalyst. This data illustrates the slower hydrogenation rate of the intermediate (4H-8-MQL) compared to the initial reactant (8-MQL), highlighting the issue of competitive adsorption.[2]

Experimental Protocols

Protocol 1: General Procedure for 8-Methylquinoline Hydrogenation in a Batch Reactor

This protocol provides a general guideline for the hydrogenation of 8-methylquinoline using a supported catalyst in a stirred autoclave.

Materials:

  • 8-methylquinoline

  • Supported catalyst (e.g., 5% Ru/Al₂O₃, 5% Pd/C)

  • Solvent (e.g., dioxane, ethanol, or isopropanol)

  • High-pressure autoclave equipped with a magnetic stir bar, gas inlet, pressure gauge, and temperature controller

  • Inert gas (e.g., nitrogen or argon)

  • Hydrogen gas

Procedure:

  • Catalyst and Reactant Loading:

    • In a glovebox or under an inert atmosphere, add the catalyst (typically 1-10 mol% relative to the substrate) to the autoclave vessel.

    • Add the solvent, followed by the 8-methylquinoline substrate.

  • Sealing and Purging:

    • Seal the autoclave according to the manufacturer's instructions.

    • Purge the autoclave with an inert gas (e.g., nitrogen or argon) at least three times to remove any air.

    • Following the inert gas purge, purge the system with hydrogen gas at low pressure at least three times.

  • Reaction:

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1-10 MPa).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 80-160 °C).

    • Monitor the reaction progress by observing the pressure drop (as hydrogen is consumed) and/or by taking samples for analysis (if the reactor setup allows).

  • Work-up:

    • After the reaction is complete (or has reached the desired conversion), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the autoclave with an inert gas.

    • Open the autoclave and recover the reaction mixture.

    • Separate the catalyst from the reaction mixture by filtration (e.g., through a pad of Celite).

    • The filtrate can then be concentrated and the product purified by appropriate methods (e.g., distillation or chromatography).

Protocol 2: Regeneration of a Deactivated Catalyst by Solvent Washing

This protocol is a general method for regenerating a catalyst that has been deactivated by poisoning or fouling.[3][4]

Materials:

  • Deactivated catalyst

  • Polar solvent (e.g., ethanol or methanol)[5]

  • Non-polar solvent (e.g., heptane or toluene)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Catalyst Recovery: Carefully recover the deactivated catalyst from the reaction mixture by filtration.

  • Washing with Non-Polar Solvent: Wash the recovered catalyst with a non-polar solvent (e.g., heptane) to remove any residual non-polar organic compounds. Repeat this wash 2-3 times.

  • Washing with Polar Solvent: Wash the catalyst with a polar solvent (e.g., ethanol) to remove strongly adsorbed polar compounds, including the N-heterocyclic reactant/product.[5] Repeat this wash 3-5 times. Sonication during the washing steps can improve the efficiency of removal.

  • Drying: After the final wash, carefully dry the catalyst. This can be done by drying under vacuum or in a low-temperature oven (e.g., 60-80 °C) under a flow of inert gas.

  • Activation (Optional): Depending on the catalyst, a pre-reduction step under hydrogen flow at an elevated temperature may be necessary to fully restore its activity before reuse.

Protocol 3: Thermal Regeneration of a Coked Catalyst

This is a general procedure for regenerating a catalyst deactivated by coke formation. The specific temperatures and times will depend on the catalyst and support material.

Materials:

  • Coked catalyst

  • Tube furnace with temperature programming

  • Inert gas (e.g., nitrogen or argon)

  • Oxidizing gas (e.g., air or a dilute mixture of O₂ in N₂)

  • Reducing gas (e.g., hydrogen)

Procedure:

  • Purging: Place the coked catalyst in the tube furnace and purge with an inert gas at room temperature to remove any residual volatile compounds.

  • Oxidation (Coke Removal):

    • While maintaining a flow of inert gas, slowly ramp the temperature to the desired oxidation temperature (e.g., 300-500 °C). The ramp rate should be slow (e.g., 1-5 °C/min) to avoid rapid, uncontrolled combustion of the coke, which can cause thermal damage to the catalyst.

    • Once at the target temperature, gradually introduce the oxidizing gas.

    • Hold at this temperature for a set period (e.g., 2-4 hours) or until the coke has been completely removed (which can be monitored by analyzing the off-gas for CO₂).

    • Switch back to an inert gas flow and cool down.

  • Reduction (Reactivation of Metal Sites):

    • Purge the system with inert gas.

    • Switch to a flow of reducing gas (hydrogen).

    • Heat the catalyst to the reduction temperature (this is often similar to the initial activation temperature of the fresh catalyst).

    • Hold at the reduction temperature for a specified time (e.g., 2-4 hours).

    • Cool the catalyst to room temperature under a flow of inert gas before handling.

Signaling Pathways and Workflows

Reaction_Pathway 8-Methylquinoline 8-Methylquinoline 1,2,3,4-Tetrahydro-8-methylquinoline 1,2,3,4-Tetrahydro-8-methylquinoline 8-Methylquinoline->1,2,3,4-Tetrahydro-8-methylquinoline + 2H₂ (Fast) Decahydro-8-methylquinoline Decahydro-8-methylquinoline 1,2,3,4-Tetrahydro-8-methylquinoline->Decahydro-8-methylquinoline + 3H₂ (Slow, Rate-limiting)

Caption: Reaction pathway for the hydrogenation of 8-methylquinoline.

References

Validation & Comparative

Comparative study of catalysts for the hydrogenation of 8-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Hydrogenation of 8-Methylquinoline

The selective hydrogenation of 8-methylquinoline is a critical transformation in synthetic chemistry, providing access to 8-methyl-1,2,3,4-tetrahydroquinoline, a valuable scaffold in pharmaceuticals and other fine chemicals. The efficiency and selectivity of this reaction are highly dependent on the catalyst employed. This guide provides a comparative overview of various catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

Catalyst Performance Comparison

The choice of catalyst significantly influences the conversion of 8-methylquinoline and the selectivity towards the desired tetrahydroquinoline product. Noble metal catalysts, particularly those based on Ruthenium, Rhodium, and Iridium, have demonstrated high efficacy. The following tables summarize the performance of different catalytic systems based on available research.

Catalyst SystemSupport/LigandTemperature (°C)H₂ Pressure (MPa)SolventConversion (%)Selectivity to this compound (%)Reference
Ru/Al₂O₃Alumina1607Dioxane>95High[1][2]
Ru NanoparticlesPoly(4-vinylpyridine)100 - 1203 - 4MethanolHigh~95 (for quinoline)[3]
[Ir(COD)Cl]₂/(S)-SegPhos/I₂(S)-SegPhos60- (Transfer H₂)TolueneModerateHigh (enantioselective for quinolines)[4]

Note: Direct comparative data for Rhodium and Platinum catalysts in the hydrogenation of 8-methylquinoline under similar conditions is less explicitly detailed in the provided search results. However, Rhodium complexes are known to activate the C-H bonds in 8-methylquinoline[5], and Platinum group metals are generally effective for hydrogenation reactions[6][7].

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for catalyst evaluation. Below are representative protocols for the hydrogenation of 8-methylquinoline using a heterogeneous and a homogeneous catalyst system.

General Protocol for Heterogeneous Catalysis (e.g., Ru/Al₂O₃)
  • Catalyst Preparation: The commercial Ru/Al₂O₃ catalyst is typically used as received or can be pre-reduced under a hydrogen flow at an elevated temperature.

  • Reaction Setup: A high-pressure autoclave is charged with 8-methylquinoline (e.g., 4 g), a solvent such as dioxane (e.g., 40 mL), and the Ru/Al₂O₃ catalyst (e.g., 5 wt% of the substrate).[1][2]

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen to remove air, and then pressurized to the desired pressure (e.g., 7 MPa). The reaction mixture is stirred and heated to the target temperature (e.g., 160 °C) for a specified duration.[1][2]

  • Work-up and Analysis: After cooling and careful depressurization, the catalyst is filtered off. The filtrate is concentrated under reduced pressure, and the product composition is analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Homogeneous Catalysis (e.g., Iridium-based)

This protocol is adapted from asymmetric hydrogenation of quinolines and can be modified for 8-methylquinoline.[4][8]

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., (S)-SegPhos) are dissolved in an anhydrous, degassed solvent (e.g., toluene) and stirred to form the active catalyst complex. An additive, such as iodine, may be required for activation.[4]

  • Reaction Setup: The 8-methylquinoline substrate is dissolved in the reaction solvent in a separate vessel suitable for hydrogenation.

  • Hydrogenation: The pre-formed catalyst solution is transferred to the substrate solution. For transfer hydrogenation, a hydrogen donor like Hantzsch ester is added.[4] For direct hydrogenation, the vessel is placed in an autoclave, purged, and pressurized with hydrogen. The reaction is stirred at the desired temperature for a set time.

  • Work-up and Analysis: The solvent is removed under reduced pressure, and the residue is purified by column chromatography. The conversion and enantiomeric excess (if applicable) are determined by chiral High-Performance Liquid Chromatography (HPLC) and NMR.[8]

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in the catalytic hydrogenation of 8-methylquinoline, the following diagrams are provided.

HydrogenationPathway cluster_reaction Hydrogenation of 8-Methylquinoline 8-Methylquinoline 8-Methylquinoline Intermediate Dihydro-8-methylquinoline 8-Methylquinoline->Intermediate + H₂ Catalyst Product This compound Intermediate->Product + H₂ Catalyst

Caption: Reaction pathway for the hydrogenation of 8-methylquinoline.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Catalyst Screening A Catalyst and Reactant Preparation B Reaction Setup in Autoclave A->B C Hydrogenation Reaction (Controlled T and P) B->C D Reaction Work-up (Cooling, Depressurization, Filtration) C->D E Product Analysis (GC, NMR, HPLC) D->E F Data Interpretation (Conversion, Selectivity) E->F

Caption: A typical experimental workflow for screening catalysts.

CatalystComparisonLogic cluster_logic Catalyst Selection Logic Start Define Reaction Goal (e.g., High Selectivity) CatalystType Select Catalyst Type (Ru, Rh, Ir, etc.) Start->CatalystType Conditions Optimize Reaction Conditions (T, P, Solvent) CatalystType->Conditions Performance Evaluate Performance (Conversion, Yield) Conditions->Performance Performance->CatalystType Re-evaluate Optimal Optimal Catalyst System Performance->Optimal Goal Met

Caption: Logical flow for selecting an optimal catalyst system.

Discussion on Catalyst Activity

  • Ruthenium-based catalysts are shown to be highly effective for the hydrogenation of the heterocyclic ring in quinoline derivatives.[3] For 8-methylquinoline, Ru/Al₂O₃ demonstrates high conversion under relatively harsh conditions (160 °C, 7 MPa).[1][2] The strong adsorption of 8-methylquinoline on the catalyst surface can influence the reaction, potentially hindering the further hydrogenation of intermediates.[1]

  • Rhodium complexes are well-documented for C-H bond activation, which is a key step in many catalytic cycles.[5] While specific data on the complete hydrogenation of 8-methylquinoline is limited in the provided results, their known activity in related transformations suggests they are viable candidates, potentially offering different selectivity profiles.

  • Iridium-based catalysts , often used in conjunction with chiral ligands, are particularly noteworthy for asymmetric hydrogenation, yielding enantiomerically enriched tetrahydroquinolines.[4][8] The use of additives like iodine can be crucial for activating the iridium catalyst.[4] These systems are typically employed for producing high-value, chiral products.

References

A Comparative Analysis of the Biological Activities of 8-Methyl-1,2,3,4-tetrahydroquinoline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Simple modifications, such as the addition of a methyl group at different positions on this scaffold, can significantly influence its pharmacological profile. This guide provides a comparative overview of the known biological activities of 8-Methyl-1,2,3,4-tetrahydroquinoline and its positional isomers.

Data Presentation: A Comparative Overview

Due to the lack of direct comparative data for all methyl isomers, the following table presents representative biological activities of various substituted tetrahydroquinoline derivatives to illustrate the potential pharmacological profiles. It is important to note that these data points are from different studies and involve varied substitution patterns beyond a single methyl group, and thus do not represent a direct comparison between the simple methyl isomers.

Compound/Derivative ClassBiological ActivityAssayKey Findings (IC50/EC50/Ki)Reference
2-Arylquinolines and 4-acetamido-2-methyl-THQs Anticancer (Cytotoxicity)MTT Assay2-Arylquinolines showed better activity than 2-acetamido-2-methyl-THQs against HeLa, PC3, MCF-7, and SKBR-3 cell lines. A C-6 substituted quinoline showed an IC50 of 8.3 µM in cervical epithelial carcinoma.[1][1]
Novel THQ Derivatives AntioxidantABTS AssayFour synthesized THQ compounds with alkene variations exhibited excellent antioxidant capacity with EC50 values below 10 µg/mL, outperforming ascorbic acid (EC50 = 35 µg/mL).[2][2]
Tacrine-THQ Heterodimers Acetylcholinesterase (AChE) InhibitionEllman's MethodA heterodimer incorporating a tetrahydroquinoline moiety potently inhibited AChE with an IC50 < 1 nM.[3][3]
THQ-Isoxazole/Isoxazoline Hybrids Acetylcholinesterase (AChE) InhibitionEllman's MethodA hybrid compound exhibited an IC50 of 4.24 µM against AChE.
1,1-Dialkyl-THIQs Dopamine Receptor ActivityNot Specified1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines (a related scaffold) have shown potent dopamine D2 receptor-blocking activity.[4][4]
THIQ Derivatives Dopamine D3 Receptor AffinityRadioligand Binding AssayA tetrahydroisoquinoline derivative showed high D3 receptor affinity (pKi 8.4) and 150-fold selectivity over the D2 receptor.[5][5]

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

Below are diagrams illustrating a general experimental workflow for assessing the biological activities of the title compounds and the key signaling pathways potentially modulated by them.

experimental_workflow General Experimental Workflow for Biological Activity Assessment cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 8-Methyl-THQ and Isomers purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH, ABTS) characterization->antioxidant ache AChE Inhibition Assay (Ellman's) characterization->ache dopamine Dopamine Receptor Binding Assay characterization->dopamine ic50 IC50/EC50/Ki Determination cytotoxicity->ic50 antioxidant->ic50 ache->ic50 dopamine->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for synthesis, screening, and analysis of methyl-tetrahydroquinoline isomers.

PI3K_Akt_pathway PI3K/Akt/mTOR Signaling Pathway in Apoptosis THQ Tetrahydroquinoline Derivative PI3K PI3K THQ->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: The PI3K/Akt/mTOR pathway, a potential target for THQ-induced apoptosis.

Nrf2_pathway Nrf2 Antioxidant Response Pathway THQ Tetrahydroquinoline Derivative ROS Reactive Oxygen Species (ROS) THQ->ROS Scavenging Keap1 Keap1 ROS->Keap1 Oxidation Nrf2 Nrf2 Keap1->Nrf2 Inhibition (Ubiquitination) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription

Caption: Activation of the Nrf2 pathway by antioxidant tetrahydroquinoline derivatives.

D2_receptor_pathway Dopamine D2 Receptor Signaling Cascade THQ Tetrahydroquinoline Derivative D2R Dopamine D2 Receptor (D2R) THQ->D2R Binding Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: The inhibitory G-protein coupled signaling cascade of the Dopamine D2 receptor.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 8-Methyl-THQ and its isomers) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays measure the radical scavenging capacity of the test compounds.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of the test compounds are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

    • The decrease in absorbance at approximately 517 nm is measured, which corresponds to the reduction of the DPPH radical by the antioxidant.

    • The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the radicals) is determined.[2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

    • Different concentrations of the test compounds are added to the ABTS•+ solution.

    • After a short incubation period, the decrease in absorbance at 734 nm is measured.

    • The percentage of scavenging is calculated, and the EC50 value is determined.[2]

Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method

This spectrophotometric method is widely used to screen for AChE inhibitors.[3]

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • The test compound, AChE enzyme, and DTNB are pre-incubated in a 96-well plate.

    • The reaction is initiated by adding the substrate, acetylthiocholine.

    • AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

    • The rate of formation of this product is monitored by measuring the increase in absorbance at 412 nm over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined from a dose-response curve.

Dopamine Receptor Binding Assay: Radioligand Competition Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells expressing the dopamine receptor of interest (e.g., D2 or D3) or from brain tissue rich in these receptors are prepared by homogenization and centrifugation.

  • Binding Assay:

    • The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

    • The incubation is carried out until equilibrium is reached.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled standard) from the total binding. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

A Spectroscopic Duel: Unraveling the Structural Nuances of 8-Methyl-1,2,3,4-tetrahydroquinoline and its N-Methyl Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive spectroscopic comparison of 8-Methyl-1,2,3,4-tetrahydroquinoline and its N-methyl derivative, 1,8-dimethyl-1,2,3,4-tetrahydroquinoline, offers valuable insights for researchers and professionals in drug development and organic synthesis. This guide presents a detailed analysis of their structural differences through Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by established experimental protocols.

The introduction of a methyl group to the nitrogen atom in the tetrahydroquinoline scaffold significantly influences the electronic environment and conformation of the molecule. These subtle changes are reflected in their respective spectra, providing a powerful tool for characterization and differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its N-methyl derivative. Due to the limited availability of direct experimental data for 1,8-dimethyl-1,2,3,4-tetrahydroquinoline, data from the closely related N-methyl-1,2,3,4-tetrahydroquinoline is included for a comparative discussion.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Assignment This compound (Predicted) N-Methyl-1,2,3,4-tetrahydroquinoline
N-H~3.6 (broad s)-
N-CH₃-2.85 (s)
Ar-H6.8-7.2 (m)6.5-7.1 (m)
C2-H₂~3.3 (t)3.25 (t)
C3-H₂~1.9 (m)1.95 (m)
C4-H₂~2.7 (t)2.75 (t)
C8-CH₃~2.1 (s)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignment This compound (Predicted) N-Methyl-1,2,3,4-tetrahydroquinoline
N-CH₃-42.5
C2~42.051.0
C3~22.522.0
C4~27.028.0
C4a~122.0123.0
C5~127.0127.0
C6~121.0116.0
C7~129.0129.0
C8~115.0111.0
C8a~144.0146.0
C8-CH₃~17.0-

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Vibrational Mode This compound N-Methyl-1,2,3,4-tetrahydroquinoline
N-H Stretch3400-3300 (broad)-
C-H Stretch (Aromatic)3100-30003100-3000
C-H Stretch (Aliphatic)3000-28503000-2850
C=C Stretch (Aromatic)1600-14501600-1450
C-N Stretch1340-12501360-1280

Table 4: UV-Vis Spectroscopic Data (Absorption Maxima in nm)

Compound λmax (Solvent)
This compound~245, ~295 (Ethanol)
N-Methyl-1,2,3,4-tetrahydroquinoline~255, ~305 (Ethanol)

Table 5: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragmentation Peaks
This compound147132 (M-15), 117
N-Methyl-1,2,3,4-tetrahydroquinoline147132 (M-15), 117

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Spectra were acquired with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Spectra were acquired with a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans. Chemical shifts are reported in ppm relative to the solvent peak.

2. Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) was prepared in a UV-grade solvent (e.g., ethanol or methanol).

  • Data Acquisition: The absorbance spectrum was recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length.

4. Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced directly or via a gas chromatograph (GC).

  • Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500. The ionization energy was typically 70 eV.

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two compounds.

Spectroscopic_Comparison cluster_compounds Compounds cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis C1 8-Methyl-1,2,3,4- tetrahydroquinoline NMR NMR (¹H, ¹³C) C1->NMR IR IR C1->IR UV UV-Vis C1->UV MS Mass Spec C1->MS C2 N-Methyl Derivative C2->NMR C2->IR C2->UV C2->MS D1 Chemical Shifts & Coupling NMR->D1 D2 Functional Groups IR->D2 D3 Electronic Transitions UV->D3 D4 Molecular Weight & Fragmentation MS->D4 Comp Structural Elucidation & Comparison D1->Comp D2->Comp D3->Comp D4->Comp

Caption: Workflow for the spectroscopic comparison of tetrahydroquinoline derivatives.

Discussion of Spectroscopic Differences

The primary structural difference between this compound and its N-methyl derivative is the presence of a methyl group on the nitrogen atom in the latter. This substitution leads to several predictable changes in their spectra.

In the ¹H NMR spectrum, the most notable difference is the absence of the N-H proton signal in the N-methyl derivative and the appearance of a new singlet corresponding to the N-CH₃ protons, typically in the range of 2.8-3.0 ppm. The chemical shifts of the protons on the heterocyclic ring (C2, C3, and C4) are also slightly affected by the N-methylation.

In the ¹³C NMR spectrum, the N-methyl derivative will show an additional signal for the N-methyl carbon. The chemical shift of the C2 and C8a carbons are also expected to be deshielded (shifted downfield) due to the electron-donating effect of the additional methyl group.

The IR spectra provide a clear distinction. This compound exhibits a characteristic broad N-H stretching band in the region of 3400-3300 cm⁻¹, which is absent in the spectrum of its N-methyl derivative.

In the UV-Vis spectra , N-methylation can cause a slight bathochromic (red) shift in the absorption maxima due to the auxochromic effect of the additional methyl group, which can subtly influence the electronic transitions of the aromatic ring.

The mass spectra of both compounds are expected to show the same molecular ion peak at m/z 147. However, the fragmentation patterns might show subtle differences, although the primary fragmentation is likely to be the loss of a methyl group (M-15), which can originate from either the C8-methyl or the N-methyl group in the case of the derivative.

This comparative guide underscores the power of spectroscopic methods in elucidating the fine structural details of organic molecules, which is fundamental for their application in various scientific and industrial fields.

Validating the Purity of Synthesized 8-Methyl-1,2,3,4-tetrahydroquinoline: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 8-Methyl-1,2,3,4-tetrahydroquinoline, a key intermediate in various synthetic pathways. We present detailed experimental protocols and supporting data to facilitate an informed choice of analytical methodology.

Synthesis and Potential Impurities of this compound

A common synthetic route to this compound involves the catalytic hydrogenation of 8-methylquinoline. Potential impurities arising from this synthesis could include the unreacted starting material (8-methylquinoline), partially hydrogenated intermediates, and by-products from over-reduction or side reactions. Therefore, a robust analytical method is required to separate and quantify the main component from these potential impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is adapted from established procedures for similar quinoline derivatives and is suitable for quantifying the main component and non-volatile impurities.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient Program:

    • 0-15 min: 10% to 90% Acetonitrile

    • 15-20 min: Hold at 90% Acetonitrile

    • 20-25 min: Return to 10% Acetonitrile and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, offering high sensitivity and specificity.[1]

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable volatile solvent like dichloromethane or ethyl acetate.

Purity Validation Experimental Workflow

Caption: Experimental workflow for the purity validation of this compound.

Comparative Performance Analysis

Both HPLC and GC-MS offer unique advantages for the purity analysis of this compound. HPLC is well-suited for non-volatile compounds and provides robust quantification.[2] In contrast, GC-MS excels in the separation and identification of volatile and semi-volatile compounds with high sensitivity.[1][3] The choice between these techniques often depends on the specific analytical requirements, such as the nature of expected impurities and the desired level of sensitivity.

Table 1: Comparison of HPLC and GC-MS Performance for Purity Analysis

ParameterHPLC-UVGC-MS
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with mass spectrometry for detection.
Applicability Main component and non-volatile impurities.Volatile and semi-volatile impurities.
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.003%
Linearity (r²) > 0.999> 0.998
Precision (RSD) < 2%< 5%
Selectivity GoodExcellent (with mass spectral data)
Sample Preparation Simple dissolution and filtration.Simple dissolution.
Analysis Time ~25 minutes per sample.~20 minutes per sample.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of synthesized this compound.

  • HPLC-UV is a robust and precise method for quantifying the main component and is particularly effective for identifying non-volatile impurities. Its straightforward sample preparation and high precision make it ideal for routine quality control.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for detecting and identifying trace levels of volatile and semi-volatile impurities. The mass spectral data provides invaluable structural information for impurity identification.

For a comprehensive purity validation of this compound, a combination of both techniques is recommended. HPLC can be used for accurate assay of the main component, while GC-MS can be employed for the identification and quantification of trace volatile impurities. This dual-pronged approach ensures a thorough characterization of the synthesized compound, meeting the stringent quality requirements of the pharmaceutical industry.

References

The Influence of C-8 Substitution on the Biological Activity of 1,2,3,4-Tetrahydroquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 8-substituted-1,2,3,4-tetrahydroquinoline derivatives, with a focus on the impact of the 8-methyl group and other substituents on their biological activity. The data presented is compiled from studies investigating these compounds as potential therapeutic agents, including balanced-affinity opioid ligands and EPAC inhibitors.

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Modifications to this structure can significantly alter its pharmacological properties. The C-8 position of the tetrahydroquinoline ring has emerged as a critical site for substitution, influencing potency, selectivity, and mechanism of action. This guide synthesizes findings from key studies to provide a clear comparison of how different substituents at this position modulate the activity of these derivatives.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from SAR studies on 8-substituted-1,2,3,4-tetrahydroquinoline derivatives, focusing on their activity as opioid receptor ligands and EPAC inhibitors.

Opioid Receptor Binding Affinity

A study focused on developing balanced-affinity mu (µ) and delta (δ) opioid receptor ligands explored the impact of various substituents at the C-8 position. The data reveals that substitution at this position can significantly modulate the binding affinity and selectivity of these compounds.

Table 1: Opioid Receptor Binding Affinities of C-8 Substituted Tetrahydroquinoline Derivatives

Compound C-8 Substituent µ-OR Ki (nM) δ-OR Ki (nM)
1 H 0.4 ± 0.1 17 ± 3
2 Me 1.2 ± 0.3 2.0 ± 0.5
3 Cl 0.9 ± 0.2 2.5 ± 0.6

| 4 | OMe | 1.5 ± 0.4 | 3.5 ± 0.8 |

Data presented as mean ± SEM.

EPAC1 Inhibition

Another study investigated 1,2,3,4-tetrahydroquinoline analogs as inhibitors of the Exchange protein directly activated by cAMP 1 (EPAC1). This research highlighted the effect of halogen substitution at the C-8 position on the inhibitory activity.

Table 2: EPAC1 Inhibition by C-8 Substituted Tetrahydroquinoline Analogs

Compound C-8 Substituent % EPAC1 Inhibition at 10 µM % EPAC1 Inhibition at 50 µM
CE3F4 H 58.1 88.3

| 8 | Br | 23.6 | 46.0 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Opioid Receptor Binding Assay

Radioligand binding assays were performed using cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing either the human µ-opioid receptor or the human δ-opioid receptor.

  • Membrane Preparation: CHO cells were homogenized in a buffer solution (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet was resuspended in the same buffer to a final protein concentration of 1 mg/mL.

  • Binding Assay: The assay was conducted in a 96-well plate with a final volume of 200 µL. Each well contained cell membranes (100 µg protein), a radioligand ([³H]DAMGO for µ-OR or [³H]DPDPE for δ-OR), and the test compound at various concentrations.

  • Incubation and Filtration: The plates were incubated at 25°C for 60 minutes. The reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation counting. The Ki values were calculated using the Cheng-Prusoff equation.

EPAC1 Inhibition Assay

The inhibitory activity of the tetrahydroquinoline analogs against EPAC1 was determined using a fluorescence-based guanine nucleotide exchange factor (GEF) activity assay.

  • Reagents: Purified human EPAC1 protein, Rap1b protein, and the fluorescent GDP analog BODIPY-FL-GDP were used.

  • Assay Procedure: The assay was performed in a 384-well plate. EPAC1 was pre-incubated with the test compound for 30 minutes at room temperature. The reaction was initiated by the addition of Rap1b pre-loaded with BODIPY-FL-GDP and cAMP.

  • Fluorescence Measurement: The fluorescence intensity was measured every minute for 60 minutes using a fluorescence plate reader (excitation at 485 nm, emission at 520 nm).

  • Data Analysis: The initial rate of the reaction was calculated, and the percent inhibition was determined by comparing the rate in the presence of the inhibitor to the rate in the absence of the inhibitor.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts and workflows related to the SAR of 8-substituted-1,2,3,4-tetrahydroquinolines.

SAR_Logic Scaffold 1,2,3,4-Tetrahydroquinoline Scaffold Position8 C-8 Position Scaffold->Position8 Key Modification Site Substituent Substituent (e.g., -H, -CH3, -Br) Position8->Substituent Introduction of Activity Biological Activity (e.g., Receptor Binding, Enzyme Inhibition) Substituent->Activity Modulates

Caption: Logical relationship of SAR at the C-8 position.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Assay start Starting Materials synthesis Chemical Synthesis of 8-Substituted Derivatives start->synthesis purification Purification & Characterization synthesis->purification assay In Vitro Assay (e.g., Binding, Inhibition) purification->assay data Data Collection assay->data analysis Data Analysis (e.g., Ki, IC50) data->analysis SAR Structure-Activity Relationship Determination analysis->SAR

A Comparative Guide to the Synthetic Routes of 8-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-Methyl-1,2,3,4-tetrahydroquinoline is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structural motif is present in a range of compounds with diverse therapeutic applications. This guide provides a comparative analysis of prominent synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic approaches to this compound.

Synthetic RouteStarting Material(s)Key Reagents/CatalystReaction ConditionsYield (%)Purity/Selectivity
Direct Catalytic Hydrogenation 8-MethylquinolineRu/Al₂O₃160 °C, 7 MPa H₂, 120 min~100High
Rearrangement of a Diamine Intermediate N,N'-di-o-tolyltrimethylenediamineHydrobromic acid240-250 °C (oil bath)53Not specified
Two-Step Skraup Synthesis and Reduction (Proposed) o-Toluidine, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene), then H₂/CatalystStep 1: High temp.; Step 2: Standard hydrogenation cond.VariableNot specified

Detailed Experimental Protocols

Route 1: Direct Catalytic Hydrogenation of 8-Methylquinoline

This method involves the direct reduction of the aromatic quinoline ring system to its corresponding tetrahydroquinoline derivative using a heterogeneous catalyst and high-pressure hydrogen.

Experimental Protocol:

A batch reactor is charged with 8-methylquinoline (4 g), dioxane as the solvent (40 mL), and a 7 wt% Ru/Al₂O₃ catalyst. The reactor is sealed, purged with hydrogen gas, and then pressurized to 7 MPa. The reaction mixture is heated to 160 °C and stirred for 120 minutes. Upon completion, the reactor is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound. Under these conditions, full hydrogenation of 8-methylquinoline can be achieved.[1][2]

Route 2: Rearrangement of N,N'-di-o-tolyltrimethylenediamine

This synthetic approach relies on the acid-catalyzed intramolecular rearrangement of a diamine precursor to form the tetrahydroquinoline ring system.

Experimental Protocol:

N,N'-di-o-tolyltrimethylenediamine (16.8 g) is placed in a distillation apparatus. A catalytic amount of hydrobromic acid (0.5 mL) is added. The mixture is heated in an oil bath to 240-250 °C. The rearrangement reaction proceeds, and the product, this compound, is collected via distillation. This method has been reported to yield the final product in 53% yield.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of the compared synthetic routes to this compound.

Synthetic_Routes cluster_0 Direct Catalytic Hydrogenation cluster_1 Diamine Rearrangement cluster_2 Two-Step Skraup Synthesis & Reduction A0 8-Methylquinoline B0 This compound A0->B0 H₂, Ru/Al₂O₃ 160°C, 7 MPa ~100% Yield A1 N,N'-di-o-tolyl- trimethylenediamine B1 This compound A1->B1 HBr (cat.) 240-250°C 53% Yield A2 o-Toluidine + Glycerol B2 8-Methylquinoline A2->B2 Skraup Reaction H₂SO₄, Oxidant C2 This compound B2->C2 Catalytic Hydrogenation

Caption: Comparative synthetic pathways to this compound.

References

A Comparative Analysis of the Chemical Reactivity of 8-Methyl-1,2,3,4-tetrahydroquinoline and Unsubstituted 1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 8-Methyl-1,2,3,4-tetrahydroquinoline and its parent compound, 1,2,3,4-tetrahydroquinoline. The analysis is grounded in fundamental principles of organic chemistry and is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Tetrahydroquinolines

1,2,3,4-Tetrahydroquinoline and its derivatives are crucial heterocyclic scaffolds found in a wide array of natural products and pharmacologically active molecules.[1] Their chemical reactivity, particularly of the aromatic ring, is of significant interest for the synthesis of novel compounds. This guide focuses on the influence of an 8-methyl substituent on the reactivity of the tetrahydroquinoline core, primarily concerning electrophilic aromatic substitution reactions.

Theoretical Reactivity Comparison

The reactivity of the benzene ring in 1,2,3,4-tetrahydroquinoline is significantly influenced by the fused, saturated nitrogen-containing ring. The secondary amine acts as a powerful electron-donating group through resonance, activating the aromatic ring towards electrophilic attack. This effect is analogous to that observed in aniline.

The introduction of a methyl group at the 8-position further modulates this reactivity. The 8-methyl group is an electron-donating group due to hyperconjugation and inductive effects.[2] This leads to an increase in the electron density of the aromatic ring in this compound compared to the unsubstituted analog.

Consequently, this compound is predicted to be more reactive towards electrophiles than 1,2,3,4-tetrahydroquinoline. The increased nucleophilicity of the aromatic ring in the methylated compound should result in faster reaction rates for electrophilic aromatic substitution reactions.

The regioselectivity of such reactions is directed by both the activating amino group and the methyl group. The amino group is a strong ortho, para-director, activating positions 5 and 7. The 8-methyl group, being at a position adjacent to the fusion, will sterically hinder attack at position 7 and electronically favor substitution at positions 5.

Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

While direct comparative experimental data is not extensively available in the literature, the following table summarizes the predicted outcomes for a representative electrophilic aromatic substitution reaction (nitration) based on established chemical principles.

Feature1,2,3,4-TetrahydroquinolineThis compound
Relative Reactivity BaselineHigher (Activated by electron-donating -CH₃ group)
Major Nitration Product(s) 7-Nitro-1,2,3,4-tetrahydroquinoline & 5-Nitro-1,2,3,4-tetrahydroquinoline5-Nitro-8-methyl-1,2,3,4-tetrahydroquinoline
Reaction Conditions Standard nitrating conditions (e.g., HNO₃/H₂SO₄)Milder conditions may be sufficient due to higher reactivity

Experimental Protocol: Nitration of 1,2,3,4-Tetrahydroquinoline

This protocol provides a method for the nitration of 1,2,3,4-tetrahydroquinoline, which can be adapted to compare its reactivity with this compound under identical conditions.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice Bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add 5 mL of concentrated H₂SO₄ to an ice bath. Slowly add 5 mL of concentrated HNO₃ to the cooled H₂SO₄ with continuous stirring. Keep the mixture in the ice bath.

  • Dissolution of Substrate: Dissolve 10 mmol of 1,2,3,4-tetrahydroquinoline in 20 mL of dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of the tetrahydroquinoline over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture over crushed ice. Separate the organic layer.

  • Neutralization: Wash the organic layer with a saturated NaHCO₃ solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

To perform a comparative study, this experiment should be conducted in parallel for both 1,2,3,4-tetrahydroquinoline and this compound, ensuring all conditions are identical. The reaction rates can be compared by analyzing aliquots at different time points using techniques like GC-MS or HPLC.

Visualization of Reactivity Enhancement

The following diagram illustrates the logical relationship between the substituent, the stability of the reaction intermediate, and the overall reaction rate in the electrophilic substitution of tetrahydroquinolines.

G Influence of 8-Methyl Group on Electrophilic Aromatic Substitution cluster_0 Unsubstituted Tetrahydroquinoline cluster_1 This compound cluster_2 Reactivity Comparison A 1,2,3,4-Tetrahydroquinoline D Transition State 1 A->D Attack by π-electrons B Electrophile (E+) B->D C Sigma Complex (Arenium Ion) (Charge delocalized) E Product C->E Deprotonation D->C Formation F This compound I Transition State 2 (Lower Energy) F->I Attack by π-electrons M Electron-donating -CH₃ group stabilizes positive charge in sigma complex G Electrophile (E+) G->I H Sigma Complex (Arenium Ion) (Charge stabilized by -CH₃) J Product H->J Deprotonation I->H Formation K Activation Energy (TS 2) < Activation Energy (TS 1) I->K L Reaction Rate (8-Methyl) > Reaction Rate (Unsubstituted) K->L

Figure 1: Logical workflow comparing the reaction pathways.

Conclusion

Based on established principles of physical organic chemistry, this compound is expected to exhibit greater reactivity towards electrophilic aromatic substitution than unsubstituted 1,2,3,4-tetrahydroquinoline. This enhanced reactivity is attributed to the electron-donating nature of the 8-methyl group, which increases the nucleophilicity of the aromatic ring and stabilizes the cationic intermediate formed during the reaction. For definitive quantitative data, a direct, parallel experimental investigation under controlled conditions is recommended.

References

Unveiling the Potential: 8-Methyl-1,2,3,4-tetrahydroquinoline Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel enzyme inhibitors remains a cornerstone of therapeutic advancement. Among the myriad of heterocyclic scaffolds, 1,2,3,4-tetrahydroquinoline and its derivatives have emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of 8-methyl-1,2,3,4-tetrahydroquinoline analogs and related derivatives as inhibitors of key enzymes, supported by experimental data and detailed protocols for the discerning researcher.

Comparative Efficacy of Tetrahydroquinoline Analogs

Recent studies have highlighted the potential of tetrahydroquinoline (THQ) derivatives as significant inhibitors of various enzymes, particularly cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases. Furthermore, their inhibitory action against glutathione S-transferase (GST), an enzyme often implicated in drug resistance, underscores their therapeutic versatility.

A series of 4-amino-tetrahydroquinoline derivatives have been synthesized and evaluated for their inhibitory activity against AChE, BChE, and GST. The inhibition constants (Ki) for these compounds were found to be in the micromolar range, indicating potent inhibition. For instance, Ki values against AChE ranged from 25.23 to 42.19 µM, against BChE from 19.37 to 34.22 µM, and against GST from 21.84 to 41.14 µM[1].

In another study, hybrid compounds incorporating the tetrahydroquinoline moiety with isoxazole or isoxazoline scaffolds were synthesized and tested for their anticholinesterase activity. These hybrids demonstrated significant inhibitory potential. Notably, one of the most active compounds against AChE, a THQ-isoxazoline hybrid, exhibited an IC50 value of 4.24 µM[2]. In the same study, a THQ-isoxazole hybrid showed the greatest inhibition of BChE with an IC50 value of 3.97 µM[2].

The following table summarizes the inhibitory activities of selected tetrahydroquinoline analogs against their target enzymes, providing a clear comparison of their potency.

Compound ClassTarget EnzymeMeasurementValue (µM)Reference
4-Amino-tetrahydroquinoline derivativesAcetylcholinesterase (AChE)Ki25.23 - 42.19[1]
4-Amino-tetrahydroquinoline derivativesButyrylcholinesterase (BChE)Ki19.37 - 34.22[1]
4-Amino-tetrahydroquinoline derivativesGlutathione S-transferase (GST)Ki21.84 - 41.14[1]
THQ-isoxazoline hybrid (5n)Acetylcholinesterase (AChE)IC504.24[2]
THQ-isoxazole hybrid (6aa)Butyrylcholinesterase (BChE)IC503.97[2]

Experimental Protocols

The methodologies employed in determining the enzyme inhibitory efficacy of these analogs are crucial for the reproducibility and validation of the findings. Below are the detailed experimental protocols for the key assays.

Cholinesterase Inhibition Assay

The in vitro inhibition of AChE and BChE is typically assessed using a spectrophotometric method. The assay is based on the hydrolysis of the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) by the respective enzyme, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Procedure:

  • A solution of the test compound (inhibitor) at various concentrations is prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • AChE or BChE enzyme solution is added to the inhibitor solution and incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • The substrate (ATCI or BTCI) and DTNB are added to the mixture to initiate the reaction.

  • The absorbance is measured continuously for a set duration (e.g., 5 minutes) at 412 nm using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glutathione S-Transferase (GST) Inhibition Assay

The inhibitory effect on GST is commonly determined by measuring the conjugation of glutathione (GSH) with a substrate like 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, can be monitored spectrophotometrically at 340 nm.

Procedure:

  • The test compounds are dissolved in a suitable solvent and diluted to various concentrations in a reaction buffer (e.g., potassium phosphate buffer, pH 6.5).

  • GST enzyme solution is pre-incubated with the test compound for a defined period (e.g., 10 minutes) at room temperature.

  • GSH and CDNB are added to the mixture to start the enzymatic reaction.

  • The increase in absorbance at 340 nm is recorded over time using a spectrophotometer.

  • The enzymatic activity is calculated from the rate of change in absorbance.

  • The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control.

  • Ki values are determined through analysis of the inhibition data, often using Dixon or Lineweaver-Burk plots.

Workflow and Pathway Visualization

To better illustrate the process of identifying and characterizing these enzyme inhibitors, the following diagrams outline the general experimental workflow and a simplified representation of the cholinesterase inhibition pathway.

G Experimental Workflow for Enzyme Inhibitor Screening cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Analysis & Further Studies a Synthesis of THQ Analogs b Structural Characterization (NMR, MS) a->b c In vitro Enzyme Inhibition Assays (AChE, BChE, GST) b->c Screening d Determination of IC50/Ki Values c->d e Structure-Activity Relationship (SAR) Analysis d->e Data Analysis f Kinetic Studies of Potent Inhibitors e->f g Lead Compound Optimization f->g G Simplified Cholinesterase Inhibition Pathway AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products Hydrolysis ACh Acetylcholine (Substrate) ACh->AChE Binds to Active Site Inhibitor THQ Analog (Inhibitor) Inhibitor->AChE Blocks Active Site

References

Benchmarking new synthetic methods for 8-Methyl-1,2,3,4-tetrahydroquinoline against literature procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline, a key structural motif in various biologically active compounds, has been approached through several synthetic strategies. This guide provides an objective comparison between a well-established literature procedure, the catalytic hydrogenation of 8-methylquinoline, and a newer conceptual approach utilizing the Buchwald-Hartwig amination. The performance of these methods is evaluated based on key metrics such as product yield, reaction time, and temperature, supported by detailed experimental protocols.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data for the synthesis of this compound via a literature-reported catalytic hydrogenation method. A conceptual outline for a modern Buchwald-Hartwig approach is presented, though specific experimental data for the 8-methyl derivative is not available in the surveyed literature.

ParameterLiterature Method: Catalytic HydrogenationNew Method: Buchwald-Hartwig Amination (Conceptual)
Starting Material 8-Methylquinoline1-bromo-2-(3-chloropropyl)-3-methylbenzene & Amine
Catalyst/Reagent Ru/Al₂O₃Palladium catalyst with a suitable ligand (e.g., BINAP)
Solvent DioxaneToluene or other suitable organic solvent
Temperature 160-180 °C[1]Typically 80-120 °C
Pressure 7 MPa (Hydrogen)[1]Atmospheric pressure
Reaction Time ~3 hours for near-complete conversion to tetrahydroquinoline[1]Varies (typically several hours)
Product Yield Nearly 100% conversion to 1,2,3,4-tetrahydro-8-methylquinoline was observed[1]Potentially high, but specific data is not available
Purification Method Distillation[1]Column chromatography

Experimental Protocols

Literature Procedure: Catalytic Hydrogenation of 8-Methylquinoline

This established method involves the direct hydrogenation of the corresponding quinoline derivative using a ruthenium catalyst.

Materials:

  • 8-Methylquinoline (8-MQL)

  • 5 wt% Ru/Al₂O₃ catalyst

  • Dioxane

  • Hydrogen gas

Procedure:

  • A high-pressure autoclave is charged with 8-methylquinoline (4 g) and a 5 wt% Ru/Al₂O₃ catalyst (0.2 g) in dioxane (40 ml).[1]

  • The autoclave is sealed and purged with hydrogen gas.

  • The reaction mixture is heated to a temperature between 160-180 °C and pressurized with hydrogen to 7 MPa.[1]

  • The reaction is allowed to proceed for approximately 3 hours, during which the conversion of 8-methylquinoline to this compound is monitored. Nearly 100% conversion has been reported under these conditions.[1]

  • After cooling and venting the autoclave, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield pure this compound.[1]

New Synthetic Method: Intramolecular Buchwald-Hartwig Amination (Conceptual Protocol)

While a specific protocol for this compound via this method was not found in the literature, a general procedure can be conceptualized based on established Buchwald-Hartwig amination reactions for the synthesis of related tetrahydroquinolines. This modern approach offers the potential for milder reaction conditions compared to high-pressure hydrogenation.

Materials:

  • 1-bromo-2-(3-chloropropyl)-3-methylbenzene (synthesis required)

  • A suitable amine (e.g., benzylamine, followed by debenzylation)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • A strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube is added the palladium catalyst, the phosphine ligand, and the base.

  • The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • Anhydrous toluene is added, followed by the aryl halide precursor (1-bromo-2-(3-chloropropyl)-3-methylbenzene) and the amine.

  • The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to afford the desired N-substituted this compound. Subsequent deprotection would yield the final product.

Workflow Visualization

The following diagrams illustrate the general experimental workflows for the two synthetic methods discussed.

cluster_0 Catalytic Hydrogenation Workflow A Reactants: 8-Methylquinoline, Ru/Al₂O₃, Dioxane B High-Pressure Autoclave (160-180 °C, 7 MPa H₂) A->B C Reaction (approx. 3h) B->C D Filtration to remove catalyst C->D E Solvent Evaporation D->E F Purification by Distillation E->F G Product: this compound F->G

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

cluster_1 Conceptual Buchwald-Hartwig Amination Workflow H Reactants: Aryl Halide, Amine, Pd-catalyst, Ligand, Base, Toluene I Inert Atmosphere Reaction (80-120 °C) H->I J Reaction Monitoring (TLC/GC-MS) I->J K Aqueous Workup J->K L Solvent Evaporation K->L M Purification by Chromatography L->M N Product: N-substituted-8-Methyl-1,2,3,4-tetrahydroquinoline M->N O Deprotection (if necessary) N->O P Final Product O->P

References

A Comparative Guide to 8-Methyl-1,2,3,4-tetrahydroquinoline Derivatives: In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of novel 8-Methyl-1,2,3,4-tetrahydroquinoline derivatives, focusing on their in vitro and in vivo pharmacological evaluation. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of this class of compounds, particularly in the context of opioid receptor modulation for pain management.

Introduction

Tetrahydroquinoline scaffolds are prevalent in a variety of biologically active compounds.[1][2] Recent research has focused on the synthesis and evaluation of C-8 substituted tetrahydroquinoline-based peptidomimetics.[3][4] These novel analogs have been investigated for their affinity and activity at mu-opioid (MOR) and delta-opioid (DOR) receptors, with the goal of developing potent analgesics with improved side-effect profiles, such as reduced tolerance and dependence.[3][4] This guide compares a series of these C-8 substituted derivatives to a lead peptidomimetic compound lacking substitution at this position.

Data Presentation

The following tables summarize the quantitative data from in vitro binding and functional assays, as well as in vivo antinociceptive evaluations.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of C-8 Substituted Tetrahydroquinoline Derivatives.

CompoundSubstitution at C-8MOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
Lead Compound (1) -H1.2 ± 0.225 ± 4350 ± 50
Compound 2 -CH₂-Ph1200 ± 150>10000>10000
Compound 3 -CH₃2.5 ± 0.315 ± 2450 ± 60
Compound 4 -C(O)CH₃1.8 ± 0.28.5 ± 1.1280 ± 40
Compound 5 -C(O)Ph1.5 ± 0.25.2 ± 0.7250 ± 30

Data extracted from a study on novel C-8 substituted tetrahydroquinolines.[3]

Table 2: In Vitro Functional Activity ([³⁵S]GTPγS Binding) of C-8 Substituted Tetrahydroquinoline Derivatives.

CompoundMOR Agonism (EC₅₀, nM)MOR % Efficacy (vs. DAMGO)DOR Agonism/Antagonism (EC₅₀ or IC₅₀, nM)DOR % Efficacy/Inhibition
Lead Compound (1) 15 ± 295 ± 5Agonist, EC₅₀ = 55 ± 885 ± 7
Compound 2 1200 ± 15037 ± 4Not DeterminedNot Determined
Compound 3 22 ± 392 ± 6Modest Agonist, EC₅₀ = 88 ± 1245 ± 5
Compound 4 18 ± 298 ± 4Antagonist, IC₅₀ = 25 ± 395 ± 6 (inhibition)
Compound 5 12 ± 1.5102 ± 5Antagonist, IC₅₀ = 15 ± 298 ± 5 (inhibition)

Data extracted from a study on novel C-8 substituted tetrahydroquinolines.[3]

Table 3: In Vivo Antinociceptive Effect of Selected Compounds in the Mouse Warm-Water Tail-Immersion Assay.

CompoundDose (mg/kg, i.p.)Peak Antinociceptive Effect (% MPE)Duration of Action (min)
Lead Compound (1) 1085 ± 8> 120
Compound 4 1092 ± 7> 120
Compound 5 1095 ± 6> 120

MPE: Maximum Possible Effect. Data extracted from a study on novel C-8 substituted tetrahydroquinolines.[3][4]

Experimental Protocols

1. General Synthesis of C-8 Substituted Tetrahydroquinoline Derivatives

The synthesis of the target compounds was achieved through a multi-step process starting from a suitable tetrahydroquinoline core. For C-8 substituted analogs, the key step involved the introduction of various substituents at the C-8 position. For instance, compounds with carbonyl moieties at C-8 were synthesized, which displayed a desirable MOR agonist/DOR antagonist profile.[3] In contrast, alkyl substitutions at the same position resulted in modest DOR agonism.[3]

2. In Vitro Radioligand Binding Assays

  • Objective: To determine the binding affinities (Ki) of the synthesized compounds for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

  • Method: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human MOR, DOR, or KOR were used. Assays were performed in a 96-well format.

    • For MOR: [³H]DAMGO was used as the radioligand.

    • For DOR: [³H]DPDPE was used as the radioligand.

    • For KOR: [³H]U69,593 was used as the radioligand.

  • Incubation: Membranes, radioligand, and various concentrations of the test compounds were incubated at room temperature.

  • Detection: Bound radioactivity was determined by liquid scintillation counting after filtration.

  • Data Analysis: Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

3. In Vitro [³⁵S]GTPγS Functional Assays

  • Objective: To determine the functional activity (agonism or antagonism) and potency (EC₅₀ or IC₅₀) of the compounds at MOR and DOR.

  • Method: The assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.

  • Procedure: CHO cell membranes expressing either MOR or DOR were incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

    • Agonist activity: Measured by the stimulation of [³⁵S]GTPγS binding.

    • Antagonist activity: Measured by the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

  • Data Analysis: EC₅₀ values for agonists and IC₅₀ values for antagonists were determined from concentration-response curves.

4. In Vivo Antinociception Assay (Warm-Water Tail-Immersion Test)

  • Objective: To evaluate the antinociceptive (pain-relieving) effects of the compounds in mice.

  • Animals: Male ICR mice were used.

  • Procedure: The basal latency of the tail-flick response was determined by immersing the distal portion of the tail in a warm water bath (52°C). A cut-off time was used to prevent tissue damage. The test compounds were administered intraperitoneally (i.p.). The tail-flick latency was measured at various time points after drug administration.

  • Data Analysis: The antinociceptive effect was expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials (Tetrahydroquinoline Core) synthesis Multi-step Synthesis & Introduction of C-8 Substituents start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification binding Radioligand Binding Assays (MOR, DOR, KOR) Determine Ki purification->binding functional [³⁵S]GTPγS Functional Assays (MOR, DOR) Determine EC₅₀/IC₅₀, Efficacy binding->functional animal_model Mouse Model functional->animal_model antinociception Warm-Water Tail-Immersion Test Determine %MPE, Duration animal_model->antinociception

Caption: Experimental workflow from synthesis to in vivo evaluation.

signaling_pathway cluster_receptor Opioid Receptor Signaling cluster_mor MOR cluster_dor DOR ligand 8-Methyl-THQ Derivative mor Mu-Opioid Receptor ligand->mor Agonist dor Delta-Opioid Receptor ligand->dor Antagonist (for some derivatives) g_protein Gi/o Protein mor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel Ion Channel Modulation (↑ K⁺, ↓ Ca²⁺) g_protein->ion_channel camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Caption: Opioid receptor signaling pathway for C-8 substituted THQ derivatives.

References

Safety Operating Guide

Safe Disposal of 8-Methyl-1,2,3,4-tetrahydroquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 8-Methyl-1,2,3,4-tetrahydroquinoline, a compound utilized in various laboratory applications. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, stringent safety measures are required during its handling and disposal.

Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is essential to avoid inhalation of vapors.

Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2][3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, paper towels), in a designated and clearly labeled waste container.

    • The container must be compatible with the chemical, properly sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials.

  • Labeling:

    • The waste container must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., harmful, irritant).

  • Storage:

    • Store the sealed waste container in a designated secondary containment bin within a satellite accumulation area or the main hazardous waste storage area, in accordance with institutional and local regulations.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a poorly ventilated space, and it is safe to do so, open windows or activate local exhaust ventilation.

  • Personal Protection: Don the appropriate PPE as listed above before attempting to clean up the spill.

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.

    • Do not use combustible materials, such as sawdust, for absorption.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the institutional EHS department, following all internal reporting procedures.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local and national regulations, the following table summarizes key hazard classifications.

Hazard ClassificationCategory
Acute Oral Toxicity4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific Target Organ Toxicity3

Data sourced from Safety Data Sheets.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste collect Collect waste in a properly labeled, sealed container start->collect spill Is there a spill? collect->spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Secure 2. Ventilate 3. Don PPE 4. Contain & Clean 5. Decontaminate 6. Report spill->spill_protocol Yes store Store container in a designated hazardous waste accumulation area spill->store No spill_protocol->collect contact_ehs Contact Environmental Health & Safety (EHS) or a certified waste disposal contractor store->contact_ehs disposal Arrange for pickup and disposal by the approved vendor contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 8-Methyl-1,2,3,4-tetrahydroquinoline (CAS No. 52601-70-4). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical.[1] Based on its safety data sheet (SDS), the primary hazards include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[1]
Eye and Face Protection Safety glasses with side shields or gogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothingWear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hoodNo protective equipment is needed under normal use conditions.[1] Use only outdoors or in a well-ventilated area.[1]

Experimental Protocol: Safe Handling Procedure

Strict adherence to the following step-by-step protocol is essential for the safe handling of this compound.

1. Preparation and Precautionary Measures:

  • Before handling, ensure all safety precautions have been read and understood.[2]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are in close proximity and are readily accessible.[1][3]

  • Do not eat, drink, or smoke in the handling area.[1]

2. Handling the Chemical:

  • Wear the mandatory PPE as detailed in the table above.

  • Avoid contact with skin and eyes.[3]

  • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

3. In Case of Exposure or Spill:

  • If Inhaled: Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1]

  • If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse the mouth.[1]

  • In Case of a Spill: Soak up the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[1]

Operational and Disposal Plan

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[1][3]

  • The substance should be stored locked up.[1]

  • Keep in a dry, cool place.[1]

Disposal:

  • Dispose of the contents and the container to an approved waste disposal plant.[1]

  • Waste materials must be disposed of in accordance with national and local regulations.

  • Do not mix with other waste. Leave chemicals in their original containers.

  • Uncleaned containers should be handled in the same manner as the product itself.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Storage & Disposal cluster_emergency Emergency Procedures prep1 Read SDS and Understand Hazards prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Eyewash/Shower Accessibility prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Dispense and Use Chemical prep4->handle1 handle2 Avoid Skin/Eye Contact and Inhalation handle1->handle2 dispose1 Collect Waste in a Labeled, Closed Container handle1->dispose1 spill Spill Occurs handle1->spill exposure Exposure Occurs handle1->exposure handle3 Wash Hands After Handling handle2->handle3 store1 Store in a Cool, Dry, Well-Ventilated Area handle3->store1 store2 Keep Container Tightly Closed and Locked Up store1->store2 dispose2 Dispose According to Regulations dispose1->dispose2 spill_action Absorb with Inert Material and Collect for Disposal spill->spill_action exposure_action Follow First-Aid Measures (Inhalation, Skin, Eyes, Ingestion) exposure->exposure_action seek_medical Seek Medical Attention exposure_action->seek_medical

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
8-Methyl-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.